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(+/-)-Enterolactone-13c3

Cat. No.: B15287541
M. Wt: 298.3 g/mol
InChI Key: HVDGDHBAMCBBLR-JRZJBTRGSA-N
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Description

(+/-)-Enterolactone-13c3 is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B15287541 (+/-)-Enterolactone-13c3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(3S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1

InChI Key

HVDGDHBAMCBBLR-JRZJBTRGSA-N

Isomeric SMILES

C1C([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (+/-)-Enterolactone-13c3: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Enterolactone-13c3 is the isotopically labeled form of (+/-)-Enterolactone, a mammalian lignan derived from the metabolism of plant lignans by gut microbiota. Due to its structural similarity to endogenous estrogens, enterolactone exhibits a range of biological activities, including weak estrogenic and anti-estrogenic effects, and has garnered significant interest for its potential therapeutic properties, particularly in the context of hormone-dependent cancers. The 13C3 labeled variant serves as an essential internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (+/-)-Enterolactone, with a focus on its use as a research tool. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound used for the quantification of enterolactone. The physical and chemical properties of the unlabeled compound, (+/-)-Enterolactone, are well-characterized and are summarized in the table below.

PropertyValue
Chemical Formula C₁₈H₁₈O₄
Molecular Weight 298.3 g/mol
IUPAC Name (3R,4R)-3,4-bis((3-hydroxyphenyl)methyl)dihydrofuran-2(3H)-one (for one enantiomer)
CAS Number 78473-71-9 (for the racemic mixture)
Appearance Solid
Solubility Soluble in DMSO and ethanol

Synthesis of (+/-)-Enterolactone

The synthesis of (+/-)-Enterolactone has been achieved through various routes. One common approach involves a multi-step process starting from readily available precursors.

Example Synthetic Protocol

A racemic synthesis of enterolactone can be achieved through a tandem conjugate addition reaction. While various specific reagents and conditions have been reported, a general workflow is outlined below. The synthesis of the 13C3 labeled analog follows a similar pathway, incorporating 13C labeled precursors at the appropriate step.

Workflow for Racemic Synthesis of Enterolactone:

G A Butenolide C Tandem Conjugate Addition A->C B Organocuprate Reagent (derived from 3-methoxybenzyl bromide) B->C E Diastereoselective Alkylation Product C->E D Alkylation with 3-methoxybenzyl bromide D->E F Demethylation E->F G (+/-)-Enterolactone F->G

Caption: General workflow for the racemic synthesis of Enterolactone.

Detailed Steps (Illustrative):

  • Conjugate Addition: A suitable butenolide is reacted with an organocuprate reagent, prepared from a protected 3-hydroxybenzyl halide (e.g., 3-methoxybenzyl bromide), to form an enolate intermediate.

  • Alkylation: The enolate is then trapped by alkylation with a second molecule of the protected 3-hydroxybenzyl halide. This step establishes the two chiral centers.

  • Deprotection: The protecting groups on the phenolic hydroxyls (e.g., methyl ethers) are removed, typically using a demethylating agent like boron tribromide, to yield (+/-)-Enterolactone.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

(+/-)-Enterolactone exhibits a range of biological activities, with its anti-proliferative effects on cancer cells being a primary area of research.

Anti-proliferative Activity

Enterolactone has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MDA-MB-231[1]Breast Cancer~50-7524, 48, 72
LNCaPProstate Cancer~20-60Not Specified
ES-2Ovarian CancerNot SpecifiedNot Specified
PC-3[2]Prostate Cancer≥20Not Specified
Mechanism of Action: Inhibition of IGF-1R Signaling

One of the key mechanisms underlying the anti-proliferative effects of enterolactone is the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival.

Signaling Pathway of Enterolactone-mediated IGF-1R Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects IGF1R IGF-1R AKT AKT IGF1R->AKT Activates ERK ERK IGF1R->ERK Activates p70S6K1 p70S6K1 AKT->p70S6K1 Phosphorylates GSK3B GSK-3β AKT->GSK3B Phosphorylates CyclinD1 Cyclin D1 ERK->CyclinD1 Increases Expression Migration Decreased Migration ERK->Migration p70S6K1->CyclinD1 Affects Expression Proliferation Decreased Proliferation CyclinD1->Proliferation Enterolactone Enterolactone Enterolactone->IGF1R Inhibits Phosphorylation IGF1 IGF-1 IGF1->IGF1R Binds

Caption: Enterolactone inhibits the IGF-1R signaling pathway.

Enterolactone inhibits the IGF-1-induced tyrosine phosphorylation of the IGF-1R.[2] This initial inhibitory step leads to the downstream suppression of the AKT and MAPK/ERK signaling cascades.[2][3] Specifically, enterolactone has been shown to decrease the phosphorylation of AKT, as well as its downstream targets p70S6K1 and glycogen synthase kinase-3 beta (GSK-3β).[2][3] Furthermore, it inhibits the expression of Cyclin D1, a key regulator of the cell cycle.[2][3] The culmination of these effects is a reduction in cancer cell proliferation and migration.[2][3]

Pharmacokinetics

Understanding the pharmacokinetic profile of enterolactone is crucial for interpreting in vitro and in vivo studies. A study in healthy volunteers who ingested a single dose of secoisolariciresinol diglucoside (a precursor to enterolactone) provided the following pharmacokinetic parameters for enterolactone.

ParameterValue (Mean ± SD)
Time to Max. Concentration (Tmax) 19.7 ± 6.2 hours[4]
Max. Plasma Concentration (Cmax) 56 ± 30 nmol/L[5]
Elimination Half-life (t1/2) 12.6 ± 5.6 hours[4]
Area Under the Curve (AUC) 1762 ± 1117 nmol/L·h[4]
Mean Residence Time (MRT) 35.8 ± 10.6 hours[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound and its unlabeled counterpart in research.

Quantification of Enterolactone in Plasma using LC-MS/MS with this compound

This method is for the sensitive and accurate measurement of enterolactone in plasma samples.[6]

Experimental Workflow:

G A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Enzymatic Hydrolysis (β-glucuronidase/sulfatase) B->C D Liquid-Liquid Extraction (e.g., with diethyl ether) C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis E->F G Quantification F->G

Caption: Workflow for the quantification of enterolactone in plasma.

Protocol:

  • Sample Preparation: To a plasma sample, add a known amount of this compound solution as an internal standard.

  • Enzymatic Hydrolysis: Incubate the sample with a mixture of β-glucuronidase and sulfatase to deconjugate the enterolactone metabolites.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as diethyl ether to isolate the enterolactone and the internal standard.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable C18 column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both enterolactone and this compound.

  • Quantification: Construct a calibration curve using known concentrations of unlabeled enterolactone and a fixed concentration of the internal standard. Calculate the concentration of enterolactone in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is commonly used to assess the effect of a compound on cell viability and proliferation.[1][7][8][9]

Protocol:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231 or PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (+/-)-Enterolactone for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis of IGF-1R Pathway Phosphorylation

This technique is used to detect changes in the phosphorylation state of specific proteins in a signaling pathway.[2]

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., PC-3) to a suitable confluency. Serum-starve the cells and then pre-treat with different concentrations of enterolactone for a specified time before stimulating with IGF-1.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IGF-1R, anti-phospho-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-IGF-1R, anti-AKT) to normalize for protein loading.

Conclusion

This compound is an indispensable tool for the accurate quantification of enterolactone in biological samples. The unlabeled compound, (+/-)-Enterolactone, demonstrates significant biological activity, particularly in the inhibition of cancer cell proliferation through the modulation of key signaling pathways such as the IGF-1R pathway. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize these compounds in their studies and to further explore the therapeutic potential of enterolactone.

References

An In-depth Technical Guide to (+/-)-Enterolactone-13c3: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the isotopically labeled mammalian lignan, (+/-)-Enterolactone-13c3. It details its role as an internal standard in quantitative analyses and explores the known biological signaling pathways of its unlabeled counterpart, enterolactone. This document is intended to serve as a valuable resource for researchers in pharmacology, oncology, and metabolic diseases, providing key data and experimental methodologies to facilitate further investigation into the therapeutic potential of this class of compounds.

Chemical Identity and Physicochemical Properties

This compound is the stable isotope-labeled form of (+/-)-Enterolactone, a bioactive metabolite produced by the gut microbiota from dietary lignan precursors found in sources like flaxseed and sesame seed. The incorporation of three carbon-13 atoms makes it an ideal internal standard for isotope dilution mass spectrometry, enabling precise quantification of enterolactone in biological matrices.

Table 1: Chemical and Physical Properties of this compound and (+/-)-Enterolactone

PropertyThis compound(+/-)-Enterolactone
Chemical Structure trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-13C3trans-α,β-Bis(3-hydroxybenzyl)butyrolactone
CAS Number 918502-72-478473-71-9
Molecular Formula C₁₅¹³C₃H₁₈O₄C₁₈H₁₈O₄
Molecular Weight 301.31 g/mol 298.33 g/mol
Appearance Off-White SolidSolid
Solubility Not explicitly specified for the labeled compound. Likely similar to the unlabeled form.Soluble in DMSO (30 mg/mL) and DMF (30 mg/mL). Miscible in Ethanol. Sparingly soluble in aqueous buffers.
Storage 2-8°C, Hygroscopic, under inert atmosphere2-8°C

Biological Activity and Signaling Pathways

Enterolactone, the unlabeled analogue of the topic compound, has garnered significant attention for its potential anticancer and immunomodulatory properties. Its biological effects are attributed to its interaction with several key signaling pathways.

Cancer-Related Signaling Pathways

Enterolactone has been shown to inhibit cancer cell proliferation, migration, and invasion through the modulation of critical signaling cascades.

  • ERK/NF-κB/Snail Pathway in Breast Cancer: In triple-negative breast cancer cells, enterolactone has been demonstrated to revert the transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT). It achieves this by inhibiting the ERK/NF-κB/Snail signaling pathway, a key driver of metastasis.

ERK_NFkB_Snail_Pathway TGFb TGF-β ERK ERK TGFb->ERK NFkB NF-κB ERK->NFkB Snail Snail NFkB->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Metastasis Metastasis EMT->Metastasis Enterolactone (+/-)-Enterolactone Enterolactone->ERK Enterolactone->NFkB Enterolactone->Snail

Caption: Inhibition of the ERK/NF-κB/Snail pathway by Enterolactone.

  • IGF-1R Signaling in Prostate Cancer: Enterolactone has been found to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway in prostate cancer cells. This inhibition leads to a reduction in cell proliferation and migration, suggesting a therapeutic potential in prostate cancer treatment.

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK) IGF1R->DownstreamSignaling CellProliferation Cell Proliferation DownstreamSignaling->CellProliferation CellMigration Cell Migration DownstreamSignaling->CellMigration Enterolactone (+/-)-Enterolactone Enterolactone->IGF1R

Caption: Inhibition of IGF-1R signaling by Enterolactone.

Immunomodulatory Effects

Enterolactone and its precursor, enterodiol, have been shown to modulate the immune response by acting on the Nuclear Factor-κB (NF-κB) signaling pathway.

  • NF-κB Signaling in Immune Cells: In peripheral blood lymphocytes, enterolactone prevents the degradation of I-κB, which in turn inhibits the activation of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α.

NFkB_Immune_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IkB I-κB Degradation Stimulus->IkB NFkB NF-κB Activation IkB->NFkB TNFa TNF-α Production NFkB->TNFa Enterolactone (+/-)-Enterolactone Enterolactone->IkB

Caption: Modulation of NF-κB signaling by Enterolactone.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of enterolactone in biological samples. Below is a detailed methodology for this application.

Quantification of Enterolactone in Plasma using Isotope Dilution LC-MS/MS

This protocol is adapted from validated methods for the analysis of enterolactone in human plasma.[1][2]

Objective: To accurately measure the concentration of enterolactone in plasma samples.

Materials:

  • Plasma samples

  • This compound (as internal standard)

  • β-glucuronidase/sulfatase (from Helix pomatia)

  • Sodium acetate buffer (pH 5.0)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system

Experimental Workflow:

LCMS_Workflow Start Start: Plasma Sample AddIS 1. Add this compound (Internal Standard) Start->AddIS EnzymaticHydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) AddIS->EnzymaticHydrolysis Extraction 3. Liquid-Liquid Extraction (Diethyl Ether) EnzymaticHydrolysis->Extraction DryAndReconstitute 4. Evaporate to Dryness and Reconstitute in Mobile Phase Extraction->DryAndReconstitute LCMS 5. LC-MS/MS Analysis DryAndReconstitute->LCMS Quantification 6. Quantification (Ratio of native to labeled analyte) LCMS->Quantification End End: Enterolactone Concentration Quantification->End

Caption: Workflow for Enterolactone quantification by LC-MS/MS.

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of this compound solution in ethanol.

  • Enzymatic Hydrolysis:

    • Add 500 µL of sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase.

    • Incubate at 37°C for at least 1 hour to deconjugate the enterolactone metabolites.

  • Extraction:

    • Perform a liquid-liquid extraction by adding 3 mL of diethyl ether.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a new tube.

    • Repeat the extraction step.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic fractions to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 15% ACN in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography (LC): Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

      • Monitor the transition for enterolactone (e.g., m/z 297 -> 133).

      • Monitor the transition for enterolactone-13c3 (e.g., m/z 300 -> 136).

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of enterolactone in the original plasma sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled enterolactone and a constant concentration of the labeled internal standard.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of enterolactone in biological systems. The understanding of enterolactone's role in key signaling pathways related to cancer and inflammation underscores the importance of such precise measurement techniques. This guide provides the foundational chemical, biological, and methodological information to support further research into the therapeutic applications of enterolactone and other lignans.

References

An In-Depth Technical Guide to the Synthesis and Purification of (+/-)-Enterolactone-13c3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of racemic (±)-Enterolactone-13c3, a crucial isotopically labeled standard for metabolic research. The procedures outlined are compiled from established methodologies for the synthesis of labeled lignans and related compounds, intended for researchers, scientists, and professionals in drug development.

Enterolactone is a mammalian lignan produced by the gut microbiota from plant lignan precursors found in foods like flaxseed, whole grains, and vegetables.[1][2] Its estrogenic and anti-estrogenic properties have made it a subject of interest in cancer and cardiovascular disease research.[3] Stable isotope-labeled enterolactone, such as (+/-)-Enterolactone-13c3, is an essential internal standard for accurate quantification in biological samples using mass spectrometry-based methods.[4]

Synthesis of this compound

The synthesis of this compound can be adapted from methods developed for other multiply 13C-labeled lignans.[5] A plausible synthetic route involves the use of 13C-labeled precursors to introduce the isotopic labels at specific positions. The following protocol is a composite based on reported synthetic strategies for related compounds.

Experimental Protocol: Synthesis

A proposed retrosynthesis for a triply labeled enterolactone, [7,7',9'-13C3]enterolactone, provides a strategic foundation. The following is a detailed experimental protocol for a potential synthetic pathway.

  • Step 1: Synthesis of Labeled Precursor (e.g., 13C-labeled diethyl succinate)

    • The synthesis would likely start from a commercially available 13C-labeled starting material, such as [1,4-13C2]succinic acid.

    • Esterification of [1,4-13C2]succinic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) would yield diethyl [1,4-13C2]succinate.

    • Alternatively, a building block with a single 13C atom, such as [13C]cyanide, can be employed to introduce the label.[5]

  • Step 2: Tandem Conjugate Addition

    • A key step in the formation of the lignan backbone is the tandem conjugate addition reaction.[3]

    • This would involve the reaction of a suitable Grignard reagent, derived from a protected 3-hydroxybenzyl bromide, with the 13C-labeled diethyl succinate in the presence of a copper catalyst. This would form the characteristic dibenzylbutane skeleton.

  • Step 3: Lactonization

    • Following the conjugate addition, the resulting di-ester would be hydrolyzed to the corresponding di-acid.

    • Subsequent reduction of one of the carboxylic acid groups to a primary alcohol, followed by acid-catalyzed intramolecular esterification (lactonization), would form the γ-butyrolactone ring of the enterolactone molecule.

  • Step 4: Deprotection

    • The final step would involve the removal of the protecting groups from the phenolic hydroxyl groups to yield this compound.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway A [1,4-13C2]Succinic Acid B Diethyl [1,4-13C2]Succinate A->B Esterification D Tandem Conjugate Addition Product (Di-ester) B->D Tandem Conjugate Addition (Cu catalyst) C Protected 3-Hydroxybenzyl Bromide C->D Tandem Conjugate Addition (Cu catalyst) E Di-acid D->E Hydrolysis F Lactonization Precursor E->F Selective Reduction G This compound (Protected) F->G Lactonization H This compound G->H Deprotection Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up A->B C Crude Product B->C D Flash Column Chromatography (Silica Gel) C->D E Semi-purified Product D->E F Reverse-Phase HPLC (C18 column) E->F G Pure this compound F->G Estrogen_Signaling cluster_cell Target Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE Gene Target Gene Transcription ERE->Gene Modulation of Transcription Enterolactone This compound Enterolactone->ER Estrogen Estrogen Estrogen->ER

References

An In-Depth Technical Guide to Enterolactone Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a key mammalian lignan produced by the intestinal microbiota from plant-based precursors. Possessing a structure similar to endogenous estrogens, enterolactone has garnered significant scientific interest for its potential roles in human health and disease, particularly in hormone-dependent cancers and cardiovascular conditions. This technical guide provides a comprehensive overview of the enterolactone metabolic pathway, detailed experimental protocols for its analysis, and a summary of quantitative data to aid researchers, scientists, and drug development professionals in their investigations.

The Enterolactone Metabolic Pathway

The formation of enterolactone is a multi-step process initiated by the dietary intake of plant lignans, which are abundant in foods such as flaxseed, sesame seeds, whole grains, fruits, and vegetables. These plant lignans, including secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol, serve as the primary precursors.

Upon ingestion, these precursors travel to the colon, where they are metabolized by specific gut bacteria. The metabolic cascade involves several key enzymatic reactions:

  • Deglycosylation: The initial step involves the removal of sugar moieties from glycosylated plant lignans.

  • Demethylation: Removal of methyl groups from the aromatic rings.

  • Dehydroxylation: Removal of hydroxyl groups.

  • Dehydrogenation: A final oxidation step that converts enterodiol to enterolactone.

Enterodiol is a key intermediate in this pathway and can also be absorbed into the bloodstream. However, enterolactone is the primary and more stable end-product of lignan metabolism in humans. The efficiency of this conversion is highly dependent on the individual's gut microbiome composition and activity.

Enterolactone_Metabolic_Pathway cluster_gut_lumen Gut Lumen cluster_circulation Systemic Circulation Dietary_Lignans Dietary Lignans (e.g., Secoisolariciresinol, Matairesinol) Enterodiol Enterodiol Dietary_Lignans->Enterodiol Gut Microbiota (Deglycosylation, Demethylation, Dehydroxylation) Enterolactone Enterolactone Enterodiol->Enterolactone Gut Microbiota (Dehydrogenation) Absorbed_Enterodiol Absorbed Enterodiol Enterodiol->Absorbed_Enterodiol Absorption Absorbed_Enterolactone Absorbed Enterolactone (Conjugated and Free Forms) Enterolactone->Absorbed_Enterolactone Absorption

Caption: The metabolic conversion of dietary lignans to enterolactone by gut microbiota.

Experimental Protocols for Enterolactone Analysis

Accurate quantification of enterolactone in biological matrices is crucial for clinical and research studies. The following sections detail established protocols for its analysis in plasma/serum and urine.

Analysis of Enterolactone in Plasma/Serum

3.1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most widely used method due to its high sensitivity and specificity.

  • Sample Preparation:

    • Enzymatic Hydrolysis: To measure total enterolactone (free and conjugated forms), plasma/serum samples (typically 100-200 µL) are subjected to enzymatic hydrolysis to cleave glucuronide and sulfate conjugates. A common procedure involves incubation with a mixture of β-glucuronidase and sulfatase from Helix pomatia in an acetate buffer (pH 5.0) overnight at 37°C.

    • Solid-Phase Extraction (SPE): After hydrolysis, the sample is acidified and subjected to SPE for cleanup and concentration. C18 cartridges are commonly used. The cartridge is first conditioned with methanol and then equilibrated with water. The sample is loaded, and the cartridge is washed with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interferences. Enterolactone is then eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is employed using a binary solvent system:

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Gradient Program: A typical gradient starts with a low percentage of mobile phase B (e.g., 10-20%), which is gradually increased to a high percentage (e.g., 90-95%) over several minutes to elute the analyte.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most common for enterolactone.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M-H]⁻) for enterolactone is m/z 297.1. The most abundant product ion for fragmentation is typically m/z 253.1.

    • Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone) is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery and instrument response.

3.1.2. Time-Resolved Fluoroimmunoassay (TR-FIA)

TR-FIA is a sensitive and high-throughput alternative to LC-MS/MS.

  • Sample Preparation:

    • Enzymatic Hydrolysis: Similar to the LC-MS/MS protocol, plasma/serum samples are first subjected to enzymatic hydrolysis to release free enterolactone.

    • Solvent Extraction: The hydrolyzed sample is then extracted with an organic solvent, typically diethyl ether. The aqueous phase is frozen, and the organic phase is transferred to a new tube. The extraction is often repeated.

    • Evaporation and Reconstitution: The combined organic phases are evaporated to dryness, and the residue is reconstituted in the assay buffer.

  • Immunoassay Procedure:

    • Antibody Coating: Microtiter plates are coated with an anti-enterolactone antibody.

    • Competitive Binding: The reconstituted sample (or standard) is added to the wells along with a europium-labeled enterolactone tracer. During incubation, the sample's enterolactone and the tracer compete for binding to the antibody.

    • Washing: The wells are washed to remove unbound components.

    • Enhancement and Detection: An enhancement solution is added to dissociate the europium ions and form a highly fluorescent chelate. The time-resolved fluorescence is then measured using a dedicated plate reader. The signal is inversely proportional to the concentration of enterolactone in the sample.

Analysis of Enterolactone in Urine

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for urinary enterolactone analysis.

  • Sample Preparation:

    • Enzymatic Hydrolysis: Urine samples undergo enzymatic hydrolysis as described for plasma to measure total enterolactone.

    • Extraction: The hydrolyzed urine is typically subjected to solid-phase extraction using a C18 cartridge.

    • Derivatization: This is a critical step for GC-MS analysis of non-volatile compounds like enterolactone. The hydroxyl groups are converted to more volatile derivatives, most commonly trimethylsilyl (TMS) ethers. This is achieved by reacting the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.

    • Carrier Gas: Helium is the standard carrier gas.

    • Temperature Program: A temperature gradient is used to separate the analytes. The initial temperature is held for a short period, then ramped up to a final temperature.

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized enterolactone.

Experimental_Workflow_Plasma_LCMS Plasma_Sample Plasma/Serum Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Plasma_Sample->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (C18) Enzymatic_Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS

Caption: Workflow for plasma enterolactone analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize key quantitative data on enterolactone levels from various studies. It is important to note that there is significant inter-individual variation in enterolactone production.

Table 1: Plasma Enterolactone Concentrations in Different Populations

PopulationMean Plasma Enterolactone (nmol/L)Standard Deviation (nmol/L)Reference
Finnish Men (habitual diet)17.714.0[1]
Finnish Women (habitual diet)20.918.0[1]
Postmenopausal Women (USA, habitual diet)16.7(Range: 0.3-176.9)[1]
Individuals with Type 2 Diabetes (Denmark)10.9(5th-95th percentile: 1.3-59.6)[2]

Table 2: Effect of Dietary Intervention on Urinary Enterolactone Excretion

A study on postmenopausal women demonstrated a dose-dependent increase in urinary enterolactone excretion with flaxseed consumption[1][3].

Dietary InterventionMean Urinary Enterolactone Excretion (nmol/day)
Habitual Diet (0g flaxseed)3,284
Habitual Diet + 5g flaxseed21,242
Habitual Diet + 10g flaxseed52,826

Table 3: Impact of Antibiotic Use on Plasma Enterolactone Concentrations

Antibiotic use can significantly reduce the gut microbiota's capacity to produce enterolactone.

Antibiotic Use% Decrease in Plasma Enterolactone (Women)% Decrease in Plasma Enterolactone (Men)Reference
≤3 months prior41%12%[3]
>3-12 months prior26%14%[3]

Signaling Pathways and Physiological Effects

Enterolactone is recognized for its weak estrogenic and anti-estrogenic properties, allowing it to interact with estrogen receptors and modulate estrogen signaling pathways. Its biological effects are multifaceted and are an active area of research.

Enterolactone_Signaling Enterolactone Enterolactone Estrogen_Receptor Estrogen Receptor (ERα, ERβ) Enterolactone->Estrogen_Receptor Binds to Gene_Expression Modulation of Gene Expression Estrogen_Receptor->Gene_Expression Regulates Cellular_Effects Cellular Effects (e.g., cell proliferation, apoptosis) Gene_Expression->Cellular_Effects

Caption: Simplified signaling pathway of enterolactone via estrogen receptors.

Conclusion

The analysis of the enterolactone metabolic pathway provides valuable insights into the interplay between diet, gut microbiota, and host health. The methodologies outlined in this guide offer robust and sensitive approaches for the quantification of enterolactone in biological samples. The provided quantitative data highlights the significant influence of dietary habits and other factors on enterolactone levels. Continued research in this area, utilizing these analytical techniques, will further elucidate the role of this important metabolite in health and disease, and may inform the development of novel therapeutic and preventative strategies.

References

The Role of Gut Microbiota in Enterolactone Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone, a mammalian lignan produced through the metabolic action of the gut microbiota on dietary plant lignans, has garnered significant scientific interest due to its potential health benefits, including anti-inflammatory properties and a putative role in reducing the risk of hormone-dependent cancers and cardiovascular disease.[1][2] The production of enterolactone is entirely dependent on a complex interplay between dietary intake of lignan precursors—abundant in foods such as flaxseed, sesame seeds, and whole grains—and the presence of specific bacterial consortia within the human colon.[3][4] Inter-individual variations in enterolactone production are pronounced, stemming from differences in gut microbiota composition, diet, and intestinal transit time.[2] This technical guide provides an in-depth overview of the microbial metabolic pathways, key bacterial species, and enzymes responsible for converting plant lignans into enterolactone. It details established experimental protocols for the study of this process and presents quantitative data on production rates. Furthermore, it visualizes the core metabolic and signaling pathways to offer a comprehensive resource for researchers and professionals in the field.

The Microbial Metabolic Pathway: From Plant Lignans to Enterolactone

The bioconversion of dietary plant lignans, most notably secoisolariciresinol diglucoside (SDG), into enterolactone is a multi-step process orchestrated by a diverse group of anaerobic bacteria in the colon.[5][6] This pathway involves four primary sequential reactions: deglycosylation, demethylation, dehydroxylation, and finally, dehydrogenation to yield enterolactone and its precursor, enterodiol.[2][7]

The process begins with the hydrolysis of the glycosidic bonds of plant lignan glucosides, such as SDG, to release the aglycone, secoisolariciresinol (SECO).[5] This initial deglycosylation step is critical as it makes the lignan available for further bacterial modification. Subsequent enzymatic actions by different bacterial species sequentially modify the SECO molecule. The process culminates in the oxidation (dehydrogenation) of enterodiol to enterolactone.[2][5] While enterodiol can be converted to enterolactone, the reverse reaction has not been observed.[8]

Lignan_Metabolism Metabolic Pathway of Secoisolariciresinol Diglucoside (SDG) to Enterolactone SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO DHEND Dihydroxyenterodiol (DHEND) SECO->DHEND Demethylation (e.g., Butyribacterium methylotrophicum, Peptostreptococcus productus) END Enterodiol (END) DHEND->END Dehydroxylation (e.g., Eggerthella lenta, Clostridium scindens) ENL Enterolactone (ENL) END->ENL Dehydrogenation (e.g., Ruminococcus spp.)

Fig 1. Microbial conversion of SDG to Enterolactone.

Key Bacterial Species and Their Metabolic Roles

No single bacterial species has been identified that can independently convert plant lignans to enterolactone.[7] Instead, this transformation is the result of a metabolic network involving different species, each performing specific enzymatic steps. The table below summarizes the key bacterial taxa and their characterized roles in the pathway.

Metabolic StepBacterial Species/Genera InvolvedPhylumReference
Deglycosylation Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Clostridium saccharogumiaBacteroidetes, Firmicutes[5]
Demethylation Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus, Blautia productaFirmicutes[2][5]
Dehydroxylation Eggerthella lenta, Clostridium scindensActinobacteria, Firmicutes[2][5]
Dehydrogenation Ruminococcus spp.Firmicutes[2]

Quantitative Data on Enterolactone Production

The capacity for enterolactone production varies significantly among individuals, largely due to the composition of their gut microbiota. In vitro fermentation studies and human intervention trials have provided quantitative insights into this process.

Table 3.1: Concentration of Lignan-Metabolizing Bacteria in Human Feces

Bacterial Community Mean Concentration (CFU/g wet feces) Study Population Reference
Enterodiol (ED)-Producing Bacteria 6 x 10⁸ 24 human subjects [9]

| Enterolactone (EL)-Producing Bacteria | 3 x 10⁵ | 24 human subjects |[9] |

Table 3.2: In Vitro Conversion of Secoisolariciresinol (SECO) to Enterolactone (EL)

Flaxseed Substrate Fermentation Time (hours) SECO to EL Conversion Rate (%) Reference
Fresh Flaxseed 24 ~0.1% [10]
Germinated Flaxseed 24 ~0.1% [10]
Fermented Flaxseed 8 ~0.5% [10]

| Fermented Flaxseed | 24 | ~1.0% |[10] |

Table 3.3: Human Serum Enterolignan Concentrations Following Flaxseed Supplementation

Analyte Concentration Before Supplementation (nmol/L) Concentration After Supplementation (nmol/L, 25g/day for 8 days) Fold Increase Reference
Enterodiol (ED) Varies (some non-quantifiable) Varies Significant (P < .05) [11]
(+)-Enterolactone Varies Varies 23 to 188-fold [11]
(-)-Enterolactone Dominant enantiomer Varies Significant (P < .05) [11]

| Total Enterolactone | Varies | Varies | Significant (P < .05) |[11] |

Experimental Protocols

Standardized protocols are crucial for the reproducible study of microbial lignan metabolism. This section provides detailed methodologies for fecal sample handling, 16S rRNA gene sequencing, anaerobic cultivation, and HPLC-MS/MS analysis of enterolignans.

Experimental_Workflow General Experimental Workflow for Studying Enterolactone Production cluster_collection Sample Collection cluster_analysis Analysis cluster_outcome Data Integration & Outcome Fecal_Sample Fecal Sample Collection (Store at -80°C) DNA_Extraction Microbial DNA Extraction Fecal_Sample->DNA_Extraction Anaerobic_Culture Anaerobic Culturing (In Vitro Fermentation) Fecal_Sample->Anaerobic_Culture Plasma_Sample Plasma/Urine Sample Collection Metabolite_Extraction Enterolignan Extraction (& Hydrolysis) Plasma_Sample->Metabolite_Extraction rRNA_Sequencing 16S rRNA Gene Amplicon Sequencing DNA_Extraction->rRNA_Sequencing Bioinformatics Bioinformatic Analysis (QIIME, DADA2) rRNA_Sequencing->Bioinformatics Microbiota_Profile Microbiota Composition Profile Bioinformatics->Microbiota_Profile HPLC_MS LC-MS/MS Quantification Metabolite_Extraction->HPLC_MS Metabolite_Levels Enterolactone & Enterodiol Levels HPLC_MS->Metabolite_Levels Anaerobic_Culture->Metabolite_Extraction Correlation Correlational Analysis Microbiota_Profile->Correlation Metabolite_Levels->Correlation

Fig 2. Workflow for Microbiome and Metabolite Analysis.
Fecal Sample Collection and Processing for Microbiome Analysis

Proper sample collection and storage are critical to preserve the integrity of the microbial community.

  • Collection: Participants should collect stool samples avoiding contamination with urine.[12] Samples can be collected at home using a provided kit, which typically includes a collection container, sterile stick or swab, and biohazard bag.[2][12]

  • Immediate Processing: Ideally, a portion of the fresh sample (approx. 5 mm² or 200 mg) should be transferred into a cryovial.[3][13]

  • Storage: Samples should be frozen at -20°C immediately and transferred to -80°C for long-term storage within 24 hours to minimize changes in microbial composition.[2][3] Transport to the laboratory should be done on dry ice.[2]

16S rRNA Gene Sequencing and Analysis

This method is used to profile the taxonomic composition of the gut microbiota.

  • DNA Extraction:

    • Thaw fecal samples (approx. 200 mg) on ice.

    • Extract microbial DNA using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit, Maxwell RSC Fecal Microbiome DNA Kit) that includes a bead-beating step for mechanical lysis of bacterial cells.[13][14]

    • Include negative controls (extraction blanks) to monitor for contamination.[3]

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • Library Preparation (V4 Region Amplification):

    • Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers such as 515F/806R.[3] The reverse primer should contain a unique 12-base barcode for sample multiplexing.[3]

    • Perform PCR in triplicate for each sample to minimize amplification bias. A typical PCR cycle is: 95°C for 3 min; 25 cycles of 95°C for 30 s, 55°C for 30 s, and 72°C for 30 s; followed by a final extension at 72°C for 5 min.[10]

    • Pool the triplicate PCR products for each sample.

    • Verify the amplicon size (approx. 300-350 bp for V4) via gel electrophoresis.[3]

  • Sequencing:

    • Quantify and pool the barcoded amplicons in equimolar concentrations.

    • Perform sequencing on an Illumina MiSeq platform using a 2x250 bp paired-end kit.[15]

  • Bioinformatic Analysis:

    • Demultiplex raw sequencing reads based on barcodes.

    • Perform quality filtering and denoising to generate Amplicon Sequence Variants (ASVs) using pipelines like DADA2 or QIIME 2.[3]

    • Assign taxonomy to ASVs by aligning against a reference database such as Greengenes or SILVA.

    • Analyze microbial diversity (alpha and beta diversity) and differential abundance of taxa between high and low enterolactone producers.

Anaerobic Cultivation of Lignan-Metabolizing Bacteria

Culturing allows for the isolation of specific strains and in vitro functional studies.

  • Media Preparation (Pre-reduced Anaerobically Sterilized Media):

    • Prepare a basal medium (e.g., Brain Heart Infusion or a custom medium) and boil it for several minutes to drive off dissolved oxygen.[16]

    • While gassing with an oxygen-free gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂), add a reducing agent such as L-cysteine-HCl to lower the redox potential.[17]

    • Add a redox indicator like resazurin (turns from pink to colorless when reduced) to monitor anaerobic conditions.[17][18]

    • Dispense the medium into anaerobic culture tubes (e.g., Hungate tubes) or serum flasks, seal with butyl rubber stoppers, and sterilize by autoclaving.[16][19]

  • Inoculation and Incubation:

    • All manipulations must be performed under a constant flow of sterile, oxygen-free gas or inside an anaerobic chamber.[19]

    • Prepare a fecal slurry (e.g., 1:10 dilution in anaerobic phosphate-buffered saline) from a fresh or freshly-thawed fecal sample.

    • Inoculate the pre-reduced medium with the fecal slurry.

    • Add the lignan substrate (e.g., SDG or SECO) to the culture.

    • Incubate at 37°C for a specified period (e.g., 24-48 hours).

  • Isolation (Roll-Tube Technique):

    • For isolating pure cultures, perform serial dilutions of an enrichment culture.

    • Add an aliquot of each dilution to molten agar medium in a tube.

    • Rotate the tube horizontally as it cools to create a thin agar layer on the inner surface.

    • Incubate until distinct colonies form, which can then be picked anaerobically for subculturing.

Quantification of Enterolignans by HPLC-MS/MS

This is the gold standard for sensitive and specific quantification of enterolactone and enterodiol in biological fluids.

  • Sample Preparation (from Plasma):

    • To 300 µL of plasma, add an internal standard (e.g., ¹³C₃-labeled enterolactone).[20]

    • For total enterolignan measurement, perform enzymatic hydrolysis of glucuronide and sulfate conjugates using β-glucuronidase/sulfatase from Helix pomatia (incubate at 37°C for 4 hours).[20]

    • Perform liquid-liquid extraction with diethyl ether or solid-phase extraction (SPE) to isolate the lignans.[21][22]

    • Evaporate the organic solvent under nitrogen and reconstitute the residue in the mobile phase.[21]

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 reversed-phase column (e.g., Keystone Scientific 2.0 × 100 mm Betasil C₈).[6]

    • Mobile Phase: Use a gradient elution with Water + 0.1% formic acid (Eluent A) and Acetonitrile + 0.1% formic acid (Eluent B).[21]

    • Gradient Example: Start at 15% B, hold for 0.5 min, increase to 75% B over 1.9 min. Total run time can be as short as 4.6 minutes.[21]

    • Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ionization mode.[21]

    • Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor characteristic precursor-to-product ion transitions for each analyte and internal standard.[21]

Enterolactone Signaling Pathway

Enterolactone is recognized as a phytoestrogen and a selective estrogen receptor modulator (SERM).[23] Its biological effects are thought to be mediated primarily through its interaction with estrogen receptors (ERs), with a preference for ERα.[7][23] Upon binding, enterolactone can activate ER-mediated transcription, influencing the expression of estrogen-responsive genes.[7] This interaction is tissue-specific, with demonstrated estrogenic activity in the uterus but not in bone or mammary glands in some animal models.[23]

Estrogen_Signaling Enterolactone (ENL) Signaling via Estrogen Receptor (ER) ENL Enterolactone (from Gut Microbiota) ER_complex Inactive ERα (bound to HSP90) ENL->ER_complex Binds & Displaces HSP90 ENL_ER ENL-ERα Complex ER_complex->ENL_ER Activation Dimer ERα Dimer ENL_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Modulation of Gene Transcription (e.g., CyclinD1, Ki67) ERE->Transcription Recruits Co-activators

Fig 3. Enterolactone's Modulation of Estrogen Signaling.

Conclusion and Future Directions

The gut microbiota is unequivocally central to the production of the biologically active lignan, enterolactone. The conversion process is a sophisticated metabolic cascade reliant on specific bacterial consortia. This guide outlines the key bacterial players, their metabolic functions, and the analytical methods required to investigate this pathway. For drug development professionals, understanding the factors that promote the growth of enterolactone-producing bacteria could lead to novel prebiotic or probiotic strategies to enhance its production for therapeutic benefit. Future research should focus on isolating and characterizing the specific enzymes involved in each metabolic step, which could serve as targets for modulation. Furthermore, elucidating the complete range of signaling pathways affected by enterolactone will be critical to fully understanding its role in human health and disease.

References

An In-depth Technical Guide to (+/-)-Enterolactone-13c3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (+/-)-Enterolactone-13c3, a labeled form of the mammalian lignan enterolactone. This document details its chemical properties, suppliers, biological activity, and relevant experimental protocols, with a focus on its implications for cancer research and cell signaling.

Compound Overview

This compound is a stable isotope-labeled version of racemic enterolactone. Enterolactone is a biologically active metabolite formed by the gut microbiota from plant lignan precursors found in foods such as flaxseed, sesame seeds, and whole grains.[1] It has garnered significant interest in the scientific community for its potential health benefits, including anti-cancer properties. The "-13c3" designation indicates that three carbon atoms in the molecule have been replaced with the heavy isotope carbon-13, making it a valuable tool for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 918502-72-4
Molecular Formula C₁₅¹³C₃H₁₈O₄
Molecular Weight 301.31 g/mol
Appearance Off-White Solid
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere
Purity ≥95% (unlabeled)[2]
Solubility (unlabeled) DMSO: ~30 mg/mL, DMF: ~30 mg/mL, Ethanol: Miscible, Ethanol:PBS (pH 7.2) (1:5): ~100 µg/mL[2]

Suppliers

Several chemical suppliers offer this compound for research purposes. A list of potential suppliers is provided below. Researchers should verify availability and purity specifications directly with the suppliers.

SupplierWebsite
Pharmaffiliates--INVALID-LINK--
MedChemExpress--INVALID-LINK--
CP Lab Safety--INVALID-LINK--
Toronto Research Chemicals--INVALID-LINK--

Biological Activity and Signaling Pathways

Enterolactone has been shown to exert significant biological effects, primarily through the modulation of key cellular signaling pathways. Its anti-cancer properties have been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Enterolactone has been demonstrated to inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway, which is critical for the growth and progression of several cancers, including prostate cancer. At nutritionally relevant concentrations (20–60 μmol/L), enterolactone can inhibit the IGF-1-induced activation of the IGF-1R and its downstream effectors, Akt and MAPK/ERK.

IGF1R_Pathway cluster_membrane Cell Membrane IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK_ERK MAPK/ERK IGF1R->MAPK_ERK IGF1 IGF-1 IGF1->IGF1R Enterolactone (+/-)-Enterolactone Enterolactone->IGF1R Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation MAPK_ERK->Proliferation

Caption: Inhibition of the IGF-1R signaling pathway by (+/-)-Enterolactone.

Enterolactone can also modulate the immune response by acting on the Nuclear Factor-κB (NF-κB) signaling pathway. It has been shown to prevent the degradation of I-κB, thereby inhibiting the activation of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α.

NFkB_Pathway LPS LPS IkB I-κB Degradation LPS->IkB Enterolactone (+/-)-Enterolactone Enterolactone->IkB NFkB NF-κB Activation IkB->NFkB prevents TNFa TNF-α Production NFkB->TNFa

Caption: Modulation of the NF-κB signaling pathway by (+/-)-Enterolactone.

Enterolactone is known to possess weak estrogenic and anti-estrogenic effects and can interact with estrogen receptors. It has been shown to activate the Erk1/2 and PI3K/Akt pathways, which are involved in non-genomic estrogen signaling.[3]

Estrogenic_Signaling Enterolactone (+/-)-Enterolactone ER Estrogen Receptor Enterolactone->ER PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Erk1_2 Erk1/2 Pathway ER->Erk1_2 Cell_Functions Cell Cycle Progression Chemokine Secretion PI3K_Akt->Cell_Functions Erk1_2->Cell_Functions

Caption: Estrogenic signaling pathways induced by (+/-)-Enterolactone.

Experimental Protocols

The following are generalized methodologies based on published literature for experiments involving enterolactone. Researchers should optimize these protocols for their specific experimental setup.

For in vitro studies, a stock solution of (+/-)-Enterolactone is typically prepared in an organic solvent.

  • Protocol: Dissolve (+/-)-Enterolactone in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 30 mg/mL).[2] Purge the solution with an inert gas to prevent oxidation. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is recommended not to store aqueous solutions for more than one day.[2]

  • Protocol: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of (+/-)-Enterolactone (e.g., 20-75 µM).[4] A vehicle control (e.g., DMSO) should be run in parallel. The duration of treatment will depend on the specific assay being performed.

  • Protocol: After treatment with (+/-)-Enterolactone, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay). Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). After washing, incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Safety Information

  • Handling: (+/-)-Enterolactone should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: The toxicological properties of this compound have not been fully investigated. It should be handled with the same precautions as other laboratory chemicals. The unlabeled form, (±)-Enterolactone, is known to cause skin and eye irritation and may cause respiratory irritation.[5]

This technical guide provides a comprehensive overview of this compound for research and drug development professionals. For more detailed information, it is recommended to consult the specific product data sheets from suppliers and the cited scientific literature.

References

Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling and Application of Carbon-13 Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled compounds are indispensable tools in modern scientific research, offering a non-radioactive, stable isotopic tracer for elucidating metabolic pathways, quantifying proteins, and aiding in drug discovery and development. The key advantage of ¹³C is that it is a naturally occurring, stable isotope of carbon, meaning it does not undergo radioactive decay.[1] This inherent stability makes ¹³C-labeled compounds exceptionally safe from a radiological perspective, with the primary safety considerations being dictated by the chemical properties of the molecule into which the ¹³C atom is incorporated.[1][2] This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of carbon-13 labeled compounds.

Core Safety Principles

The fundamental principle governing the safe handling of ¹³C-labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions required are identical to those for the unlabeled analogue. Health and safety data for the labeled compound are generally assumed to be the same as for the corresponding unlabeled material.[3]

Radiological Safety

Carbon-13 is a stable isotope and is not radioactive.[1] It does not emit ionizing radiation, and therefore, no radiological precautions are necessary. This is a significant advantage over its radioactive counterpart, carbon-14 (¹⁴C), especially in studies involving human subjects.[2]

Chemical Safety

The chemical hazards of a ¹³C-labeled compound are determined by the parent molecule. Standard laboratory safety practices are paramount and must be tailored to the specific chemical properties of the substance being handled.

General Handling Precautions:

  • Consult the Safety Data Sheet (SDS): Always review the SDS for the specific compound (labeled or unlabeled) before use. The SDS provides comprehensive information on physical and chemical properties, hazards, first-aid measures, and handling and storage recommendations.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, but is not limited to:

    • Eye Protection: Safety glasses or goggles should be worn at all times.[5]

    • Hand Protection: Chemical-resistant gloves appropriate for the specific chemical being handled are essential.[6]

    • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile compounds or fine powders.[4]

  • Hygiene: Avoid inhalation, ingestion, and skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling any chemical.[6]

Handling Volatile vs. Non-Volatile Compounds

The volatility of a ¹³C-labeled compound is a critical factor in determining the necessary handling precautions.

  • Volatile Compounds: These substances can easily become airborne, posing an inhalation risk.

    • Engineering Controls: Always handle volatile ¹³C-labeled compounds in a certified chemical fume hood to minimize the concentration of vapors in the work area.

    • Storage: Store in tightly sealed containers in a well-ventilated, designated area away from ignition sources.

  • Non-Volatile Compounds: While the inhalation risk from vapors is lower, non-volatile solids can be hazardous if they are fine powders that can be easily aerosolized.

    • Handling Powders: When weighing or transferring powdered ¹³C-labeled compounds, do so in a manner that minimizes dust formation. This can be achieved by working in a fume hood or using a balance enclosure.

    • Storage: Store in sealed containers in a cool, dry place.

Quantitative Data

The following tables summarize key quantitative data related to carbon-13.

ParameterValueReference
Natural Abundance of ¹³C~1.1%[1][3]
Natural Abundance of ¹²C~98.9%[1]

Table 1: Natural Abundance of Carbon Isotopes

Compound TypeTypical Isotopic Enrichment
Commercially available ¹³C-labeled compounds>99%
¹³C-labeled amino acids for SILAC>98%
¹³C-labeled glucose for metabolic flux analysis>99%

Table 2: Typical Isotopic Enrichment of Commercially Available ¹³C-Labeled Compounds

Experimental Protocols

Carbon-13 Urea Breath Test (¹³C-UBT) for Helicobacter pylori Detection

The ¹³C-Urea Breath Test is a non-invasive diagnostic tool used to detect the presence of Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases.[7][8] The test relies on the ability of the urease enzyme produced by H. pylori to hydrolyze orally administered ¹³C-labeled urea into ammonia and ¹³CO₂.[9][10]

Methodology:

  • Baseline Breath Sample: The patient provides a baseline breath sample by exhaling into a collection bag or tube.[10]

  • Administration of ¹³C-Urea: The patient ingests a solution containing a specific amount of ¹³C-labeled urea (typically 50-100 mg) dissolved in water or a citric acid solution.[8][9]

  • Incubation Period: The patient waits for a specified period, usually 15-30 minutes, to allow for the metabolism of the urea by H. pylori, if present.[10]

  • Post-Dose Breath Sample: A second breath sample is collected.[10]

  • Analysis: The isotopic ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.[10] An increase in this ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful and widely used metabolic labeling strategy for the accurate quantification of proteins using mass spectrometry.[5] The method involves growing two cell populations in culture media that are identical except for the inclusion of "light" (unlabeled) or "heavy" (¹³C or ¹⁵N-labeled) essential amino acids (e.g., arginine and lysine).[4]

Methodology:

  • Adaptation Phase: Two populations of cells are cultured for several passages (at least 5-6 cell divisions) in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids into the proteome.[2][5][6] The "heavy" medium contains ¹³C-labeled arginine and/or lysine.

  • Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).[4][6]

  • Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio, and the cells are lysed to extract the proteins.[11]

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using the enzyme trypsin.[2]

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).[6]

  • Quantification: Peptides derived from the "light" and "heavy" cell populations are chemically identical but have a known mass difference due to the isotopic label. They will therefore appear as paired peaks in the mass spectrum. The relative abundance of the proteins in the original samples is determined by the ratio of the intensities of these paired peaks.[4]

Visualizations

SILAC_Workflow cluster_analysis Analysis Phase light_cells Cells in 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) control Control Condition light_cells->control heavy_cells Cells in 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) treatment Experimental Treatment heavy_cells->treatment combine Combine Cell Populations (1:1) control->combine treatment->combine lyse Cell Lysis & Protein Extraction combine->lyse digest Protein Digestion (Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Quantification lcms->quant

Caption: Workflow for a SILAC experiment.

Urea_Breath_Test cluster_patient Patient cluster_lab Laboratory Analysis baseline Baseline Breath Sample (Collect ¹²CO₂/¹³CO₂) ingest Ingest ¹³C-Urea baseline->ingest analysis Isotope Ratio Mass Spectrometry baseline->analysis wait Wait 15-30 min ingest->wait post_dose Post-Dose Breath Sample (Collect ¹²CO₂/¹³CO₂) wait->post_dose post_dose->analysis result Compare ¹³CO₂/¹²CO₂ Ratios analysis->result diagnosis Diagnosis: H. pylori Positive or Negative result->diagnosis Metabolic_Pathway_Analysis cluster_experiment Experiment cluster_analysis Analysis cells Culture Cells add_tracer Add ¹³C-Labeled Glucose cells->add_tracer incubate Incubate add_tracer->incubate extract Extract Metabolites incubate->extract lcms LC-MS or GC-MS Analysis extract->lcms pathway Trace ¹³C through Metabolic Pathways (e.g., Glycolysis, TCA Cycle) lcms->pathway flux Metabolic Flux Analysis pathway->flux

References

Enterolactone Precursors in Dietary Sources: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 25, 2025

Abstract

Enterolactone, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant scientific interest due to its potential health benefits, including roles in hormone-dependent cancers and cardiovascular diseases. This technical guide provides an in-depth overview of the primary enterolactone precursors found in dietary sources. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the dietary origins, quantitative analysis, and biological signaling pathways of these compounds. This document summarizes quantitative data on precursor concentrations in various foodstuffs, details established experimental protocols for their extraction and analysis, and visualizes key metabolic and signaling pathways using the DOT language for Graphviz.

Introduction

Enterolactone and its metabolic precursor, enterodiol, are enterolignans produced in the colon through the metabolic action of intestinal bacteria on dietary plant lignans.[1][2] These compounds are classified as phytoestrogens due to their structural similarity to mammalian estrogens, allowing them to bind to estrogen receptors and modulate estrogenic signaling pathways.[3][4] The primary dietary precursors of enterolactone include secoisolariciresinol, matairesinol, pinoresinol, lariciresinol, syringaresinol, and sesamin.[1][2] These lignans are widely distributed in the plant kingdom, with particularly high concentrations found in flaxseeds and sesame seeds.[1] This guide aims to provide a detailed technical overview of these precursors, their dietary sources, methods for their analysis, and their biological activities.

Principal Enterolactone Precursors and Their Dietary Sources

The major plant lignans that serve as precursors to enterolactone are detailed below, with their concentrations in various food sources summarized in the accompanying tables.

Secoisolariciresinol

Secoisolariciresinol, primarily in its diglucoside form (SDG), is one of the most studied enterolactone precursors.[5] Flaxseed is the richest known dietary source of SDG.[5][6]

Matairesinol

Matairesinol is another key precursor, found in a variety of grains, seeds, vegetables, and fruits.[1]

Pinoresinol

Pinoresinol is a furofuran lignan present in whole grains, seeds, and some vegetables and fruits.[1]

Lariciresinol

Lariciresinol is structurally related to pinoresinol and is a significant contributor to total lignan intake.[1]

Syringaresinol

Syringaresinol is found in grains and some woody plants.[7]

Sesamin

Sesamin is a major lignan found in sesame seeds and sesame oil.[2]

Quantitative Data on Enterolactone Precursors in Dietary Sources

The following tables provide a summary of the quantitative content of the primary enterolactone precursors in a variety of food sources. Data is presented in micrograms (µg) per 100g of the food item.

Table 1: Secoisolariciresinol and Matairesinol Content in Selected Foods (µ g/100g )

Food Item Secoisolariciresinol (µ g/100g ) Matairesinol (µ g/100g )
Flaxseed 294210[8] 553[8]
Sesame Seed 3041[8] 3324[8]
Rye Bran 1150[1] 500[1]
Wheat Bran 300[1] 400[1]
Oat Bran 120[1] 260[1]
Buckwheat 210[1] 130[1]
Cabbage 185[1] 10[1]
Broccoli 91[1] 9[1]
Strawberry 160[1] 20[1]

| Red Wine | 40[1] | 10[1] |

Table 2: Pinoresinol and Lariciresinol Content in Selected Foods (µ g/100g )

Food Item Pinoresinol (µ g/100g ) Lariciresinol (µ g/100g )
Flaxseed 3324[8] 3041[8]
Sesame Seed 13300[8] 13000[8]
Rye, whole grain flour 320[9] 320[9]
Wheat, whole grain flour 100[9] 100[9]
Oat, whole grain flour 180[9] 180[9]
Broccoli 1325[1] -
Cabbage, white 787[1] -
Carrot 171[1] -
Strawberry 1403[2] 406[2]

| Red Wine | 91[1] | 7.56[9] |

Table 3: Syringaresinol and Sesamin Content in Selected Foods (µ g/100g )

Food Item Syringaresinol (µ g/100g ) Sesamin (µ g/100g )
Rye, whole grain flour 970[5] -
Wheat, whole grain flour 370[5] -
Oat, whole grain flour 350[5] -
Buckwheat, whole grain flour 240[5] -
Barley, whole grain flour 160[5] -
Red Wine 3.43[5] -
Sesame Seed, meal - 538080[10]

| Sesame Seed Oil | - | 420990[10] |

Note: Dashes (-) indicate that data was not available in the cited sources.

Experimental Protocols

Accurate quantification of enterolactone precursors in dietary and biological matrices is crucial for research. Below are detailed methodologies for extraction and analysis.

Extraction of Lignans from Flaxseed (Optimized Protocol)[5]

This protocol describes an optimized procedure for the extraction of secoisolariciresinol and anhydrosecoisolariciresinol from defatted flaxseed.

Materials:

  • Defatted flaxseed meal

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Hexane

  • Heating block or water bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Hydrolysis: Weigh 340 g of defatted flaxseed meal and add 1 M HCl. Heat the mixture at 100°C for 1 hour with stirring. This step cleaves the glycosidic linkages of SDG to yield the aglycone, secoisolariciresinol.

  • Extraction: After cooling, extract the mixture with a solution of ethyl acetate/hexane (90:10 v/v). Perform the extraction three times to ensure complete recovery of the lignans.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue contains secoisolariciresinol and its dehydrated form, anhydrosecoisolariciresinol, which can be further purified using chromatographic techniques if necessary.

Quantification of Lignans by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[9]

This method is suitable for the simultaneous quantification of multiple lignans in cereal grains.

Instrumentation:

  • Agilent 1260 Infinity II HPLC system or equivalent

  • AB Sciex Triple Quad 4500 LC-MS/MS system or equivalent with an electrospray ionization (ESI) source

  • Agilent Poroshell C18 column (2.1 × 50 mm, 1.9 µm) or equivalent

Sample Preparation:

  • Weigh 0.1 g of the finely ground sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of 84.64% methanol in water.

  • Sonicate the mixture for 53.63 minutes at 44.24°C.

  • Centrifuge the sample at 22,250 x g for 10 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter prior to HPLC-MS/MS analysis.

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient program should be developed to separate the target lignans.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

MS/MS Conditions:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions for each lignan to be quantified.

Signaling Pathways and Biological Activities

Enterolactone and its precursors exert their biological effects through various signaling pathways.

Estrogen Receptor Signaling

Enterolactone is a selective estrogen receptor modulator (SERM), capable of binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preference for ERα.[3][4] This interaction can lead to both estrogenic and anti-estrogenic effects depending on the target tissue and the local estrogen concentration.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enterolactone Enterolactone ER Estrogen Receptor (ERα/ERβ) Enterolactone->ER Binding ER_HSP90 ER-HSP90 Complex ER->ER_HSP90 ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP90 HSP90 HSP90->ER_HSP90 ER_HSP90->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Nuclear Translocation and Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation

Estrogen Receptor Signaling Pathway
Non-Genomic Signaling Pathways

Enterolactone can also activate rapid, non-genomic signaling pathways, including the Erk1/2 (MAPK) and PI3K/Akt pathways.[10][11] These pathways are involved in cell proliferation, survival, and other crucial cellular processes.

Non_Genomic_Signaling cluster_pathways Signaling Cascades cluster_cellular_responses Cellular Responses Enterolactone Enterolactone Erk1_2 Erk1/2 (MAPK) Pathway Enterolactone->Erk1_2 Activation PI3K_Akt PI3K/Akt Pathway Enterolactone->PI3K_Akt Activation Proliferation Cell Proliferation Erk1_2->Proliferation Survival Cell Survival PI3K_Akt->Survival Apoptosis Apoptosis (Inhibition) PI3K_Akt->Apoptosis

Non-Genomic Signaling Pathways

Experimental Workflow

A typical experimental workflow for the analysis of enterolactone precursors from a food matrix is illustrated below.

Experimental_Workflow Start Food Sample Grinding Grinding/ Homogenization Start->Grinding Defatting Defatting (Optional) Grinding->Defatting Hydrolysis Hydrolysis (Acidic/Enzymatic) Defatting->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Purification/Cleanup (e.g., SPE) Extraction->Purification Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Lignan Analysis Workflow

Conclusion

This technical guide has provided a comprehensive overview of the primary dietary precursors of enterolactone, their quantitative distribution in various foods, detailed experimental protocols for their analysis, and insights into their mechanisms of action through key signaling pathways. The provided tables and diagrams serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development. Further research is warranted to fully elucidate the complex interplay between dietary lignans, the gut microbiome, and human health, which may pave the way for novel therapeutic and preventative strategies.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of enterolactone, a key mammalian lignan derived from dietary plant precursors. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of enterolactone, supported by quantitative data from human studies. Furthermore, it outlines detailed experimental protocols for the quantification of enterolactone in biological matrices and for the investigation of its effects on cellular signaling pathways.

Pharmacokinetics of Enterolactone

Enterolactone is not directly consumed in the diet but is produced by the gut microbiota from plant lignans such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol. The conversion process involves several enzymatic steps, including deglycosylation, demethylation, and dehydroxylation, primarily carried out by bacteria in the colon. The resulting enterolignans, enterodiol and enterolactone, are then absorbed. Enterodiol can be further oxidized to enterolactone.

Once absorbed, enterolactone undergoes enterohepatic circulation. It is conjugated in the liver to form glucuronides and sulfates, which are the primary forms found in circulation. These conjugates are then excreted in the urine and bile. The bioavailability and pharmacokinetic profile of enterolactone can vary significantly between individuals due to differences in gut microbiome composition, diet, and host factors.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of enterolactone in humans following the administration of a single dose of its precursor, secoisolariciresinol diglucoside (SDG).

ParameterValue (Mean ± SD)UnitReference
Cmax (Maximum Plasma Concentration) 56 ± 30nmol/L[1]
Tmax (Time to Maximum Plasma Concentration) 19.7 ± 6.2hours[1]
AUC (Area Under the Curve) 1762 ± 1117nmol/L·h[1]
Elimination Half-life (t½) 12.6 ± 5.6hours[1]
Mean Residence Time 35.8 ± 10.6hours[1]

Bioavailability of Enterolactone

The bioavailability of enterolactone is highly dependent on the dietary source of its precursor lignans and the processing of the food matrix. For instance, the bioavailability of lignans from whole flaxseed is significantly lower than from ground flaxseed, as the mechanical processing makes the lignans more accessible to the gut microbiota.

Experimental Protocols

This section provides detailed methodologies for the quantification of enterolactone in human plasma and for the investigation of its effects on key signaling pathways.

Quantification of Enterolactone in Human Plasma by LC-MS/MS

This protocol describes a validated method for the quantification of total enterolactone (free and conjugated) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis.

3.1.1. Materials and Reagents

  • Enterolactone standard

  • ¹³C₃-labeled enterolactone (internal standard)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Diethyl ether

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Human plasma samples

3.1.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 300 µL of plasma, add the internal standard (¹³C₃-enterolactone).

  • Add 1 mL of sodium acetate buffer (0.1 M, pH 5.0).

  • Add 50 µL of β-glucuronidase/sulfatase solution.

  • Incubate the mixture at 37°C for 4 hours to hydrolyze the enterolactone conjugates.

  • After incubation, perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes at 4°C.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3.1.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate enterolactone from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both enterolactone and the internal standard.

Investigation of Enterolactone's Effect on the IGF-1R/Akt/ERK Signaling Pathway by Western Blotting

This protocol outlines the procedure to assess the inhibitory effect of enterolactone on the phosphorylation of key proteins in the IGF-1R/Akt/ERK signaling pathway in cancer cells (e.g., PC-3 prostate cancer cells).[2]

3.2.1. Cell Culture and Treatment

  • Culture PC-3 cells in appropriate media until they reach 70-80% confluency.

  • Starve the cells in serum-free media for 24 hours.

  • Pre-treat the cells with varying concentrations of enterolactone (e.g., 20-60 µmol/L) for 30 minutes.

  • Stimulate the cells with insulin-like growth factor-1 (IGF-1) for 15 minutes to activate the signaling pathway.

3.2.2. Protein Extraction

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

3.2.3. Western Blotting

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IGF-1R, phospho-Akt, phospho-ERK, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways affected by enterolactone.

Enterolactone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates MAPK_pathway MAPK Pathway IGF1R->MAPK_pathway Activates AKT Akt PI3K->AKT Activates p70S6K1 p70S6K1 AKT->p70S6K1 Phosphorylates GSK3b GSK-3β AKT->GSK3b Phosphorylates CyclinD1 Cyclin D1 AKT->CyclinD1 Upregulates ERK ERK MAPK_pathway->ERK Activates Proliferation Cell Proliferation & Migration ERK->Proliferation CyclinD1->Proliferation Enterolactone Enterolactone Enterolactone->IGF1R Inhibits Phosphorylation Enterolactone->AKT Inhibits Phosphorylation Enterolactone->ERK Inhibits Phosphorylation IGF1 IGF-1 IGF1->IGF1R Activates LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (Diethyl Ether) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI, Negative Mode) LC->MS Quantification Quantification using MRM Transitions MS->Quantification Result Enterolactone Concentration Quantification->Result

References

Methodological & Application

Application Notes and Protocols for the Use of (+/-)-Enterolactone-13c3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Enterolactone-13c3 is a stable isotope-labeled form of enterolactone, a lignan derived from the metabolism of plant-based precursors by gut microbiota. Due to its structural similarity to endogenous estrogens, enterolactone is of significant interest in research related to hormone-dependent cancers, cardiovascular disease, and other health conditions.[1][2][3] Accurate and precise quantification of enterolactone in biological matrices is crucial for these studies. Isotope dilution mass spectrometry (ID-MS), utilizing a stable isotope-labeled internal standard like this compound, is the gold standard for such quantitative analyses, offering high sensitivity and specificity.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based quantification of enterolactone.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to a sample. This labeled compound, in this case this compound, serves as an internal standard. The labeled internal standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation. Because it can be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the signal from the native analyte to that of the labeled internal standard allows for highly accurate quantification, correcting for any sample loss during processing.

A logical workflow for the quantification of enterolactone using a stable isotope-labeled internal standard is depicted below.

sample Biological Sample (Plasma, Serum, Urine) add_is Spike with this compound (Internal Standard) sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification (Ratio of Native to Labeled Analyte) lcms->quant

Figure 1. General workflow for enterolactone quantification.

Application 1: Quantification of Total Enterolactone in Human Plasma

This protocol is adapted from methodologies described for the analysis of enterolignans in plasma and is suitable for studies investigating total enterolactone levels after cleavage of its conjugates.[1][7]

Experimental Protocol

1. Materials and Reagents

  • This compound solution (e.g., 1 µg/mL in methanol)

  • Enterolactone standard for calibration curve

  • Human plasma (and charcoal-stripped plasma for standards and QCs)

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Diethyl ether or other suitable extraction solvent

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation

  • To 300 µL of plasma sample, add a precise amount of this compound internal standard.

  • Add 1 mL of sodium acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase/sulfatase enzyme mixture.

  • Incubate the mixture at 37°C for 4 hours to hydrolyze the glucuronide and sulfate conjugates.[1]

  • After incubation, perform a liquid-liquid extraction by adding 3 mL of diethyl ether and vortexing for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions See Table 1
Detection Limits Reported as low as 0.55 nM for enterolactone.[1][7]

Table 1: Mass Spectrometry Parameters for Total Enterolactone

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Enterolactone297.1133.1Optimize for system
This compound300.1136.1Optimize for system

Note: Collision energy should be optimized for the specific mass spectrometer being used.

Application 2: Direct Quantification of Free Enterolactone and its Conjugates in Human Plasma

This advanced high-throughput method allows for the simultaneous quantification of free enterolactone, enterolactone glucuronide, and enterolactone sulfate without a hydrolysis step.[8][9][10] This is particularly useful for studies investigating the metabolic pathways and bioavailability of enterolactone.

Experimental Protocol

1. Materials and Reagents

  • This compound (as internal standard for free enterolactone)

  • Labeled internal standards for the conjugates if available (if not, careful validation is required)

  • Standards for enterolactone, enterolactone glucuronide, and enterolactone sulfate

  • Human plasma

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation

  • Spike plasma samples with the internal standard(s).

  • Perform protein precipitation by adding 3 volumes of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified using SPE.[8]

  • For SPE, condition the cartridge, load the supernatant, wash, and elute the analytes.

  • Evaporate the eluate and reconstitute in the initial mobile phase.

3. LC-MS/MS Conditions

ParameterCondition
LC System High-throughput UHPLC system
Column C18 reverse-phase column suitable for fast gradients
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid
Flow Rate 0.5 mL/min
Gradient A rapid gradient is employed for high-throughput, with a total run time of approximately 2.6 to 4.6 minutes.[8][9]
MS System Sensitive triple quadrupole mass spectrometer
Ionization Mode ESI, Negative Ion Mode
MRM Transitions See Table 2
LLOQ Reported as low as 86 pM for free enterolactone, 26 pM for the glucuronide, and 16 pM for the sulfate.[8][9]

Table 2: Mass Spectrometry Parameters for Free Enterolactone and its Conjugates

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Free Enterolactone297.1133.1
This compound300.1136.1
Enterolactone Glucuronide473.2297.1
Enterolactone Sulfate377.1297.1

A diagram illustrating the direct measurement approach is provided below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Simultaneous Quantification plasma Plasma Sample add_is Add Internal Standards plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt spe SPE Cleanup (Optional) ppt->spe lcms Fast Gradient UHPLC-MS/MS spe->lcms enl Free Enterolactone lcms->enl enlg Enterolactone Glucuronide lcms->enlg enls Enterolactone Sulfate lcms->enls

Figure 2. Workflow for direct conjugate analysis.

Data Presentation

Calibration curves should be prepared by spiking known concentrations of enterolactone standards into a surrogate matrix (e.g., charcoal-stripped plasma) along with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression with a weighting factor of 1/x is typically used.

Table 3: Example Calibration Curve and Quality Control Data

LevelNominal Conc. (nM)Calculated Conc. (nM)Accuracy (%)Precision (%CV)
LLOQ0.50.4896.0<15
QC Low1.51.55103.3<15
QC Mid5051.2102.4<15
QC High150147.998.6<15

Data is representative and should be generated for each assay.

Conclusion

This compound is an essential tool for the accurate and precise quantification of enterolactone in biological samples by mass spectrometry. The use of isotope dilution LC-MS/MS methods allows for high sensitivity and throughput, facilitating large-scale epidemiological studies and clinical research. The protocols provided herein offer robust starting points for the development and validation of methods for measuring total enterolactone or for the specific quantification of its free and conjugated forms. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

References

Application Note: Quantification of Enterolactone in Human Plasma using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterolactone is a lignan and a phytoestrogen that is produced in the human gut by the metabolism of plant-based precursors.[1] Due to its structural similarity to endogenous estrogens, enterolactone is of significant interest in clinical and drug development research for its potential role in the prevention and progression of hormone-dependent cancers and other diseases.[2][3] Accurate and precise quantification of enterolactone in biological matrices is crucial for understanding its bioavailability, pharmacokinetics, and association with health outcomes.[4][5] This application note describes a robust and sensitive method for the quantification of enterolactone in human plasma using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution LC-MS/MS

Isotope dilution mass spectrometry is a highly accurate quantification technique that utilizes a stable, isotopically labeled version of the analyte as an internal standard (IS).[6][7] A known amount of the labeled standard (e.g., ¹³C₃-enterolactone) is added to the sample at the beginning of the sample preparation process.[2][8] The IS is chemically identical to the analyte and therefore experiences the same variations during extraction, derivatization, and ionization.[6][7] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation and for matrix effects in the MS source.[9]

Experimental Protocols

This protocol outlines the procedure for the quantification of total enterolactone in human plasma, which involves an enzymatic hydrolysis step to release enterolactone from its glucuronide and sulfate conjugates.

3.1. Materials and Reagents

  • Enterolactone standard (Plantech)[10]

  • ¹³C₃-Enterolactone (as internal standard)[2]

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer

  • Diethyl ether

  • Ethyl acetate

  • Acetonitrile (ACN), HPLC grade[10]

  • Methanol (MeOH), HPLC grade[10]

  • Formic acid, LC-MS grade[10]

  • Ultrapure water

  • Human plasma (pooled, for calibration standards and QCs)[10]

3.2. Sample Preparation

  • Spiking: To 300 µL of plasma sample, quality control (QC), or blank plasma, add a known amount of ¹³C₃-enterolactone internal standard.

  • Hydrolysis: Add β-glucuronidase/sulfatase enzyme mixture in a sodium acetate buffer to the plasma. Incubate the mixture at 37°C for 4 hours to deconjugate the enterolactone glucuronides and sulfates.[8]

  • Extraction: Perform a liquid-liquid extraction (LLE) or a supported liquid extraction (SLE) to isolate the enterolactone and the internal standard.[2][11] For LLE, add a mixture of diethyl ether and ethyl acetate, vortex, and centrifuge.[11]

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase starting conditions (e.g., 15% acetonitrile in water with 0.1% formic acid) before injection into the LC-MS/MS system.[10]

3.3. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Acquity bridged ethyl hybrid C18, 1.7 µm, 2.1 mm x 100 mm).[12][13]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient: A gradient starting at a low percentage of mobile phase B (e.g., 15%), increasing to a high percentage (e.g., 75-99.5%) over several minutes to elute the analyte, followed by a re-equilibration step.[10][12]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: 40°C.[12][13]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI can be operated in either positive or negative mode. Negative mode is often used for phenolic compounds.[10]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and its labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enterolactone297.1133.1
¹³C₃-Enterolactone300.1136.1

Note: The exact m/z values may vary slightly depending on the adduct formed and the specific instrument calibration. The above values are representative for the [M-H]⁻ ion in negative mode.

Data Presentation: Method Performance

The performance of the method should be validated to ensure reliability. The table below summarizes typical performance characteristics reported in the literature.

ParameterTypical ValueReference
Limit of Detection (LOD)0.55 nM[2][8]
Lower Limit of Quantification (LLOQ)16 pM (for sulfate), 26 pM (for glucuronide), 86 pM (for free form)[10][14]
Within-run Precision (RSD)3-6%[2]
Between-run Precision (RSD)10-14%[2]
Linearity (r²)≥ 0.97[8]
Recovery63-104% (serum)[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of enterolactone using isotope dilution LC-MS/MS.

Enterolactone_Quantification_Workflow Workflow for Enterolactone Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Quantification Sample Plasma Sample (300 µL) Spike Add ¹³C₃-Enterolactone (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Hydrolysis->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS Inject into LC-MS/MS System Reconstitution->LC_MS Data Acquire Data (MRM) LC_MS->Data Quantification Calculate Analyte/IS Ratio & Determine Concentration Data->Quantification

Caption: Experimental workflow for enterolactone quantification.

References

Application Note and Protocol for the Quantification of Enterolactone using (+/-)-Enterolactone-13c3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterolactone is a lignan metabolite produced by the intestinal microbiota from plant-based precursors. As a phytoestrogen, it is of significant interest in clinical research due to its potential role in hormone-dependent diseases. Accurate quantification of enterolactone in biological matrices is crucial for understanding its physiological and pathological significance. The use of a stable isotope-labeled internal standard, such as (+/-)-Enterolactone-13c3, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2][3] This document provides a detailed protocol for the quantification of enterolactone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Experimental Protocol

This protocol describes a method for the quantitative analysis of total enterolactone (the sum of its free and conjugated forms) in human plasma.

1. Materials and Reagents

  • (+/-)-Enterolactone (analyte standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • β-Glucuronidase/sulfatase (from Helix pomatia)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Diethyl ether

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve (+/-)-Enterolactone and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the (+/-)-Enterolactone primary stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution in methanol.

3. Sample Preparation

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Enzymatic Hydrolysis:

    • Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Vortex and incubate at 37°C for 16 hours to deconjugate enterolactone glucuronides and sulfates.

  • Extraction:

    • Option A: Liquid-Liquid Extraction (LLE)

      • Add 1 mL of diethyl ether to the hydrolyzed sample.

      • Vortex vigorously for 2 minutes.

      • Centrifuge at 3000 x g for 10 minutes.

      • Transfer the organic layer to a new tube.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Option B: Solid Phase Extraction (SPE)

      • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load the hydrolyzed sample onto the cartridge.

      • Wash the cartridge with 1 mL of 5% methanol in water.

      • Elute the analytes with 1 mL of methanol.

      • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both enterolactone and enterolactone-13c3. The exact m/z values should be optimized for the specific instrument.

      • Example Transitions:

        • Enterolactone: [M-H]⁻ → product ions

        • Enterolactone-13c3: [M+3-H]⁻ → product ions

    • Instrument Parameters: Optimize gas temperatures, gas flows, and collision energies to achieve maximum signal intensity.

5. Data Analysis and Quantification

  • Integrate the peak areas for both the enterolactone and enterolactone-13c3 MRM transitions.

  • Calculate the peak area ratio (Enterolactone / Enterolactone-13c3).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for enterolactone quantification using a stable isotope-labeled internal standard.[4][5]

Parameter Typical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.55 nM[4][5]
Within-Run Precision (%RSD) 3-6%[4][5]
Between-Run Precision (%RSD) 10-14%[4][5]
Accuracy (% Recovery) 85-115%

Visualizations

Experimental Workflow for Enterolactone Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) spike Spike with Enterolactone-13c3 plasma->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spike->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_acq Data Acquisition lcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Construction ratio->calibration quantification Quantification of Enterolactone calibration->quantification

Caption: Workflow for the quantification of enterolactone in plasma.

This application note is a compilation of methodologies described in the scientific literature.[1][4][5][6] It is intended as a guideline and may require optimization for specific laboratory conditions and instrumentation.

References

Application Notes and Protocols for Enterolactone Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a lignan metabolite produced by the intestinal microflora from dietary precursors found in foods such as whole grains, flaxseeds, fruits, and vegetables. As a phytoestrogen, enterolactone has garnered significant interest in clinical and drug development research due to its potential role in the prevention and progression of hormone-dependent cancers, cardiovascular diseases, and other chronic conditions. Accurate and reliable quantification of enterolactone in plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.

This document provides detailed application notes and protocols for the preparation of plasma samples for enterolactone analysis, focusing on common and effective extraction techniques. Methodologies for both the direct quantification of free enterolactone and its conjugates (glucuronides and sulfates), as well as the measurement of total enterolactone following enzymatic hydrolysis, are described.

Data Presentation: Comparison of Sample Preparation Methods

The selection of an appropriate sample preparation method is critical for achieving accurate and precise quantification of enterolactone. The choice depends on the analytical endpoint (free vs. total enterolactone), required sensitivity, sample throughput, and available instrumentation. Below is a summary of quantitative data for common extraction techniques.

ParameterSolid-Phase Extraction (SPE)[1][2][3]Liquid-Liquid Extraction (LLE)[4][5]Supported Liquid Extraction (SLE)Protein Precipitation (PPT)
Analyte Form Free & ConjugatedTotal (post-hydrolysis)Total (post-hydrolysis)Free & Conjugated
Recovery (%) 85-105% (Analyte dependent)>90%~96%Variable, often lower than other methods; specific data for enterolactone is not readily available.
LLOQ (ng/mL) Enterolactone: ~0.082Enterolactone glucuronide: ~0.026Enterolactone sulfate: ~0.016[1]~0.164 (as total enterolactone)[4][5]Not explicitly stated, but high recovery suggests comparable sensitivity to LLE.Generally higher than SPE or LLE; not ideal for trace-level quantification.
Precision (RSD%) <15%[1][2]Within-run: 3-6%Between-run: 10-14%[4][5]Intra-assay: 2.5-5.9%Inter-assay: 2.6-6.9%Generally <15%, but can be higher with greater matrix effects.
Throughput Moderate to High (96-well plate format)Low to ModerateHigh (96-well plate format)High
Selectivity HighModerateModerate to HighLow

Experimental Workflows and Signaling Pathways

Overall Workflow for Enterolactone Analysis

The following diagram illustrates the general workflow for preparing plasma samples for enterolactone analysis, from sample collection to final quantification.

Enterolactone Analysis Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_hydrolysis Optional: For Total Enterolactone plasma_collection Plasma Collection (EDTA tube) centrifugation Centrifugation (1000 x g, 10 min, 4°C) plasma_collection->centrifugation aliquoting Aliquoting & Storage (-80°C) centrifugation->aliquoting sample_prep Sample Preparation (SPE, LLE, SLE, or PPT) aliquoting->sample_prep enzymatic_hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) aliquoting->enzymatic_hydrolysis lc_ms_ms LC-MS/MS Analysis sample_prep->lc_ms_ms data_processing Data Processing & Quantification lc_ms_ms->data_processing enzymatic_hydrolysis->sample_prep

Caption: General workflow for plasma enterolactone analysis.

Sample Preparation Method Selection Logic

The choice of sample preparation method is guided by the specific research question. This diagram outlines the decision-making process.

Sample Preparation Selection Logic start Start: Research Goal question1 Quantify Free & Conjugated Forms Separately? start->question1 question2 High Throughput Required? question1->question2 No (Total Enterolactone) method_spe Solid-Phase Extraction (SPE) question1->method_spe Yes question3 Highest Sensitivity Needed? question2->question3 No method_sle Supported Liquid Extraction (SLE) (post-hydrolysis) question2->method_sle Yes method_lle Liquid-Liquid Extraction (LLE) (post-hydrolysis) question3->method_lle Yes method_ppt Protein Precipitation (PPT) question3->method_ppt No

References

Measuring Enterolactone Levels in Urine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables.[1] As a phytoestrogen, enterolactone has garnered significant interest in the scientific community due to its potential role in human health and disease, including associations with reduced risks of certain cancers and cardiovascular diseases.[1][2] Accurate and reliable measurement of enterolactone in biological samples, particularly urine, is crucial for clinical and research applications to understand its bioavailability, metabolism, and physiological effects.

These application notes provide detailed protocols for the quantification of enterolactone in human urine samples using three common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, this document summarizes quantitative data from various studies and illustrates the key signaling pathways influenced by enterolactone.

Data Presentation

Table 1: Urinary Enterolactone Concentrations in Adult Populations
Population/Study CohortNumber of ParticipantsEnterolactone Concentration (nmol/g creatinine)Analytical MethodReference
Nurses' Health Study & Nurses' Health Study II (Women)Not SpecifiedMedian (Q1-Q4): 119.3 (44.8-286.2)LC-MS/MS[3]
US Adults (NHANES)10,664Mean (Tertile 1): < 44.8, Mean (Tertile 3): > 286.2HPLC-MS/MS[4]
French Adults (ISOLED Cohort)57Mean ± SD: 802.53 ± 1438.85 µg/L, Median: 304.73 µg/LELISA[5]
Table 2: Performance Characteristics of Enterolactone Assays
ParameterELISA Kit (Cayman Chemical)GC-MSLC-MS/MS
Limit of Detection (LOD) ~70 pg/mLNot explicitly stated, but sensitive for physiological levelsLLOQ for free enterolactone: 86 pM
Assay Range 15.6-2,500 pg/mLNot explicitly stated, suitable for clinical studiesNot explicitly stated, validated for low ng/mL concentrations
Precision (CV%) Intra-assay: <7%, Inter-assay: <17%Intra-run: 2.4%, Inter-run: 2.9%Intrabatch precision: Varies by concentration
Reference [6][7][8]

Experimental Protocols

General Urine Sample Collection and Handling

Proper sample collection and storage are critical to ensure the integrity of the enterolactone measurement.

  • Collection: First morning void urine samples are often preferred due to their higher concentration.[3]

  • Storage: Upon collection, urine samples should be immediately placed on ice or dry ice to minimize degradation.

  • Processing: Centrifuge the urine at approximately 2,000 x g for 10 minutes at 4°C to remove cellular debris.

  • Long-term Storage: Store the clarified urine aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. The following is a general protocol based on commercially available competitive ELISA kits.

Materials:

  • Enterolactone ELISA Kit (e.g., Cayman Chemical, Cat. No. 500590)

  • 96-well microplate reader

  • Adjustable pipettes and tips

  • Orbital shaker

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and reconstituting lyophilized components.

  • Standard Curve Preparation: Create a serial dilution of the enterolactone standard to generate a standard curve. A typical range is 15.6-2,500 pg/ml.[6]

  • Sample Preparation: Urine samples may require dilution with the provided assay buffer to fall within the standard curve range. A pilot test is recommended to determine the optimal dilution factor.

  • Assay:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the enterolactone-acetylcholinesterase (AChE) tracer to each well.

    • Incubate the plate, typically for 18 hours at 4°C.[6]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add Ellman's Reagent (enzymatic substrate) to each well and incubate on an orbital shaker for 90-120 minutes.[6]

  • Data Acquisition: Read the absorbance of each well at a wavelength between 405-420 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of enterolactone in the samples by comparing their absorbance to the standard curve. The concentration is inversely proportional to the signal.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive method for the quantification of enterolactone. This protocol involves enzymatic hydrolysis to measure total enterolactone (free and conjugated forms).

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Solid-Phase Extraction (SPE) cartridges

  • β-glucuronidase/sulfatase enzyme (e.g., from Helix pomatia)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., deuterated enterolactone)

Procedure:

  • Enzymatic Hydrolysis:

    • To a known volume of urine (e.g., 1 mL), add an internal standard.

    • Add acetate buffer (pH 5.0) and β-glucuronidase/sulfatase.

    • Incubate at 37°C overnight to deconjugate enterolactone glucuronides and sulfates.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol and water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute enterolactone with an organic solvent like methanol or ethyl acetate.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., BSTFA in pyridine) and heat at 60-70°C for 30 minutes to create volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the analytes.

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification of characteristic ions of enterolactone-TMS and the internal standard.

  • Data Analysis: Quantify enterolactone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of enterolactone.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can be used to measure both free and conjugated forms of enterolactone directly.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)

  • Internal standard (e.g., ¹³C-labeled enterolactone)

Procedure:

  • Sample Preparation (Direct Measurement):

    • To a small volume of urine (e.g., 100 µL), add the internal standard.

    • Precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile or methanol.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation using a gradient elution on a C18 column. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[8]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for enterolactone and the internal standard are monitored. The instrument is typically operated in negative electrospray ionization (ESI) mode.[8]

  • Data Analysis: Quantify enterolactone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

Signaling Pathways

Enterolactone_Formation cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_circulation Systemic Circulation & Excretion Plant Lignans Plant Lignans Metabolism Deglycosylation, Demethylation, Dehydroxylation Plant Lignans->Metabolism Gut Flora Action Enterolactone Enterolactone Metabolism->Enterolactone Formation Urine Excretion Urine Excretion Enterolactone->Urine Excretion Metabolism & Clearance

Estrogen_Signaling Enterolactone Enterolactone Estrogen_Receptor Estrogen Receptor (ERα/ERβ) Enterolactone->Estrogen_Receptor Binds to ERE Estrogen Response Element (ERE) Estrogen_Receptor->ERE Binds to DNA Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Biological_Effects Modulation of Estrogenic Effects Gene_Transcription->Biological_Effects Leads to

NFkB_Signaling Enterolactone Enterolactone IKK IKK Complex Enterolactone->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IKK->IkB Prevents Degradation of NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Experimental Workflow

Experimental_Workflow Urine_Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (e.g., Hydrolysis, SPE, Dilution) Urine_Sample_Collection->Sample_Preparation Analytical_Method Analytical Method Sample_Preparation->Analytical_Method ELISA ELISA Analytical_Method->ELISA GC_MS GC-MS Analytical_Method->GC_MS LC_MS_MS LC-MS/MS Analytical_Method->LC_MS_MS Data_Acquisition Data Acquisition ELISA->Data_Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

References

Application of (+/-)-Enterolactone-13c3 in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a mammalian lignan produced by the gut microbiota from dietary precursors found in foods such as flaxseeds, whole grains, and vegetables. It has garnered significant interest in the scientific community due to its potential health benefits, including anti-cancer and cardioprotective effects. The study of its pharmacokinetic (PK) profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME), and for establishing its efficacy and safety in clinical applications. The use of stable isotope-labeled internal standards, such as (+/-)-Enterolactone-13c3, is a powerful technique in pharmacokinetic studies, enabling accurate and precise quantification of the analyte in complex biological matrices. This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic research.

Application Notes

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the quantitative analysis of enterolactone in biological samples like plasma and urine.[1][2][3] This methodology is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy. The stable isotope-labeled standard co-elutes with the unlabeled endogenous enterolactone during chromatographic separation and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for correction of variations in sample preparation and instrument response, leading to reliable quantification.

Key applications include:

  • Bioavailability Studies: Determining the fraction of an administered dose of a lignan precursor that is converted to enterolactone and reaches systemic circulation.

  • Pharmacokinetic Profiling: Characterizing the time course of enterolactone concentration in the body to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the curve (AUC).[4]

  • Metabolism Studies: Investigating the metabolic fate of enterolactone and its precursors.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of lignan-containing products.

  • Clinical Trials: Monitoring enterolactone levels in subjects participating in clinical studies investigating the health effects of dietary lignans.

Quantitative Data Presentation

The following table summarizes key pharmacokinetic parameters of enterolactone in healthy human subjects following oral administration of a precursor, secoisolariciresinol diglucoside (SDG).

Pharmacokinetic ParameterEnterolactoneReference
Tmax (Time to Maximum Concentration) 19.7 ± 6.2 hours[4]
Cmax (Maximum Concentration) Variable, dependent on dose and individual metabolism
t1/2 (Elimination Half-Life) 12.6 ± 5.6 hours[4]
AUC (Area Under the Curve) 1762 ± 1117 nmol·h/L[4]
Mean Residence Time 35.8 ± 10.6 hours[4]

Experimental Protocols

Protocol for Quantification of Enterolactone in Human Plasma using Isotope Dilution LC-MS/MS

This protocol is based on a validated method for the quantification of enterolactone in plasma using this compound as an internal standard.[1][5]

a. Materials and Reagents:

  • This compound (Internal Standard)

  • Unlabeled (+/-)-Enterolactone (for calibration standards)

  • Human plasma samples

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

b. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 300 µL of plasma, add a known amount of this compound solution.

  • Add 1.5 mL of sodium acetate buffer (0.2 M, pH 5.0).

  • Add 50 µL of β-glucuronidase/sulfatase solution to hydrolyze the conjugated forms of enterolactone.

  • Incubate the mixture at 37°C for 4 hours.

  • After incubation, perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 10 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction with another 5 mL of diethyl ether.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of enterolactone from other matrix components.

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled enterolactone and this compound.

      • Enterolactone: m/z 297 -> 133

      • Enterolactone-13c3: m/z 300 -> 136

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of unlabeled enterolactone to this compound against the concentration of the calibration standards.

  • Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Enterolactone_Metabolic_Pathway Dietary Lignans Dietary Lignans Gut Microbiota Gut Microbiota Dietary Lignans->Gut Microbiota Metabolism Enterodiol (ED) Enterodiol (ED) Gut Microbiota->Enterodiol (ED) Enterolactone (EL) Enterolactone (EL) Enterodiol (ED)->Enterolactone (EL) Oxidation Systemic Circulation Systemic Circulation Enterolactone (EL)->Systemic Circulation Absorption Excretion Excretion Systemic Circulation->Excretion Elimination

Caption: Metabolic pathway of dietary lignans to enterolactone.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Spike with this compound Spike with this compound Plasma Sample->Spike with this compound Enzymatic Hydrolysis Enzymatic Hydrolysis Spike with this compound->Enzymatic Hydrolysis Liquid-Liquid Extraction Liquid-Liquid Extraction Enzymatic Hydrolysis->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

Caption: Workflow for enterolactone quantification in plasma.

References

GC-MS Method for the Quantification of Enterolactone in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of enterolactone in biological samples, such as plasma and urine, using gas chromatography-mass spectrometry (GC-MS). Enterolactone, a mammalian lignan derived from the metabolism of plant-based precursors, is a biomarker of significant interest in nutritional and clinical research due to its potential health benefits. The protocol described herein involves enzymatic hydrolysis of enterolactone conjugates, a robust sample purification via supported liquid extraction (SLE), derivatization to enhance volatility, and subsequent analysis by GC-MS operating in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity. This application note serves as a comprehensive guide for researchers seeking to implement a reliable and reproducible method for enterolactone quantification.

Introduction

Enterolactone is an endogenously produced metabolite resulting from the action of gut microbiota on plant lignans found in various foods, including flaxseed, whole grains, and vegetables. Due to its structural similarity to endogenous estrogens, enterolactone has been investigated for its role in hormone-dependent cancers and other chronic diseases. Accurate and precise quantification of enterolactone in biological fluids is crucial for understanding its bioavailability, metabolism, and physiological effects. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a common technique for its analysis, GC-MS remains a powerful and widely accessible alternative, particularly noted for its high chromatographic resolution. This application note details a robust GC-MS method for the determination of total enterolactone concentrations following enzymatic deconjugation.

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Supported Liquid Extraction (SLE)

Objective: To deconjugate enterolactone from its glucuronide and sulfate forms and to extract it from the biological matrix.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Phosphate buffer (pH 5.0)

  • β-glucuronidase/sulfatase solution (from Helix pomatia)

  • Internal Standard (IS): Deuterated enterolactone (e.g., ²H₆-enterolactone)

  • Supported Liquid Extraction (SLE) plate or cartridges

  • Extraction solvent: 70:30 (v/v) diethyl ether:ethyl acetate

  • Collection plate or vials

  • Centrifugal evaporator or nitrogen evaporator

Protocol:

  • To 100 µL of the biological sample, add 10 µL of the internal standard solution.

  • Add 500 µL of phosphate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase solution.

  • Vortex the mixture gently and incubate at 37°C for 16-18 hours (overnight) to ensure complete hydrolysis.

  • After incubation, load the entire sample onto the SLE plate/cartridge.

  • Allow the sample to absorb into the sorbent for 5 minutes.

  • Elute the enterolactone and internal standard by adding 1.5 mL of the extraction solvent (70:30 diethyl ether:ethyl acetate).

  • Collect the eluate in a clean collection plate or vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator at 40°C.

Derivatization: Silylation

Objective: To convert the polar hydroxyl groups of enterolactone into non-polar trimethylsilyl (TMS) ethers, making the analyte volatile and suitable for GC analysis.

Materials:

  • Dried sample extract from the previous step

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Protocol:

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Seal the vials tightly.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Objective: To chromatographically separate the derivatized enterolactone from other sample components and to quantify it using mass spectrometry.

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 100°C, hold for 1 minRamp 1: 20°C/min to 250°CRamp 2: 5°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Table 1: GC-MS Parameters for Enterolactone-TMS Derivative Quantification

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Enterolactone-bis-TMS~15.5 min442 (M⁺)208307
²H₆-Enterolactone-bis-TMS (IS)~15.4 min448 (M⁺)214313

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 2: Mass Spectral Data for Enterolactone-bis-TMS

Ion (m/z)DescriptionRelative Abundance (Typical)
442Molecular ion [M]⁺High
427[M-CH₃]⁺Moderate
307Fragment from cleavage of the lactone ringHigh
208Fragment containing one TMS-aryl groupHigh
73Trimethylsilyl ion [Si(CH₃)₃]⁺High

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) sample->hydrolysis Add IS & Buffer extraction Supported Liquid Extraction (SLE) hydrolysis->extraction evaporation Evaporation extraction->evaporation Elution derivatization Derivatization (Silylation with BSTFA) evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms Injection data Data Analysis (Quantification) gcms->data

Experimental workflow for GC-MS quantification of enterolactone.

derivatization_pathway enterolactone Enterolactone R-OH R'-OH bstfa BSTFA + 1% TMCS enterolactone->bstfa enl_tms Enterolactone-bis-TMS R-O-Si(CH₃)₃ R'-O-Si(CH₃)₃ bstfa->enl_tms 70°C, 60 min

Silylation derivatization of enterolactone for GC-MS analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of total enterolactone in biological matrices. The combination of enzymatic hydrolysis, supported liquid extraction, and silylation derivatization ensures high recovery and robust chromatographic performance. The use of selected ion monitoring in the mass spectrometer enhances the specificity and sensitivity of the assay, making it suitable for both clinical and nutritional research applications. This protocol offers a valuable tool for researchers investigating the role of lignans in health and disease.

Application Notes and Protocols for (+/-)-Enterolactone-13C3 in Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Enterolactone-13C3 is a stable isotope-labeled form of enterolactone, a mammalian lignan produced by the gut microbiota from plant-based precursors. As a tracer, it is an invaluable tool for elucidating the metabolic fate and mechanisms of action of enterolactone in various biological systems. Stable isotope tracing allows for the precise tracking of a compound and its metabolites through complex biochemical reactions, providing unparalleled insights into cellular metabolism.[1][2] This document provides detailed application notes and protocols for the use of this compound in metabolic pathway analysis.

Enterolactone is known to interact with several signaling pathways, including estrogenic pathways, and has been studied for its potential roles in cancer and cardiovascular health.[3][4] By using a 13C-labeled version, researchers can differentiate the administered enterolactone and its downstream metabolites from the endogenous unlabeled pool, enabling accurate quantification and flux analysis.

Metabolic Pathways and Formation of Enterolactone

Enterolactone is not directly obtained from the diet but is the metabolic product of plant lignans, such as secoisolariciresinol and matairesinol, found in high-fiber foods like flaxseeds, whole grains, and vegetables.[2][5] The conversion is carried out by specific gut bacteria. The general metabolic pathway from a common precursor, secoisolariciresinol, is depicted below.

cluster_gut Gut Microbiota Metabolism cluster_host Host Metabolism Seco Secoisolariciresinol Diglucoside (from diet) Seco_aglycone Secoisolariciresinol Seco->Seco_aglycone Deglycosylation ED Enterodiol (ED) Seco_aglycone->ED Demethylation & Dehydroxylation EL Enterolactone (EL) ED->EL Dehydrogenation EL_conj Enterolactone Glucuronides & Sulfates EL->EL_conj Phase II Conjugation (Liver) Excretion Excretion (Urine, Feces) EL_conj->Excretion

Metabolic conversion of plant lignans to enterolactone.

Signaling Pathways Influenced by Enterolactone

Enterolactone has been shown to modulate several key signaling pathways, primarily through its interaction with estrogen receptors (ERα and ERβ). It can also influence other pathways involved in cell proliferation and survival.[6]

cluster_er Estrogen Receptor Signaling cluster_pi3k PI3K/Akt Pathway cluster_erk Erk1/2 Pathway EL (+/-)-Enterolactone ERa ERα EL->ERa ERb ERβ EL->ERb PI3K PI3K EL->PI3K Activation Erk Erk1/2 EL->Erk Activation ERE Estrogen Response Element (Gene Transcription) ERa->ERE ERb->ERE Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Proliferation Cell Proliferation Erk->Proliferation

Key signaling pathways modulated by enterolactone.

Experimental Protocols

The following are generalized protocols for tracing the metabolic pathways of this compound in a cell culture system. These should be optimized for specific cell lines and experimental conditions.

General Experimental Workflow

start Cell Seeding incubation Incubation with This compound start->incubation harvest Cell Harvesting & Metabolite Quenching incubation->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis (Isotopologue Distribution) analysis->data

Workflow for stable isotope tracing with this compound.
Protocol 1: In Vitro Cell Culture Labeling

Objective: To trace the metabolic fate of this compound in a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Appropriate cell culture medium and supplements

  • This compound

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture under standard conditions.

  • Tracer Introduction: Once cells reach the desired confluency, remove the existing medium and replace it with fresh medium containing a known concentration of this compound. A concentration range of 1-50 µM can be a starting point for optimization.

  • Incubation: Incubate the cells with the labeled medium for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic changes in metabolite labeling.

  • Metabolite Quenching and Cell Harvesting:

    • Quickly aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and lyse the cells.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

    • Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) immediately before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 13C-Labeled Metabolites

Objective: To identify and quantify the isotopic enrichment of enterolactone and its downstream metabolites.

Instrumentation:

  • High-resolution liquid chromatography-mass spectrometry system (e.g., Q-TOF or Orbitrap)

LC Conditions (Example):

  • Column: A reverse-phase C18 column suitable for metabolomics.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate enterolactone and its potential metabolites.

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: 5-10 µL

MS Conditions (Example):

  • Ionization Mode: Negative electrospray ionization (ESI-) is often suitable for phenolic compounds.

  • Scan Range: m/z 50-1000

  • Data Acquisition: Full scan mode to detect all ions, and targeted MS/MS (or data-dependent acquisition) to confirm the identity of labeled metabolites.

Data Analysis:

  • Extract the ion chromatograms for the expected m/z of unlabeled enterolactone (C18H18O4, exact mass ~298.12) and its 13C3-labeled counterpart (~301.13).

  • Identify potential downstream metabolites by searching for mass shifts corresponding to the incorporation of the three 13C atoms.

  • Calculate the fractional isotopic enrichment for each metabolite to determine the extent of labeling over time.

Data Presentation

The quantitative data from a metabolic tracing experiment with this compound would typically be presented in tables summarizing the isotopic enrichment of key metabolites. The following are representative examples of how such data could be structured.

Table 1: Representative Isotopic Enrichment of Enterolactone and Potential Metabolites in MCF-7 Cells

Time (hours)AnalyteM+0 (Unlabeled)M+3 (Labeled)% Labeled
2 Enterolactone10.589.589.5%
Metabolite A (e.g., Glucuronide)95.24.84.8%
Metabolite B (e.g., Sulfate)98.11.91.9%
12 Enterolactone5.394.794.7%
Metabolite A (e.g., Glucuronide)70.829.229.2%
Metabolite B (e.g., Sulfate)85.414.614.6%
24 Enterolactone2.197.997.9%
Metabolite A (e.g., Glucuronide)45.654.454.4%
Metabolite B (e.g., Sulfate)72.327.727.7%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Representative Quantitative Analysis of Labeled Metabolites

Time (hours)MetaboliteConcentration of M+3 (nM)
2 Enterolactone45.2
Enterolactone Glucuronide2.1
Enterolactone Sulfate0.8
12 Enterolactone48.9
Enterolactone Glucuronide15.6
Enterolactone Sulfate6.2
24 Enterolactone49.8
Enterolactone Glucuronide28.9
Enterolactone Sulfate12.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The use of this compound in metabolic tracing studies provides a powerful approach to unravel the complex metabolic pathways and signaling roles of this important gut-derived metabolite. The protocols and application notes provided here offer a framework for researchers to design and execute experiments that can yield significant insights into the biological activities of enterolactone, with potential applications in pharmacology, nutrition, and drug development. While specific quantitative data for this tracer is not yet widely published, the methodologies described are well-established for stable isotope tracing and can be readily adapted for this compound.

References

Application Notes and Protocols for Lignin Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of lignan metabolites in biological samples. The protocols focus on the most common analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Lignan Metabolism

Lignans are polyphenolic compounds found in a variety of plant-based foods, with flaxseed being a particularly rich source.[1][2] Upon ingestion, plant lignans, such as secoisolariciresinol diglucoside (SDG), are metabolized by the intestinal microflora into mammalian lignans, primarily enterodiol (END) and enterolactone (ENL).[1][2][3][4][5] These metabolites are absorbed into the bloodstream and are associated with a range of potential health benefits, including antioxidant, anti-inflammatory, and hormone-modulating activities.[2][3] Therefore, accurate and sensitive analytical methods are crucial for understanding their bioavailability, metabolism, and physiological effects in humans.[6][7]

Lignan Metabolic Pathway

Dietary lignans undergo a series of transformations by gut bacteria to produce the biologically active enterolignans. The primary precursor from flaxseed, secoisolariciresinol diglucoside (SDG), is first hydrolyzed to secoisolariciresinol (SECO).[1][2] SECO is then converted to enterodiol, which can be further oxidized to enterolactone.[1][2][8] Other plant lignans like matairesinol can also be metabolized to enterolactone.[4][9]

Lignan_Metabolism cluster_plant Plant Lignans (Diet) cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption & Circulation SDG Secoisolariciresinol diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Hydrolysis MAT Matairesinol ENL Enterolactone (ENL) MAT->ENL Metabolism PIN Pinoresinol END Enterodiol (END) PIN->END Metabolism LAR Lariciresinol LAR->END Metabolism SECO->END Conversion END->ENL Oxidation Absorbed Enterolignans in Bloodstream END->Absorbed ENL->Absorbed

Caption: Metabolic pathway of dietary lignans to enterolignans by gut microbiota.

Experimental Workflow for Lignan Metabolite Profiling

A typical workflow for the analysis of lignan metabolites from biological samples involves several key steps, from sample collection and preparation to instrumental analysis and data processing.

Lignan_Workflow Start Sample Collection (Plasma, Urine, etc.) Prep Sample Preparation (Extraction, Hydrolysis) Start->Prep Deriv Derivatization (for GC-MS) Prep->Deriv Analysis Instrumental Analysis Prep->Analysis GCMS GC-MS Deriv->GCMS LCMS LC-MS/MS Analysis->LCMS Analysis->GCMS NMR NMR Analysis->NMR Data Data Processing & Quantification LCMS->Data GCMS->Data NMR->Data Result Metabolite Profile Data->Result

Caption: General experimental workflow for lignan metabolite profiling.

Analytical Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the quantification of lignan metabolites in biological fluids.[6][10][11]

Protocol: Quantification of Plant Lignans and Enterolignans in Human Plasma and Urine [10]

a. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard solution.

  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

b. Sample Preparation (Urine)

  • To 100 µL of urine, add an internal standard and a buffer (e.g., acetate buffer).

  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to deconjugate the lignan metabolites.

  • Incubate the mixture at 37°C.

  • Stop the reaction and perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Elute the analytes, evaporate the eluate, and reconstitute the residue.

c. LC-MS/MS Conditions

  • LC Column: A reversed-phase C18 column is commonly used.[12][13]

  • Mobile Phase: A gradient of water with a small percentage of formic acid (for better ionization) and acetonitrile or methanol.[11][13]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often preferred for lignan analysis.[11]

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-product ion transitions for each lignan.

Quantitative Data Summary (LC-MS/MS)

AnalyteMatrixLOQ (ng/mL)Linearity (ng/mL)Recovery (%)
EnterolactonePlasma0.024 - 0.10.024 - 10085 - 115
EnterodiolPlasma0.024 - 0.10.024 - 10085 - 115
SecoisolariciresinolPlasma0.05 - 0.20.05 - 10090 - 110
MatairesinolPlasma0.05 - 0.20.05 - 10090 - 110
EnterolactoneUrine0.1 - 0.50.1 - 20080 - 120
EnterodiolUrine0.1 - 0.50.1 - 20080 - 120

Note: Values are compiled from various sources and may vary depending on the specific instrumentation and protocol.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for lignan analysis, often requiring derivatization to increase the volatility of the analytes.[12][14][15]

Protocol: Determination of Mammalian Lignans in Serum and Colon Samples [14]

a. Sample Preparation and Extraction

  • Homogenize tissue samples in a suitable buffer.

  • Perform enzymatic hydrolysis to release conjugated lignans.

  • Extract the lignans using an organic solvent (e.g., diethyl ether).

  • Evaporate the organic layer to dryness.

b. Derivatization

  • The dried extract is derivatized to form trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.[12] This is typically done by adding a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating.[16]

c. GC-MS Conditions

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the different lignan derivatives.

  • Mass Spectrometry: Electron ionization (EI) is commonly used.

  • Detection: Selected Ion Monitoring (SIM) is employed for quantitative analysis, targeting specific m/z values for each derivatized lignan.[14]

Quantitative Data Summary (GC-MS)

AnalyteMatrixConcentration Range (µM)
EnterodiolRat Serum0.013
EnterolactoneRat Serum0.23
EnterodiolRat Colon0.008
EnterolactoneRat Colon1.63

Data from a study on rats fed flaxseed meal.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of lignans and can also be used for quantitative analysis, particularly for profiling complex mixtures without the need for extensive separation.[17][18][19][20]

Protocol: NMR-based Profiling of Lignans in Plant Extracts

a. Sample Preparation

  • Extract the lignans from the plant material using a suitable solvent system (e.g., methanol/water).[6]

  • Lyophilize the extract to remove the solvent.

  • Re-dissolve a precise amount of the dried extract in a deuterated solvent (e.g., methanol-d4) containing a known amount of an internal standard (e.g., TMSP-d4).

b. NMR Analysis

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

  • Experiments:

    • 1D ¹H NMR: Provides a quantitative overview of the lignans present. The integrals of specific, well-resolved signals are compared to the internal standard for quantification.

    • 2D NMR (COSY, HSQC, HMBC): Used for the unambiguous assignment of signals and structural confirmation of the lignans.[18]

c. Data Analysis

  • Process the NMR spectra (phasing, baseline correction, and calibration).

  • Integrate the characteristic signals of the lignans and the internal standard.

  • Calculate the concentration of each lignan based on the integral values and the known concentration of the internal standard.

Note on Method Validation:

All analytical methods used for lignan metabolite profiling should be properly validated to ensure the reliability of the data. Key validation parameters include:[21][22][23]

  • Specificity/Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

Determining Enterolactone Concentrations in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors found in foods like flaxseed, whole grains, and vegetables.[1] Due to its potential anticancer and other health-promoting properties, researchers are increasingly investigating its effects in in-vitro cell culture models.[1] Accurate and reliable quantification of enterolactone in cell culture media is crucial for understanding its dose-dependent effects on cellular processes. This document provides detailed application notes and protocols for the determination of enterolactone concentrations in cell culture media using two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Comparison

The choice of analytical method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of quantitative data for the described methods.

ParameterELISALC-MS/MSHPLC
Principle Competitive immunoassayChromatographic separation and mass-based detectionChromatographic separation and UV/fluorescence detection
Sample Preparation Protein precipitation (e.g., with ethanol)Protein precipitation (e.g., with acetonitrile)Direct injection or protein precipitation
Assay Range 15.6 - 2,500 pg/mL[2]Wide dynamic range, dependent on instrument and methodDependent on detector and method
Sensitivity (LOD/LLOQ) ~70 pg/mL (80% B/B0)[2]LLOQ as low as 86 pM (free enterolactone)[3][4]Method-dependent
Specificity High, but potential for cross-reactivity (e.g., Enterodiol: 0.05%)[2]Very high, based on mass-to-charge ratio and fragmentation patternLower than LC-MS/MS, potential for co-eluting interferences
Throughput High (plate-based format)High, with short run times (e.g., 2.6 min per sample)[4][5]Moderate to high
Instrumentation Plate readerLC-MS/MS systemHPLC system

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification.

Experimental Workflow

The general workflow for determining enterolactone concentrations in cell culture media involves sample collection, preparation, analysis, and data interpretation.

Experimental Workflow cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation A Cell Culture (with Enterolactone) B Collect Cell Culture Supernatant A->B Harvest C Centrifuge to Remove Debris B->C D Protein Precipitation (e.g., Acetonitrile/Ethanol) C->D E Centrifuge to Pellet Precipitate D->E F Collect Supernatant for Analysis E->F G ELISA F->G Option 1 H LC-MS/MS F->H Option 2 I Standard Curve Generation G->I H->I J Concentration Calculation I->J K Results J->K

Caption: General experimental workflow for determining enterolactone concentrations.

Experimental Protocols

Protocol 1: Enterolactone Quantification by ELISA

This protocol is based on a competitive ELISA format.

Materials:

  • Enterolactone ELISA Kit (e.g., Cayman Chemical, Item No. 500590)[2][6]

  • Cell culture supernatant

  • Ethanol

  • Ultrapure water

  • Microplate reader capable of measuring absorbance at 405-420 nm[2]

  • Adjustable pipettes and repeating pipettor

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge at 300 x g for 10 minutes at 4°C to pellet any cells or debris.

    • Transfer the clear supernatant to a new tube.

    • To precipitate proteins, add 3 volumes of ethanol to 1 volume of supernatant and mix thoroughly.

    • Centrifuge at 400 x g for 20 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the ethanol under a gentle stream of nitrogen.

    • Resuspend the extract in ELISA Buffer provided in the kit.

  • ELISA Assay:

    • Prepare standards and reagents according to the kit manufacturer's instructions. If assaying undiluted culture media extracts, use the cell culture medium to dilute the standard curve.[6]

    • Add standards and prepared samples to the wells of the ELISA plate.

    • Follow the kit protocol for the addition of tracer and primary antibody.

    • Incubate the plate as specified in the kit instructions (e.g., 18 hours at 4°C).[2]

    • Wash the plate and add the development solution.

    • Incubate on an orbital shaker for 90-120 minutes.[2]

    • Read the absorbance at 405-420 nm.[2]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of enterolactone in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Enterolactone Quantification by LC-MS/MS

This protocol provides a general framework for the analysis of enterolactone. Instrument parameters will need to be optimized for the specific LC-MS/MS system used.

Materials:

  • Cell culture supernatant

  • Acetonitrile (HPLC grade)[4]

  • Methanol (HPLC grade)[4]

  • Ultrapure water

  • Enterolactone analytical standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical column suitable for reversed-phase chromatography (e.g., a column with a phenyl sorbent)[4]

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge to remove any cellular debris.

    • For protein precipitation, add 2 volumes of cold acetonitrile to 1 volume of supernatant.[7]

    • Vortex briefly and incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[7]

    • Carefully transfer the supernatant to a new tube for analysis.

    • Depending on the expected concentration and the sensitivity of the instrument, the sample may need to be diluted with water containing 0.1% acetic acid before injection.[7]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: Phenyl-based column[4]

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Develop a suitable gradient to achieve good separation of enterolactone from other media components.

      • Flow Rate: Optimize for the column dimensions (e.g., 0.3-0.5 mL/min).

      • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often used for phenolic compounds.

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Optimize the precursor ion (Q1) and product ion (Q3) transitions for enterolactone using a standard solution. Common transitions can be found in the literature.

      • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Generate a standard curve by injecting known concentrations of the enterolactone analytical standard.

    • Integrate the peak area of the enterolactone MRM transition in both standards and samples.

    • Calculate the concentration of enterolactone in the samples by comparing their peak areas to the standard curve.

Signaling Pathway Diagram

Enterolactone has been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway in cancer cells.[8][9] This pathway is crucial for cell growth, proliferation, and survival.

IGF-1R Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IGF1 IGF-1 IGF1->IGF1R Enterolactone Enterolactone Enterolactone->IGF1R Inhibition

Caption: Enterolactone inhibits the IGF-1R signaling pathway.

Stability of Enterolactone in Cell Culture Media

The stability of enterolactone in cell culture media is an important consideration for experimental design. One study has shown that enterolactone is more stable in cell culture media than its precursor, secoisolariciresinol diglucoside (SDG).[10] However, for long-term experiments, it is advisable to perform stability tests under the specific experimental conditions (e.g., temperature, pH, and media composition). It is recommended to minimize freeze-thaw cycles of samples and to store them at -80°C for long-term storage.

Conclusion

The choice between ELISA and LC-MS/MS for the quantification of enterolactone in cell culture media will depend on the specific needs of the research. ELISA offers a high-throughput and sensitive method that is accessible to many laboratories. LC-MS/MS provides superior specificity and the ability to measure enterolactone and its conjugates simultaneously with high sensitivity.[4][5] By following the detailed protocols and considering the information provided in these application notes, researchers can obtain accurate and reliable data on enterolactone concentrations, contributing to a better understanding of its biological effects.

References

Troubleshooting & Optimization

Technical Support Center: (+/-)-Enterolactone-13c3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of (+/-)-Enterolactone-13c3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for analyzing this compound?

A1: For enterolactone and its isotopologues, electrospray ionization (ESI) in the negative ion mode is most commonly recommended. This is due to the phenolic hydroxyl groups in the enterolactone structure, which are readily deprotonated to form the [M-H]⁻ ion, leading to high sensitivity and a strong signal.

Q2: Which mobile phase additives are best for enhancing the signal of this compound in negative ESI mode?

A2: Mobile phase additives play a crucial role in promoting efficient ionization. For negative mode analysis of phenolic compounds like enterolactone, weak acids are typically used.

  • 0.1% Formic Acid: This is a widely used and effective additive that provides a source of protons to facilitate the deprotonation of the analyte in the ESI source, leading to a stable and intense signal for the [M-H]⁻ ion.

  • 0.1% Acetic Acid: Similar to formic acid, acetic acid can also be used to improve ionization efficiency in negative mode. The choice between formic and acetic acid may depend on the specific chromatographic separation and the matrix of the sample.

It is generally advised to avoid strong acids like trifluoroacetic acid (TFA) in the mobile phase for MS analysis, as they can cause significant ion suppression.

Q3: Can Atmospheric Pressure Chemical Ionization (APCI) be used for this compound analysis?

A3: Yes, APCI in the negative ion mode can also be an effective technique for the analysis of enterolactone. APCI is suitable for less polar and thermally stable compounds. If you are experiencing issues with ion suppression in ESI due to complex matrices, APCI might offer better sensitivity.

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: In negative ion mode ESI-MS/MS, the precursor ion for this compound will be the deprotonated molecule [M-H]⁻ at m/z 300.1 (given the mass of the 13C3 isotopologue). The fragmentation pattern will be similar to that of unlabeled enterolactone, with the major product ions resulting from the cleavage of the lactone ring and other characteristic fragments. It is essential to optimize the collision energy to obtain the most abundant and stable product ions for quantification. A common transition for unlabeled enterolactone is from the precursor ion at m/z 297.1 to a product ion at m/z 253.1.[1] For the 13C3 labeled version, this would correspond to a transition from m/z 300.1 to a product ion around m/z 256.1, though this should be confirmed experimentally.

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of this compound.

Issue 1: Low or No Signal Intensity

  • Question: I am not seeing any signal, or the signal for my this compound is very weak. What should I check?

  • Answer: A weak or absent signal can stem from several factors. Follow this checklist to diagnose the problem:

    • Confirm Ionization Mode: Ensure your mass spectrometer is operating in negative ion mode .

    • Check Mobile Phase Composition: Verify that a suitable additive, such as 0.1% formic acid, is present in your mobile phase to facilitate deprotonation.

    • Inspect the ESI Source: A dirty or clogged ESI needle can significantly reduce signal. Clean the ESI probe and ensure a stable spray is being generated.

    • Optimize Source Parameters: Key parameters like capillary voltage, cone/declustering potential, nebulizer gas pressure, and drying gas temperature and flow rate have a profound impact on signal intensity. Systematically optimize these parameters.

    • Sample Preparation: Ensure your sample extraction and dilution procedures are appropriate and that the final concentration is within the linear range of your instrument.

Issue 2: High Background Noise

  • Question: My baseline is very noisy, making it difficult to detect my analyte peak. What can I do?

  • Answer: High background noise can mask your analyte signal. Consider the following solutions:

    • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and additives to minimize contaminants that can contribute to background noise.

    • LC System Contamination: A contaminated LC system, including tubing, solvent reservoirs, and the autosampler, can be a source of noise. Flush the system thoroughly.

    • Sample Matrix Effects: Complex sample matrices can introduce a high level of background ions. Improve your sample clean-up procedure or consider using a more selective sample preparation technique like solid-phase extraction (SPE).

    • Mass Spectrometer Contamination: The ion source and optics can become contaminated over time. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.

Issue 3: In-Source Fragmentation

  • Question: I am observing unexpected fragment ions in my full scan mass spectrum, and the intensity of my precursor ion is lower than expected. Could this be in-source fragmentation?

  • Answer: Yes, in-source fragmentation can occur, especially for molecules with labile functional groups like lactones.[2] This can lead to an underestimation of your analyte's concentration. To mitigate this:

    • Reduce Cone/Declustering Potential: This is the primary parameter controlling in-source fragmentation. Lowering the cone voltage will result in "softer" ionization conditions and reduce the fragmentation of the precursor ion.[3]

    • Optimize Source Temperature: High source temperatures can sometimes contribute to the thermal degradation of the analyte. Try reducing the drying gas temperature to see if this improves the precursor ion intensity.

    • Mobile Phase Composition: In some cases, the mobile phase composition can influence the stability of the ion in the source. You could experiment with different organic solvents (e.g., methanol instead of acetonitrile) or additives.

Quantitative Data Summary

The following tables provide representative data on how different experimental parameters can influence the signal intensity of phenolic compounds, which are structurally similar to enterolactone. This data should be used as a starting point for your own method development and optimization.

Table 1: Effect of Mobile Phase Additives on Relative Signal Intensity in Negative ESI-MS

Mobile Phase AdditiveAnalyte ClassRelative Signal Intensity (%)
0.1% Formic AcidFlavonoids100
0.1% Acetic AcidFlavonoids85
10 mM Ammonium AcetateFlavonoids60
10 mM Ammonium FormateFlavonoids75

This table summarizes typical relative signal intensities observed for flavonoids when different mobile phase additives are used, with 0.1% Formic Acid set as the reference at 100%. The optimal additive can be compound-dependent.

Table 2: Influence of ESI Source Parameters on Signal-to-Noise Ratio (S/N)

ParameterSettingRelative S/N Ratio (%)
Capillary Voltage-2.5 kV70
-3.5 kV100
-4.5 kV85
Cone Voltage20 V90
40 V100
60 V65 (In-source fragmentation observed)
Nebulizer Gas Pressure30 psi80
40 psi100
50 psi95
Drying Gas Temperature250 °C88
300 °C100
350 °C92

This table illustrates the impact of key ESI source parameters on the signal-to-noise ratio for a representative phenolic compound in negative ion mode. The optimal settings can vary between different mass spectrometers.

Experimental Protocols

Optimized LC-MS/MS Method for this compound Quantification

This protocol is a starting point for the analysis of this compound and should be further optimized for your specific instrumentation and sample matrix.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient starting from a low percentage of Mobile Phase B (e.g., 10-20%) and increasing to a high percentage (e.g., 90-95%) over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: 40 V (Optimize for your instrument to maximize precursor ion intensity and minimize fragmentation)

    • Nebulizer Gas Pressure: 40 psi (Nitrogen)

    • Drying Gas Flow: 10 L/min (Nitrogen)

    • Drying Gas Temperature: 300 °C

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition (suggested): Precursor Ion (m/z 300.1) -> Product Ion (to be determined experimentally, expected around m/z 256.1)

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Signal Optimization cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection (Negative ESI) LC->MS Optimize_MP Optimize Mobile Phase (Additive, Organic %) MS->Optimize_MP Optimize_Source Optimize ESI Source (Voltage, Gas, Temp) MS->Optimize_Source Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for optimizing the MS signal of this compound.

Troubleshooting cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low/No Signal for This compound Check_Mode Is MS in Negative Ion Mode? Start->Check_Mode Check_Spray Is ESI Spray Stable? Check_Mode->Check_Spray Yes Fix_Mode Switch to Negative Mode Check_Mode->Fix_Mode No Check_LC Are there peaks in the Total Ion Chromatogram? Check_Spray->Check_LC Yes Clean_Source Clean ESI Source Check_Spray->Clean_Source No Optimize_Source Optimize Source Parameters (Voltage, Gas, Temp) Check_LC->Optimize_Source Yes, but analyte peak is small Check_Sample Review Sample Prep & Concentration Check_LC->Check_Sample No Check_MP Verify Mobile Phase Composition & Additives Optimize_Source->Check_MP

Caption: Troubleshooting decision tree for low signal intensity of this compound.

Factors cluster_mp Mobile Phase cluster_source ESI Source cluster_analyte Analyte Properties Signal Signal Intensity of [M-H]⁻ Additive Additive Type (e.g., Formic Acid) Additive->Signal pH pH pH->Signal Organic Organic Solvent % Organic->Signal Cap_Voltage Capillary Voltage Cap_Voltage->Signal Cone_Voltage Cone Voltage Cone_Voltage->Signal Gas_Flow Nebulizer & Drying Gas Flow Gas_Flow->Signal Temp Drying Gas Temperature Temp->Signal Concentration Concentration Concentration->Signal pKa pKa pKa->Signal

Caption: Factors influencing the signal intensity of this compound in ESI-MS.

References

Technical Support Center: Quantification of Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of enterolactone and its conjugates in biological samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect enterolactone quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of enterolactone quantification in biological samples (e.g., plasma, urine), these interfering components can include salts, phospholipids, and other endogenous metabolites.[2] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]

The primary cause of matrix effects in electrospray ionization (ESI), a common technique for enterolactone analysis, is competition between the analyte and matrix components for access to the droplet surface for subsequent gas-phase emission.[4] This competition can be influenced by factors like the concentration, basicity, and surface activity of the co-eluting compounds.[5]

Q2: Which ionization technique is less prone to matrix effects, ESI or APCI?

A2: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than electrospray ionization (ESI).[2][5] ESI's reliance on droplet charge and surface phenomena makes it more sensitive to interferences from non-volatile matrix components that can alter droplet properties like surface tension and viscosity.[3][5] However, the choice of ionization technique will ultimately depend on the physicochemical properties of enterolactone and its conjugates.

Q3: What is the best internal standard for enterolactone quantification?

A3: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard.[6] A SIL internal standard, such as ¹³C₃-labeled enterolactone, is chemically identical to the analyte and will have nearly identical chromatographic retention times and ionization behavior.[6] This allows it to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing reliable correction and improving the accuracy of quantification. If a SIL internal standard is not available, a structural analog may be used, but it may not compensate for matrix effects as effectively.[2]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: There are two primary methods for evaluating matrix effects:

  • Post-Column Infusion: This is a qualitative method used during method development. A constant flow of a standard solution of enterolactone is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[2]

  • Post-Extraction Spike Method: This is a quantitative assessment. The response of enterolactone in a standard solution is compared to the response of enterolactone spiked into a blank matrix sample after the extraction process. The matrix factor (MF) is calculated to quantify the effect.[1]

Troubleshooting Guide

Problem: My enterolactone recovery is low and/or my results are not reproducible.

This issue is often linked to significant and variable matrix effects. Below is a step-by-step guide to troubleshoot this problem.

Step 1: Assess the Matrix Effect

Before making changes to your protocol, it's crucial to confirm that matrix effects are the root cause.

Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of enterolactone standard into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank biological sample (e.g., plasma) through your entire sample preparation procedure. Spike the same concentration of enterolactone standard into the final, extracted matrix.

  • Analyze both sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpret the results:

    • MF < 100%: Indicates ion suppression.

    • MF > 100%: Indicates ion enhancement.

    • MF = 100%: Indicates no significant matrix effect.

    • A high relative standard deviation (RSD) across different lots of matrix indicates variability in the matrix effect, which can lead to poor reproducibility.[1]

Step 2: Optimize Sample Preparation

If significant matrix effects are confirmed, improving the sample cleanup procedure is the most effective way to mitigate them. The goal is to remove interfering components, particularly phospholipids, from the final extract.

Comparison of Common Sample Preparation Techniques

Sample Preparation TechniqueGeneral PrincipleExpected Matrix Effect ReductionTypical Enterolactone RecoveryAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Low>90%Fast, simple, and inexpensive.Does not effectively remove salts and phospholipids, often resulting in significant matrix effects.
Liquid-Liquid Extraction (LLE) Enterolactone is partitioned into an immiscible organic solvent (e.g., diethyl ether).Moderate to High85-100%Provides a cleaner extract than PPT by removing many polar interferences.Can be labor-intensive and may have lower analyte recovery if partitioning is not optimal.
Solid-Phase Extraction (SPE) Enterolactone is retained on a solid sorbent while interferences are washed away.High>90%Offers the cleanest extracts and can be automated for high throughput.More expensive and requires more extensive method development.

Recommendation: If you are currently using PPT and experiencing significant ion suppression, consider switching to LLE or, for the cleanest extracts, SPE.

Step 3: Refine Chromatographic Conditions

Optimizing your liquid chromatography can help separate enterolactone from co-eluting matrix components.

  • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between enterolactone and any interfering peaks identified during the post-column infusion experiment.

  • Column Selection: Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.

  • Divert Valve: Use a divert valve to direct the flow from the column to waste during the first part of the run when highly polar, unretained matrix components (like salts) elute, preventing them from entering the mass spectrometer.

Step 4: Implement an Appropriate Internal Standard

If matrix effects cannot be completely eliminated, they must be compensated for.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: As mentioned in the FAQs, a SIL IS is the gold standard for correcting matrix effects.[6]

  • Ensure Correct Implementation: The internal standard should be added as early as possible in the sample preparation workflow to account for variability in both extraction efficiency and ionization.

Visual Workflows and Diagrams

Troubleshooting_Workflow start Low Recovery or Poor Reproducibility assess_me Step 1: Quantitatively Assess Matrix Effect (MF) start->assess_me is_me_significant Is MF significantly different from 100% or RSD > 15%? assess_me->is_me_significant optimize_sp Step 2: Optimize Sample Preparation (e.g., switch from PPT to SPE) is_me_significant->optimize_sp Yes other_issue Investigate Other Issues (e.g., analyte stability, instrument) is_me_significant->other_issue No refine_lc Step 3: Refine Chromatography (Gradient, Column, Divert Valve) optimize_sp->refine_lc use_is Step 4: Use Stable Isotope-Labeled Internal Standard refine_lc->use_is reassess_me Re-assess Matrix Effect use_is->reassess_me problem_solved Problem Resolved reassess_me->problem_solved

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Comparison cluster_0 Sample Preparation Method cluster_1 Relative Extract Cleanliness PPT Protein Precipitation (PPT) Low Low PPT->Low LLE Liquid-Liquid Extraction (LLE) Medium Medium LLE->Medium SPE Solid-Phase Extraction (SPE) High High SPE->High

Caption: Relative effectiveness of sample preparation methods.

References

stability of (+/-)-Enterolactone-13c3 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+/-)-Enterolactone-13c3 as an internal standard in biological sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a stable isotope-labeled form of enterolactone, a metabolite produced by the gut microbiota from dietary lignans found in foods like flaxseeds, whole grains, and vegetables. Its primary application is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. Using a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of endogenous enterolactone in biological matrices such as plasma, serum, and urine.

Q2: What are the general recommendations for storing the this compound stock solution?

A2: It is recommended to store the stock solution of this compound at -80°C for long-term stability. For short-term use, the solution can be stored at 4°C, but stability under these conditions should be verified. The solvent used to prepare the stock solution should be chosen based on the analytical method and the solubility of the compound. It is crucial to minimize light exposure by using amber vials or by wrapping the container in foil.

Q3: How should biological samples containing this compound be handled and stored to ensure stability?

A3: To ensure the stability of both endogenous enterolactone and the spiked this compound internal standard, biological samples should be processed and stored under specific conditions. The following table summarizes recommended storage conditions, which should be validated by the end-user's laboratory.

Biological MatrixShort-Term Storage (≤ 24 hours)Long-Term StorageFreeze-Thaw Cycles
Plasma/Serum 2-8°C-80°CMinimize; validate for at least 3 cycles
Urine 2-8°C (acidified to pH < 7)-80°CMinimize; validate for at least 3 cycles
Tissue Homogenates -20°C or -80°C-80°CAvoid if possible; validate for at least 3 cycles

Note: The stability of enterolactone and its conjugates can be influenced by enzymatic activity. Prompt processing of samples and storage at ultra-low temperatures are recommended to minimize degradation.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the use of this compound in their experiments.

Issue 1: High Variability in Internal Standard (IS) Response

Symptoms:

  • Inconsistent peak areas or heights for this compound across a single analytical run.

  • Coefficient of variation (%CV) of the IS response exceeds the acceptance criteria (typically >15-20%).

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and accurate pipetting of the IS solution into all samples, standards, and quality controls (QCs). - Verify that the vortexing/mixing steps are uniform for all samples to ensure homogeneity.
Matrix Effects - Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix. - Optimize the sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. - Adjust chromatographic conditions to separate the analyte and IS from co-eluting matrix components.
Instrument Instability - Check for fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows). - Ensure the LC system is delivering a stable flow rate and gradient.
Degradation of IS - Assess the bench-top stability of the IS in the final extraction solvent and in the biological matrix at room temperature. - If degradation is observed, minimize the time samples are at room temperature before analysis.
Issue 2: Poor Peak Shape or Chromatographic Performance

Symptoms:

  • Tailing, fronting, or split peaks for this compound.

  • Shifting retention times.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Column Issues - Check for column contamination or degradation. Flush the column or replace if necessary. - Ensure the mobile phase is properly prepared and filtered.
Sample Solvent Mismatch - Ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion. - If possible, reconstitute the sample in the initial mobile phase.
Injector Problems - Inspect the injector for blockages or leaks. - Clean the injector port and syringe.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Plasma
  • Sample Preparation:

    • Obtain a pool of blank human plasma.

    • Spike the blank plasma with this compound at two concentration levels: low QC (LQC) and high QC (HQC).

    • Aliquot the spiked plasma into multiple polypropylene tubes for each concentration level.

  • Baseline Analysis (Cycle 0):

    • Immediately after spiking, process and analyze a set of LQC and HQC samples (n=3-5 per level) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Store the remaining aliquots at -80°C for at least 24 hours.

    • Thaw the samples unassisted to room temperature.

    • Once completely thawed, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat this process for the desired number of cycles (e.g., 3 to 5 cycles).

  • Analysis after Each Cycle:

    • After each freeze-thaw cycle, analyze a set of LQC and HQC samples (n=3-5 per level).

  • Data Evaluation:

    • Calculate the mean concentration and %CV for each QC level at each freeze-thaw cycle.

    • The stability is acceptable if the mean concentration at each cycle is within ±15% of the baseline (Cycle 0) concentration.

Protocol 2: Assessment of Bench-Top Stability of this compound in Processed Plasma Samples
  • Sample Preparation:

    • Spike blank human plasma with this compound at LQC and HQC levels.

    • Process these samples using the established extraction procedure.

  • Baseline Analysis (T=0):

    • Immediately after processing, analyze a set of the extracted LQC and HQC samples (n=3-5 per level) to determine the initial concentrations.

  • Bench-Top Storage:

    • Leave the remaining processed samples on the bench-top at room temperature (or in the autosampler at a specified temperature) for a defined period that mimics the expected run time of an analytical batch (e.g., 4, 8, 12, 24 hours).

  • Analysis after Storage:

    • Analyze the stored extracted samples at the specified time points.

  • Data Evaluation:

    • Compare the mean concentrations of the stored samples to the baseline (T=0) concentrations.

    • Stability is considered acceptable if the mean concentrations are within ±15% of the initial concentrations.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_stability_tests Stability Conditions cluster_analysis Analysis start Obtain Blank Biological Matrix spike Spike with this compound (LQC & HQC) start->spike aliquot Aliquot Samples spike->aliquot ft_stability Freeze-Thaw Cycles (-80°C to RT) aliquot->ft_stability bt_stability Bench-Top Stability (Room Temperature) aliquot->bt_stability lt_stability Long-Term Storage (-80°C) aliquot->lt_stability process Sample Processing (e.g., SPE, LLE) ft_stability->process bt_stability->process lt_stability->process lcms LC-MS/MS Analysis process->lcms data Data Evaluation (Compare to T=0) lcms->data

Caption: Workflow for assessing the stability of this compound in biological samples.

Troubleshooting_IS_Variability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High Variability in IS Response cause1 Inconsistent Sample Prep issue->cause1 cause2 Matrix Effects issue->cause2 cause3 Instrument Instability issue->cause3 cause4 IS Degradation issue->cause4 sol1 Verify Pipetting & Mixing cause1->sol1 sol2 Optimize Sample Cleanup cause2->sol2 sol3 Check LC-MS/MS System cause3->sol3 sol4 Assess Bench-Top Stability cause4->sol4

Caption: Logical diagram for troubleshooting high internal standard (IS) response variability.

troubleshooting poor recovery of enterolactone during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction of enterolactone from biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis a critical step before enterolactone extraction?

In biological samples such as plasma and urine, enterolactone is predominantly present in conjugated forms, primarily as glucuronides and sulfates.[1][2] These conjugates are more water-soluble than free enterolactone and will not be efficiently extracted by organic solvents. Enzymatic hydrolysis, typically using β-glucuronidase and sulfatase, cleaves these conjugate groups, releasing free enterolactone for subsequent extraction and analysis.[3][4][5] Skipping or performing an incomplete hydrolysis step is a major cause of poor enterolactone recovery.

Q2: What are the most common methods for extracting enterolactone from plasma/serum?

The two most prevalent methods for enterolactone extraction from plasma or serum are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][3]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent material, typically packed in a cartridge, to selectively adsorb the analyte of interest from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a different solvent. SPE is known for providing cleaner extracts and can be automated for high-throughput analysis.[1][6]

  • Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Enterolactone, being more soluble in the organic phase after hydrolysis, is separated from the aqueous matrix. LLE is a simpler technique but can sometimes be complicated by the formation of emulsions.[3][7]

Q3: How do I choose the right solvent for Liquid-Liquid Extraction (LLE) of enterolactone?

The choice of solvent is crucial for efficient LLE. For enterolactone, a common and effective extraction solvent is diethyl ether or a mixture of diethyl ether and ethyl acetate.[1][3][7] The optimal solvent system will depend on the specific protocol and sample matrix. It's important to use a solvent that is immiscible with water and in which enterolactone has high solubility.

Q4: Can I reuse SPE cartridges?

It is generally not recommended to reuse SPE cartridges for quantitative analysis of enterolactone. Reusing cartridges can lead to cross-contamination between samples and a decrease in extraction efficiency, resulting in poor reproducibility.[8] For reliable and accurate results, a new cartridge should be used for each sample.

Q5: How should I store my plasma/urine samples before enterolactone analysis?

For long-term storage, it is recommended to keep plasma and urine samples at -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can potentially degrade the analyte and its conjugates.[9][10][11][12] It is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guides

Low Recovery of Enterolactone

Low recovery is a frequent issue in enterolactone extraction. The following tables and diagrams provide a structured approach to troubleshooting this problem for both SPE and LLE methods.

Potential Cause Recommended Solution
Incomplete Hydrolysis Ensure the activity of the β-glucuronidase/sulfatase enzyme is optimal. Verify the pH and temperature of the incubation are correct for the specific enzyme used.[5][13][14]
Improper SPE Cartridge Conditioning/Equilibration The sorbent bed must be properly wetted. Condition the cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar to the sample matrix (e.g., water or buffer) before loading the sample.[8][15]
Sample Overload The amount of analyte and matrix components loaded onto the SPE cartridge should not exceed its capacity. If overloading is suspected, use a smaller sample volume or a cartridge with a larger sorbent mass.[8][15]
Incorrect Loading/Washing/Elution Solvents The polarity of the solvents used is critical. The loading solvent should promote retention of enterolactone on the sorbent. The wash solvent should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to desorb enterolactone completely.[6][8][16]
Inadequate Elution Volume Ensure a sufficient volume of the elution solvent is used to completely elute the enterolactone from the sorbent. You can collect and analyze multiple elution fractions to verify complete elution.[6]
High Flow Rate A flow rate that is too high during sample loading or elution can lead to incomplete interaction between the analyte and the sorbent, resulting in poor recovery. Optimize the flow rate to allow for proper binding and elution.[8][15]
Analyte Breakthrough If enterolactone is detected in the fraction that passes through the cartridge during sample loading, it indicates that the analyte is not being retained effectively. This could be due to an inappropriate sorbent, incorrect sample pH, or a sample solvent that is too strong.[15][17]
Potential Cause Recommended Solution
Incomplete Hydrolysis As with SPE, ensure complete enzymatic hydrolysis of enterolactone conjugates.
Incorrect pH of Aqueous Phase The pH of the sample should be adjusted to ensure enterolactone is in its neutral form, which is more soluble in the organic extraction solvent.[18]
Suboptimal Organic Solvent Use a high-purity organic solvent in which enterolactone is highly soluble, such as diethyl ether or a mixture of diethyl ether and ethyl acetate.[3][7]
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Vortexing for a sufficient time is common.[7]
Emulsion Formation Emulsions are a common problem in LLE and can trap the analyte, leading to low recovery. To break an emulsion, you can try adding salt (salting out), centrifuging the sample, or gentle swirling instead of vigorous shaking during extraction.
Incomplete Phase Separation Allow adequate time for the aqueous and organic layers to separate completely before collecting the organic phase.
Analyte Degradation Enterolactone may be sensitive to light and high temperatures. Protect samples from light and avoid excessive heat during the extraction and solvent evaporation steps.

Experimental Protocols

Protocol 1: Enterolactone Extraction from Human Plasma using SPE

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add an internal standard.

  • Enzymatic Hydrolysis:

    • Add 500 µL of 0.1 M acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase enzyme from Helix pomatia.

    • Incubate at 37°C for at least 4 hours or overnight.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

    • Loading: Load the hydrolyzed sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the enterolactone with 3 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS/MS).

Protocol 2: Enterolactone Extraction from Human Urine using LLE

This protocol is a generalized procedure and may require optimization.

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Centrifuge to remove any particulate matter.

    • To 1 mL of urine, add an internal standard.

  • Enzymatic Hydrolysis:

    • Adjust the pH of the urine to 5.0 with acetic acid.

    • Add β-glucuronidase/sulfatase enzyme.

    • Incubate at 37°C overnight.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of diethyl ether to the hydrolyzed urine sample in a glass tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (diethyl ether) to a new tube.

    • Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.

  • Solvent Evaporation and Derivatization (for GC-MS):

    • Evaporate the combined ether extracts to dryness under nitrogen.

    • Derivatize the dried extract (e.g., silylation) to make the enterolactone volatile for GC-MS analysis.[19][20]

    • Reconstitute in a suitable solvent for injection.

Visualizations

G cluster_0 Enterolactone Extraction Workflow Sample Biological Sample (Plasma/Urine) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis Extraction Extraction Hydrolysis->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 2 Analysis LC-MS/MS or GC-MS Analysis SPE->Analysis LLE->Analysis

Caption: General workflow for enterolactone extraction from biological samples.

G start Low Enterolactone Recovery check_hydrolysis Is enzymatic hydrolysis complete? start->check_hydrolysis check_spe Using SPE? check_hydrolysis->check_spe Yes troubleshoot_hydrolysis Troubleshoot Hydrolysis: - Check enzyme activity - Verify pH and temperature check_hydrolysis->troubleshoot_hydrolysis No troubleshoot_spe Troubleshoot SPE: - Check conditioning/equilibration - Verify solvents and volumes - Optimize flow rate - Check for overload check_spe->troubleshoot_spe Yes troubleshoot_lle Troubleshoot LLE: - Check pH of aqueous phase - Verify extraction solvent - Address emulsion formation check_spe->troubleshoot_lle No (Using LLE) end Recovery Improved troubleshoot_hydrolysis->end troubleshoot_spe->end troubleshoot_lle->end

Caption: A decision tree for troubleshooting low enterolactone recovery.

References

Technical Support Center: Optimizing LC Gradient for Enterolactone Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of enterolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting gradient for enterolactone separation on a C18 column?

A good starting point for developing a separation method for enterolactone on a C18 column is a reversed-phase gradient using a water-based solvent as mobile phase A and an organic solvent as mobile phase B. A common approach is to use water with a small amount of acid, such as 0.1% formic acid, as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B. A scouting gradient can be run from a low to a high percentage of mobile phase B to determine the approximate elution time of enterolactone and related compounds.[1]

Q2: How can I improve the peak shape of my enterolactone standard?

Poor peak shape, such as tailing, can be caused by several factors. For basic compounds like enterolactone, secondary interactions with residual silanol groups on the silica-based C18 column can be a major contributor. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the silanol groups protonated.[1] Additionally, ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.

Q3: My retention times for enterolactone are shifting between injections. What could be the cause?

Retention time instability is a common issue in LC analysis. Several factors can contribute to this problem:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Composition Changes: Evaporation of the organic component from the mobile phase can alter its composition and affect retention times. Keep mobile phase bottles capped and prepare fresh solutions regularly.

  • Temperature Fluctuations: Changes in column temperature can lead to shifts in retention time. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump Performance: Inconsistent pump performance can lead to variations in the mobile phase flow rate and composition, impacting retention times. Regular pump maintenance is crucial.

Q4: I am not getting good separation between enterolactone and its precursor, enterodiol. What can I do?

Achieving good resolution between structurally similar compounds like enterolactone and enterodiol often requires careful optimization of the LC gradient. To improve separation:

  • Decrease the Gradient Slope: A shallower gradient (a slower increase in the percentage of the organic mobile phase) will increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

  • Optimize Mobile Phase Composition: Experimenting with different organic modifiers (e.g., methanol instead of acetonitrile) or different acid additives can alter the selectivity of the separation.

  • Adjust the pH: The ionization state of the analytes can be manipulated by changing the mobile phase pH, which can significantly impact their retention and separation.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the LC separation of enterolactone.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Action
Secondary Silanol Interactions Add 0.1% formic acid or another suitable acid to the mobile phase to suppress silanol activity.
Column Overload Reduce the injection volume or the concentration of the sample.
Sample Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Extra-column Volume Use tubing with a smaller internal diameter and ensure all connections are properly made to minimize dead volume.
Problem 2: Inconsistent Retention Times
Potential Cause Recommended Action
Insufficient Column Equilibration Increase the equilibration time between runs until a stable baseline is achieved.
Mobile Phase Instability Prepare fresh mobile phases daily and keep solvent bottles tightly capped to prevent evaporation.
Temperature Fluctuations Use a column oven to maintain a constant and consistent column temperature.
Pump Malfunction Check for leaks, and ensure the pump is delivering a consistent flow rate. Perform routine pump maintenance.
Problem 3: Low Signal Intensity or No Peak
Potential Cause Recommended Action
Incorrect Detection Wavelength (UV) Verify the UV detector is set to the appropriate wavelength for enterolactone (typically around 280 nm).
Mass Spectrometer (MS) Settings Optimize MS parameters such as ionization source settings (e.g., spray voltage, gas flows, temperature) for enterolactone.
Sample Degradation Prepare fresh samples and standards. Store them appropriately to prevent degradation.
Injection Issue Check the autosampler for proper operation, including the syringe and injection valve.

Experimental Protocols

Below are examples of LC gradient conditions that have been used for the analysis of enterolactone and related compounds.

Method 1: High-Throughput LC-MS/MS Method for Enterolactone and its Conjugates[1]
Parameter Condition
Column C18
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 15% B, hold for 0.5 min, increase to 75% B over 1.9 min, hold for 0.2 min.
Total Run Time 2.6 minutes
Flow Rate Not specified in abstract
Detection Tandem Mass Spectrometry (MS/MS)
Method 2: Rapid LC Separation of Enterodiol and Enterolactone[2]
Parameter Condition
Column Not specified in abstract
Mobile Phase Not specified in abstract
Gradient A rapid LC separation was performed.
Total Run Time 11 minutes
Flow Rate Not specified in abstract
Detection Tandem Mass Spectrometry (MS/MS)

Visualizations

The following diagrams illustrate a typical experimental workflow for enterolactone analysis and a troubleshooting decision tree.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection LC_Separation LC Gradient Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting troubleshooting_tree start Problem with Enterolactone Separation peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_mobile_phase_pH Check Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->check_mobile_phase_pH Yes no_peak No Peak or Low Signal? retention_time->no_peak No check_equilibration Increase Column Equilibration Time retention_time->check_equilibration Yes check_detector_settings Verify Detector Settings (UV Wavelength or MS Parameters) no_peak->check_detector_settings Yes check_sample_solvent Check Sample Solvent Compatibility check_mobile_phase_pH->check_sample_solvent check_column_health Check for Column Contamination/Overload check_sample_solvent->check_column_health check_temp_flow Check Temperature and Flow Rate Stability check_equilibration->check_temp_flow prepare_fresh_mobile_phase Prepare Fresh Mobile Phase check_temp_flow->prepare_fresh_mobile_phase check_sample_prep Check Sample Preparation and Injection check_detector_settings->check_sample_prep

References

Technical Support Center: Analysis of (+/-)-Enterolactone-13c3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+/-)-Enterolactone-13c3, particularly in the context of liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low signal intensity or complete signal loss for this compound. What are the potential causes and how can I troubleshoot this?

A1: Low signal intensity or signal loss is a common issue, often attributed to ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1][2] Here’s a step-by-step troubleshooting guide:

  • Assess Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[3] For plasma or serum samples, a simple protein precipitation may not be sufficient to remove all interfering substances like phospholipids.

    • Recommendation: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). An established method for enterolactone in plasma involves enzymatic hydrolysis followed by ether extraction.[4][5]

  • Evaluate Chromatographic Separation: Co-elution of matrix components with your analyte is a major factor in ion suppression.[2]

    • Recommendation:

      • Ensure your chromatographic method provides adequate separation of enterolactone from the bulk of the matrix components.

      • Modify the gradient elution profile to better resolve enterolactone from interfering compounds. A typical gradient involves water with 0.1% formic acid (Eluent A) and acetonitrile with 0.1% formic acid (Eluent B).[6]

      • Consider using a different column chemistry to alter selectivity.

  • Check Mass Spectrometer Source Conditions: The settings of your electrospray ionization (ESI) source can significantly impact signal intensity.

    • Recommendation: Optimize source parameters such as capillary voltage, gas flow rates (nebulizing and drying gases), and temperature for this compound.

  • Investigate for Contamination: Contamination in the LC-MS system can lead to ion suppression.

    • Recommendation: Run blank injections (solvent or blank matrix) between your samples to check for carryover.[7] If contamination is suspected, clean the ion source.[8]

Q2: My results for this compound show poor reproducibility. What could be the reason?

A2: Poor reproducibility can stem from several factors, from sample preparation to instrument variability.

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Recommendation: Use an automated liquid handler for precise and repeatable sample processing. Ensure thorough mixing at each stage.

  • Internal Standard Usage: As this compound is a stable isotope-labeled internal standard, it should compensate for variability in sample preparation and injection volume. If you are still seeing poor reproducibility, ensure it is being added correctly and at a consistent concentration to all samples and standards.

  • LC System Issues: Fluctuations in pumping pressure, inconsistent injection volumes, or a degrading column can all lead to poor reproducibility.

    • Recommendation: Monitor the pressure trace for any irregularities. Check the autosampler for accuracy and precision. If the peak shape is deteriorating, consider replacing the column.

Q3: I am analyzing enterolactone in plasma. What is the most effective sample preparation technique to minimize ion suppression?

A3: For complex biological matrices like plasma, a multi-step sample preparation protocol is often necessary to remove interfering substances. A validated and effective method for enterolactone analysis in plasma involves enzymatic hydrolysis to cleave glucuronide and sulfate conjugates, followed by an extraction step.[4][5]

  • Enzymatic Hydrolysis: This step is crucial if you are measuring total enterolactone, as it exists in conjugated forms (glucuronides and sulfates) in biological fluids.[9][10]

  • Extraction: Following hydrolysis, a liquid-liquid extraction (LLE) with a solvent like diethyl ether or a solid-phase extraction (SPE) can be used to isolate the enterolactone from the bulk of the matrix components.

Experimental Protocols

Protocol 1: Sample Preparation for Enterolactone Analysis in Human Plasma

This protocol is adapted from a high-throughput LC-MS/MS method for enterolactone quantification.[6][9][10]

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution, this compound.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Eluent A, 15% Eluent B).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Enterolactone Analysis

This protocol outlines typical LC-MS/MS conditions for the analysis of enterolactone.[6]

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column
Eluent A Water with 0.1% Formic Acid
Eluent B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 23°C
Autosampler Temp. 20°C
Injection Volume 10 µL

Gradient Elution Profile:

Time (min)% Eluent B
0.015
0.515
2.475
2.675
2.715
4.615

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for instrument
Source Temperature Optimized for instrument
Drying Gas Flow Optimized for instrument
Nebulizer Pressure Optimized for instrument

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound298.1254.1

Note: Specific voltages and gas flows should be optimized for the particular mass spectrometer being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect data_analysis Data Analysis detect->data_analysis

Caption: Experimental workflow for the analysis of this compound in plasma.

troubleshooting_flowchart start Low Signal for This compound check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep improve_sample_prep Implement SPE or LLE check_sample_prep->improve_sample_prep No check_chromatography Is there Co-elution with Matrix? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_lc Modify Gradient or Change Column check_chromatography->optimize_lc Yes check_ms_source Are MS Source Parameters Optimized? check_chromatography->check_ms_source No optimize_lc->check_ms_source optimize_ms Optimize Source Parameters check_ms_source->optimize_ms No check_contamination Is there System Contamination? check_ms_source->check_contamination Yes optimize_ms->check_contamination clean_system Clean Ion Source and Run Blanks check_contamination->clean_system Yes end Problem Resolved check_contamination->end No clean_system->end

Caption: Troubleshooting flowchart for low signal intensity of this compound.

References

dealing with isobaric interferences in enterolactone measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enterolactone measurement. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of enterolactone, with a specific focus on mitigating isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in enterolactone measurement?

The primary sources of interference in enterolactone analysis are typically from compounds with the same nominal mass-to-charge ratio (isobaric interference) and from matrix effects. The most well-documented isobaric interferent is enterodiol , the metabolic precursor to enterolactone.[1][2] Other potential interferences can arise from metabolites of enterolactone or other structurally similar compounds present in the biological matrix.[3][4] Matrix effects, which can suppress or enhance the analyte signal, are also a significant concern, especially in complex matrices like plasma and urine.

Q2: How can I be sure that the signal I'm measuring is from enterolactone and not an interfering compound?

Confirmation of your enterolactone signal can be achieved through a combination of chromatographic separation and mass spectrometric techniques.

  • Chromatographic Resolution: Employing a robust chromatographic method that separates enterolactone from known interferents like enterodiol is crucial.

  • Tandem Mass Spectrometry (MS/MS): Using MS/MS with multiple reaction monitoring (MRM) provides a higher degree of specificity. The selection of unique precursor-product ion transitions for enterolactone significantly reduces the likelihood of detecting interfering compounds.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for enterolactone is the gold standard. This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction and quantification.[5]

Q3: What is the purpose of enzymatic hydrolysis in enterolactone analysis, and can it introduce errors?

In biological samples, enterolactone is often present in its conjugated forms (glucuronides and sulfates).[6] Enzymatic hydrolysis, typically using β-glucuronidase and sulfatase, is performed to cleave these conjugates and measure the total enterolactone concentration. However, this step can introduce variability if not properly optimized. Incomplete hydrolysis will lead to an underestimation of the total enterolactone concentration. The choice of enzyme, incubation time, temperature, and pH are all critical parameters that must be validated to ensure complete and reproducible hydrolysis.[7][8]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between Enterolactone and Enterodiol

Symptom: Co-elution or partial co-elution of enterolactone and enterodiol peaks in your LC-MS/MS analysis, leading to inaccurate quantification.

Diagram: Logical Troubleshooting Flow for Poor Chromatographic Resolution

G cluster_0 Troubleshooting Poor Chromatographic Resolution Start Poor Resolution of Enterolactone and Enterodiol Step1 Optimize LC Gradient Start->Step1 Step2 Evaluate Alternative Column Chemistry Step1->Step2 If resolution is still insufficient Success Achieved Baseline Separation Step1->Success If separation is adequate Step3 Adjust Mobile Phase Composition Step2->Step3 If co-elution persists Step2->Success If separation is adequate Step3->Success If separation is adequate

Caption: A flowchart outlining the steps to troubleshoot and improve the chromatographic separation of enterolactone and enterodiol.

Solutions:

  • Modify the LC Gradient: A shallower gradient with a slower increase in the organic mobile phase composition can enhance the separation of closely eluting compounds.

  • Change the Stationary Phase: While C18 columns are widely used, a phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like enterolignans due to π-π interactions, often resulting in improved resolution.

  • Adjust Mobile Phase pH: Altering the pH of the aqueous mobile phase can change the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.

Issue 2: Suspected Isobaric Interference from an Unknown Compound

Symptom: Inconsistent quantification, unexpected peaks in the chromatogram at the same m/z as enterolactone, or a non-symmetrical peak shape.

Solutions:

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Multiple Precursor-Product Ion Transitions: Monitor multiple MRM transitions for enterolactone. The ratio of these transitions should be consistent across standards and samples. A deviation in this ratio in a sample may indicate the presence of an interfering compound.

  • Sample Preparation Optimization: Employ a more selective sample preparation method to remove potential interferences before analysis. Solid-phase extraction (SPE) can offer higher selectivity compared to liquid-liquid extraction (LLE).

Issue 3: Inaccurate Quantification due to Matrix Effects

Symptom: Poor reproducibility of results, especially between different sample batches or sample types. Significant signal suppression or enhancement observed when comparing standards in solvent versus standards in a biological matrix.

Diagram: Workflow for Mitigating Matrix Effects

G cluster_1 Mitigating Matrix Effects in Enterolactone Analysis Start Inaccurate Quantification (Suspected Matrix Effects) Step1 Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) Start->Step1 Step2 Optimize Sample Preparation Step1->Step2 If matrix effects persist Success Accurate and Reproducible Quantification Step1->Success Step3 Matrix-Matched Calibration Step2->Step3 For highest accuracy Step2->Success Step3->Success

Caption: A workflow diagram illustrating the key strategies to minimize and correct for matrix effects in enterolactone quantification.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for enterolactone (e.g., ¹³C₃-enterolactone) will behave almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization, thus providing reliable correction for any signal variations.[5]

  • Improve Sample Cleanup: More rigorous sample preparation can remove many of the matrix components that cause ion suppression or enhancement.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a matrix that is as similar as possible to the study samples (e.g., blank plasma from a similar population).

Experimental Protocols

Protocol 1: LC-MS/MS for the Separation of Enterolactone and Enterodiol

This protocol is a starting point and may require optimization for your specific instrumentation and application.

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add a known amount of ¹³C₃-enterolactone and ¹³C₃-enterodiol internal standards.
  • Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for at least 4 hours to hydrolyze conjugates.[9]
  • Perform a liquid-liquid extraction with diethyl ether or a solid-phase extraction using a suitable sorbent.
  • Evaporate the organic solvent and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 15% B, hold for 0.5 min, increase to 75% B over 2 min, hold for 0.2 min, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Enterolactone: 297.1 → 253.1; Enterodiol: 301.1 → 283.1; ¹³C₃-Enterolactone: 300.1 → 256.1

Table 1: Comparison of LC Column Chemistries for Enterolignan Separation

Column ChemistryPrinciple of SeparationAdvantages for Enterolactone Analysis
C18 (ODS) Hydrophobic interactionsGood general-purpose column with strong retention for non-polar compounds.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds like enterolignans, often leading to better resolution from structurally similar interferents.
Protocol 2: GC-MS Analysis of Enterolactone via Silylation

This protocol is for the analysis of enterolactone using gas chromatography-mass spectrometry after derivatization.

1. Sample Preparation and Derivatization:

  • Perform enzymatic hydrolysis and extraction as described in Protocol 1.
  • Ensure the extracted sample is completely dry, as water will interfere with the silylation reaction.
  • Add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
  • Incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Scan or Selected Ion Monitoring (SIM) mode

Table 2: Comparison of Sample Preparation Techniques for Enterolactone Analysis

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple and inexpensive.Can be labor-intensive, may form emulsions, and can be less selective.[10]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Higher selectivity, can be automated, and often results in cleaner extracts.[11]Can be more expensive than LLE.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges associated with isobaric interferences in enterolactone measurement, leading to more accurate and reliable results.

References

Technical Support Center: Improving Reproducibility of Enterolactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of enterolactone quantification.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Sample Collection and Storage

    • Sample Preparation (Extraction & Hydrolysis)

    • Analytical Methods (LC-MS/MS & ELISA)

    • Data Analysis and Interpretation

  • Experimental Protocols & Data

    • Protocol: Enzymatic Hydrolysis of Enterolactone Conjugates

    • Table 1: Comparison of Lignan Extraction Methods

    • Table 2: LC-MS/MS and GC-MS Method Comparison

Frequently Asked Questions (FAQs)

Q1: What is enterolactone and why is its quantification important?

A1: Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors found in foods like seeds (especially flaxseed), whole grains, fruits, and vegetables.[1][2] It is considered a phytoestrogen and a potential biomarker for a healthy lifestyle.[3] The quantification of enterolactone is crucial in clinical and epidemiological studies to investigate its association with various health outcomes, including a reduced risk of hormone-dependent cancers and cardiovascular diseases.[1][2][4]

Q2: What are the common methods for quantifying enterolactone?

A2: The most common and robust methods for enterolactone quantification are hyphenated chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2][5] Enzyme-linked immunosorbent assays (ELISAs) are also used, particularly for large-scale studies, due to their high-throughput nature.[6][7]

Q3: In what forms does enterolactone exist in biological samples?

A3: In biological fluids like plasma and urine, enterolactone exists in three forms: free (unconjugated), glucuronide-conjugated, and sulfate-conjugated.[8][9] For an accurate assessment of total enterolactone, a hydrolysis step is typically required to convert the conjugated forms to the free form before analysis.[10] However, newer LC-MS/MS methods can directly quantify all three intact forms.[8]

Q4: Why do I see large inter-individual variations in enterolactone levels?

A4: Significant inter-individual variation is a common observation and can be attributed to several factors.[11] These include differences in dietary intake of lignan precursors, the composition and activity of an individual's gut microbiota, and factors like age, sex, and recent use of antibiotics, which can alter the gut microflora responsible for converting plant lignans into enterolactone.[9][11][12]

Troubleshooting Guides

This section is organized by experimental stage to help you quickly identify and resolve specific issues.

Workflow for Enterolactone Quantification

The following diagram illustrates a typical workflow for quantifying enterolactone in biological samples.

G cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical SampleCollection Sample Collection (Plasma, Urine, etc.) Storage Sample Storage (-80°C) SampleCollection->Storage Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Storage->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Analysis Instrumental Analysis (LC-MS/MS or ELISA) Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification

General workflow for enterolactone quantification.
Troubleshooting Decision Tree: Low Analyte Recovery

Use this diagram to diagnose potential causes of low enterolactone recovery during your experiments.

G Start Low Enterolactone Recovery Detected CheckHydrolysis Was the hydrolysis step efficient? Start->CheckHydrolysis CheckExtraction Was the extraction step efficient? CheckHydrolysis->CheckExtraction Yes Sol_Hydrolysis Optimize hydrolysis: - Check enzyme activity - Adjust pH/temperature/time - Test different enzyme lots CheckHydrolysis->Sol_Hydrolysis No CheckStorage Were samples stored correctly? CheckExtraction->CheckStorage Yes Sol_Extraction Optimize extraction: - Test different SPE cartridges/solvents - Ensure complete solvent evaporation - Check for analyte loss during transfers CheckExtraction->Sol_Extraction No Sol_Storage Review storage protocol: - Ensure consistent -80°C storage - Minimize freeze-thaw cycles - Check for sample degradation CheckStorage->Sol_Storage No

Troubleshooting low enterolactone recovery.
Sample Collection and Storage

Question/Issue Possible Cause & Solution
My enterolactone concentrations seem to degrade over time. What are the optimal storage conditions? Cause: Analyte instability. Enterolactone is susceptible to degradation if not stored properly.Solution: Samples should be processed as soon as possible after collection. For long-term storage, samples should be kept at -80°C.[7] Avoid repeated freeze-thaw cycles, as this can lead to degradation. Aliquoting samples into smaller volumes before freezing is highly recommended.
Can the type of collection tube affect my results? Cause: Interference from tube additives.Solution: Yes, anticoagulants like sodium heparin are commonly used for plasma collection.[13] However, it's crucial to ensure that no components from the collection tube or processing steps leach into the sample and interfere with the analysis, particularly for sensitive LC-MS/MS methods. Always run a blank using the same type of collection tube to check for potential interferences.
Sample Preparation (Extraction & Hydrolysis)
Question/Issue Possible Cause & Solution
I'm seeing incomplete hydrolysis of enterolactone conjugates. How can I optimize this step? Cause: Suboptimal enzymatic reaction conditions.Solution: The efficiency of enzymatic hydrolysis using β-glucuronidase/sulfatase (e.g., from Helix pomatia) is dependent on pH, temperature, enzyme concentration, and incubation time.[10] For plasma, a longer incubation time (e.g., 16 hours) may be necessary for complete hydrolysis compared to urine (e.g., 2 hours).[10] Optimal conditions are typically around pH 5 and 37°C.[10] Increasing the temperature to 45°C or doubling the enzyme concentration may reduce hydrolysis time for some matrices, but this needs to be validated.[10] Note that for enterolactone in plasma, increasing temperature or enzyme concentration may not increase the hydrolysis rate.[10]
My analyte recovery after Solid-Phase Extraction (SPE) is low and inconsistent. How can I troubleshoot this? Cause: Inefficient binding, washing, or elution during SPE.Solution: 1. Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated with the appropriate solvents. Failure to do so results in poor analyte retention.2. Loading: Do not exceed the cartridge capacity. Ensure the sample pH is optimal for analyte binding.3. Washing: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. You may be losing enterolactone during this step.4. Elution: Ensure the elution solvent is strong enough to fully desorb the analyte. Use a sufficient volume and allow adequate contact time. Test different solvents to optimize recovery.
I'm using liquid-liquid extraction (LLE), but my extracts are not clean. Cause: Poor phase separation or selection of an inappropriate solvent.Solution: Ensure vigorous mixing to maximize analyte transfer, followed by complete phase separation (centrifugation can help). Test different organic solvents (e.g., diethyl ether, ethyl acetate) to find one that maximizes enterolactone recovery while minimizing the extraction of interfering matrix components.[7][14]
Analytical Methods (LC-MS/MS & ELISA)
Question/Issue Possible Cause & Solution
(LC-MS/MS) I'm observing signal suppression or enhancement (matrix effects). How can I mitigate this? Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are interfering with the ionization of enterolactone in the mass spectrometer source.[15]Solution: 1. Improve Sample Cleanup: Use a more rigorous extraction method (e.g., SPE) to remove interfering components.[16]2. Optimize Chromatography: Modify the LC gradient or change the column to better separate enterolactone from matrix components.[15]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., ¹³C₃-enterolactone) will be affected by matrix effects in the same way as the analyte, leading to an accurate ratio and reliable quantification.[14][16]
(LC-MS/MS) My retention time is shifting between injections. Cause: This can be due to changes in the mobile phase composition, column degradation, or temperature fluctuations.[17]Solution: 1. Mobile Phase: Prepare fresh mobile phase daily. Ensure solvents are properly degassed.2. Column: Use a guard column to protect the analytical column. If the column is old or contaminated, flush it or replace it.[18]3. System Stability: Allow the LC system to fully equilibrate before starting the sequence. Ensure the column compartment temperature is stable.
(ELISA) I'm getting high background noise in my assay. Cause: This is often due to non-specific binding of antibodies, insufficient washing, or over-active enzyme conjugates.[19]Solution: 1. Blocking: Ensure you are using an effective blocking buffer (e.g., BSA or non-fat milk) and that the incubation time is sufficient to block all non-specific sites.[19]2. Washing: Increase the number of wash steps or the soaking time during washes to remove all unbound reagents.[20]3. Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal without high background.[20]4. Substrate: Ensure the substrate is not contaminated and was not exposed to light before use.[20]
(ELISA) My results show poor reproducibility between plates. Cause: Inconsistent pipetting, temperature variations during incubation, or reagent variability.Solution: 1. Pipetting: Use calibrated pipettes and be consistent with your technique. For critical steps, consider using a multi-channel pipette to add reagents to all wells simultaneously.[19]2. Incubation: Avoid stacking plates during incubation, as this can create temperature gradients. Ensure a consistent temperature for all plates.3. Reagents: Prepare a single master mix of reagents for all plates in an experiment to minimize variability.
Data Analysis and Interpretation
Question/Issue Possible Cause & Solution
My standard curve has a poor correlation coefficient (R² < 0.99). Cause: Inaccurate standard dilutions, pipetting errors, or issues with the assay itself (e.g., matrix effects, non-specific binding).Solution: 1. Standards: Prepare fresh calibration standards from a reliable stock solution. Perform serial dilutions carefully.2. Pipetting: Verify pipette accuracy and precision.3. Assay Check: Review the troubleshooting guides for the specific analytical method (LC-MS/MS or ELISA) to identify potential underlying issues.
How do I properly account for matrix effects in my final concentration calculation? Cause: Failure to correct for signal suppression or enhancement will lead to inaccurate quantification.[15]Solution: The best practice is to use a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS analysis. The final concentration is calculated based on the ratio of the analyte peak area to the IS peak area. This ratio corrects for variations in extraction recovery and matrix effects.[16] For ELISA, if matrix effects are suspected, you can test for parallelism by analyzing serial dilutions of a sample. If the dilutions do not yield consistent final concentrations, a more effective sample purification method may be required.[7]

Experimental Protocols & Data

Protocol: Enzymatic Hydrolysis of Enterolactone Conjugates

This protocol is adapted for the hydrolysis of enterolactone conjugates in plasma or serum prior to extraction.

Reagents:

  • β-glucuronidase/sulfatase from Helix pomatia

  • 0.1 M Acetate Buffer (pH 5.0)

  • Internal Standard (e.g., ¹³C₃-enterolactone)

Procedure:

  • To 200 µL of plasma or serum in a glass tube, add the internal standard.

  • Add 500 µL of 0.1 M acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

  • Vortex briefly to mix.

  • Incubate the mixture in a water bath. For plasma, incubate at 37°C for 16-18 hours (overnight).[10] For urine, a 2-hour incubation is often sufficient.[10]

  • After incubation, allow the sample to cool to room temperature.

  • Proceed immediately to the extraction step (e.g., SPE or LLE).

Table 1: Comparison of Lignan Extraction Methods

The choice of extraction method is critical for obtaining high recovery and clean extracts. This table summarizes methods used for lignan extraction from various matrices.

Extraction MethodTypical SolventsTarget MatrixKey AdvantagesKey ConsiderationsReference
Solid-Phase Extraction (SPE) Methanol, Acetonitrile, Ethyl AcetatePlasma, UrineHigh selectivity, clean extracts, good for automation.Requires method development to optimize cartridge type and solvents.[21]
Liquid-Liquid Extraction (LLE) Diethyl Ether, Ethyl AcetatePlasma, UrineSimple, low cost.Can be less selective, may require multiple extractions for good recovery.[7][14]
Ultrasonic Extraction 80% MethanolCereal GrainsIncreased extraction efficiency, shorter time.Requires specific equipment.[22]
Enzymatic Digestion Clara-DiastaseCoffeeHigh recovery values (93-98%) for specific lignans.Enzyme cost and specific activity.[23][24]
Table 2: LC-MS/MS and GC-MS Method Comparison for Lignan Analysis

This table compares key performance characteristics of LC-MS/MS and GC-MS for the analysis of lignans.

ParameterHPLC-MS/MSGC-MSKey TakeawayReference
Limit of Detection (LOD) 0.001 - 0.015 pg0.02 - 3.0 pgLC-MS/MS generally offers superior sensitivity.[25]
Sample Preparation Hydrolysis, ExtractionHydrolysis, Extraction, DerivatizationGC-MS requires an additional derivatization step to make analytes volatile.[2]
Throughput High; run times can be short (e.g., <15 min).[14]Lower; typically longer run times.LC-MS/MS is better suited for high-throughput analysis.[8][2][8][14][25]
Selectivity Very high due to MS/MS fragmentation.High, but may have more background from matrix.Both are highly selective, but MS/MS provides an edge in complex matrices.[5]

References

Validation & Comparative

A Researcher's Guide to Enterolactone Quantification: A Comparative Analysis of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of enterolactone is paramount for robust study outcomes. This guide provides an objective comparison of the leading analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Enterolactone, a gut microbiota-derived metabolite of dietary lignans, is a biomarker of significant interest in nutritional science and drug development due to its potential role in hormone-dependent cancers and other chronic diseases. The ability to reliably measure enterolactone concentrations in biological matrices is crucial for establishing its physiological relevance and clinical utility. This guide delves into the accuracy and precision of the most commonly employed quantification methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Comparative Analysis of Analytical Methods

The choice of analytical method for enterolactone quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and the availability of instrumentation. Below is a summary of the performance characteristics of each technique.

Analytical MethodPrincipleAccuracy (% Recovery or % Relative Error)Precision (% RSD or % CV)Lower Limit of Quantification (LLOQ)ThroughputKey Considerations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of the parent and fragment ions of enterolactone and its conjugates.Typically 85-115%[1][2]Intra-day: <10%, Inter-day: <15%[1][2]As low as 16 pM for conjugates and 86 pM for free enterolactone[1][2]HighHigh sensitivity and specificity; allows for the direct quantification of free and conjugated forms of enterolactone.
GC-MS Chromatographic separation of volatile derivatives of enterolactone followed by mass spectrometric detection.Data not consistently reported in recent literature.Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9% (for a supported liquid extraction GC/MS method)Data not consistently reported in recent literature.ModerateRequires derivatization, which can be time-consuming and a source of variability. Historically a key method, but largely superseded by LC-MS/MS for high-throughput analysis.
Immunoassay (ELISA) Competitive binding of enterolactone in a sample and a labeled enterolactone tracer to a limited number of antibody binding sites.Data not consistently reported in recent validation studies.Data not consistently reported in recent validation studies.Reported as low as 0.5 ng/mL[2]HighProne to cross-reactivity with structurally related compounds; may not distinguish between free and conjugated forms. Generally offers lower specificity than mass spectrometry-based methods.

Table 1: Comparison of Analytical Methods for Enterolactone Quantification. RSD: Relative Standard Deviation; CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification. Data is compiled from various validation studies.

In-Depth Look at Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for enterolactone quantification due to its superior sensitivity, specificity, and ability to measure different forms of the analyte.

This protocol is a generalized representation based on common practices in published literature[1][2].

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., d4-enterolactone).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for enterolactone, enterolactone glucuronide, and enterolactone sulfate, as well as the internal standard.

LC-MS/MS Workflow for Enterolactone Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI-, MRM) lc->ms data Data Acquisition and Quantification ms->data

A typical workflow for enterolactone quantification using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)

While less common now for high-throughput applications, GC-MS remains a powerful technique for enterolactone analysis.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To measure total enterolactone, samples are often treated with β-glucuronidase and sulfatase to cleave the conjugate moieties.

  • Extraction: Extraction of enterolactone from the biological matrix using an organic solvent (e.g., diethyl ether).

  • Derivatization: Conversion of enterolactone into a volatile derivative (e.g., trimethylsilyl ether) is necessary for GC analysis.

2. GC-MS Analysis:

  • Gas Chromatographic Separation: Separation of the derivatized enterolactone on a capillary column.

  • Mass Spectrometric Detection: Detection of the characteristic ions of the derivatized enterolactone.

GC-MS Workflow for Total Enterolactone Quantification cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample hydrolysis Enzymatic Hydrolysis sample->hydrolysis extraction Solvent Extraction hydrolysis->extraction derivatization Derivatization extraction->derivatization gc GC Separation derivatization->gc ms MS Detection gc->ms data Data Analysis ms->data

A generalized workflow for total enterolactone analysis by GC-MS.
Immunoassays

Immunoassays, such as ELISA, offer a high-throughput and cost-effective alternative for enterolactone screening, though with some limitations in specificity.

In a competitive ELISA, enterolactone present in the sample competes with a labeled enterolactone conjugate for binding to a limited amount of anti-enterolactone antibody coated on a microplate. The amount of labeled enterolactone bound to the antibody is inversely proportional to the concentration of enterolactone in the sample.

Competitive ELISA Principle cluster_well Microplate Well cluster_detection antibody Antibody signal Signal is inversely proportional to sample enterolactone antibody->signal sample_enl Enterolactone (Sample) sample_enl->antibody Competes for binding labeled_enl Labeled Enterolactone labeled_enl->antibody

The competitive binding principle of an ELISA for enterolactone.

Conclusion

The selection of an appropriate method for enterolactone quantification is a critical decision in the design of research studies. LC-MS/MS offers the highest degree of accuracy, precision, and specificity, particularly for the differential analysis of free and conjugated forms, making it the preferred method for detailed mechanistic and pharmacokinetic studies. GC-MS, while historically significant, involves a more laborious sample preparation process. Immunoassays provide a high-throughput and cost-effective option for large-scale screening studies, but the potential for cross-reactivity necessitates careful validation and interpretation of the results. By understanding the strengths and limitations of each technique, researchers can make an informed choice to ensure the generation of reliable and reproducible data in their investigation of the biological roles of enterolactone.

References

A Guide to Inter-Laboratory Comparison of Enterolactone Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible measurement of enterolactone, a key metabolite of dietary lignans, is crucial for epidemiological studies and clinical trials. This guide provides a comparative overview of the performance of various analytical methods for enterolactone quantification, details common experimental protocols, and visualizes relevant biological pathways.

Data on Analytical Method Performance

While a direct inter-laboratory proficiency testing scheme for enterolactone is not publicly available, a comparison of the performance characteristics of different validated analytical methods can provide valuable insights into their reliability and comparability. The following table summarizes the performance of a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used technique for enterolactone quantification.

Analytical MethodAnalyteLower Limit of Quantification (LLOQ)Intra-batch Precision (%RSD)Inter-batch Precision (%RSD)Accuracy/RecoveryReference
LC-MS/MSFree Enterolactone86 pM< 15%< 10%Not to exceed 15%[1][2][3]
LC-MS/MSEnterolactone Glucuronide26 pM< 15%< 10%Not to exceed 15%[1][2][3]
LC-MS/MSEnterolactone Sulfate16 pM< 15%< 10%Not to exceed 15%[1][2][3]

Note: The presented data is based on a validated high-throughput LC-MS/MS method.[1][2][3] Other methods such as gas chromatography-mass spectrometry (GC-MS) and time-resolved fluoroimmunoassay have also been used, but detailed comparative performance data is limited.

Experimental Protocols

Accurate quantification of enterolactone requires robust and well-documented experimental protocols. Below is a detailed methodology for a widely used high-throughput LC-MS/MS method for the direct quantification of free enterolactone and its glucuronidated and sulfated conjugates in human plasma.[2]

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Thawing: Plasma samples are thawed at room temperature.

  • Internal Standard Addition: An internal standard solution is added to each plasma sample.

  • Acidification: Samples are acidified with formic acid.

  • SPE Cartridge Conditioning: SPE cartridges are conditioned sequentially with methanol and water.

  • Sample Loading: The acidified plasma samples are loaded onto the conditioned SPE cartridges.

  • Washing: The cartridges are washed with a solution of water and methanol to remove interfering substances.

  • Elution: The analytes (enterolactone and its conjugates) are eluted from the cartridges with methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution of water and acetonitrile with formic acid for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution program is used to separate the analytes.

  • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify enterolactone, enterolactone glucuronide, and enterolactone sulfate.

Visualizing Key Pathways

Experimental Workflow: From Sample to Analysis

The following diagram illustrates the key steps in a typical high-throughput workflow for the analysis of enterolactone in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis thaw Thaw Plasma Sample add_is Add Internal Standard thaw->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analytes spe->elute dry_recon Evaporate and Reconstitute elute->dry_recon lc_ms LC-MS/MS Analysis dry_recon->lc_ms Inject data_proc Data Processing lc_ms->data_proc

Workflow for enterolactone analysis.
Metabolic Pathway: Formation of Enterolactone from Dietary Lignans

Enterolactone is not directly consumed but is produced by the gut microbiota from plant lignans found in foods such as flaxseed, whole grains, and vegetables. This diagram shows the metabolic conversion of dietary lignans to enterolactone.

metabolic_pathway diet Dietary Lignans (e.g., Secoisolariciresinol diglucoside) gut_microbiota Gut Microbiota diet->gut_microbiota seco Secoisolariciresinol (SECO) gut_microbiota->seco Deglycosylation enterodiol Enterodiol (ED) seco->enterodiol Demethylation & Dehydroxylation enterolactone Enterolactone (ENL) enterodiol->enterolactone Oxidation

Metabolic conversion of lignans.
Signaling Pathway: Enterolactone and IGF-1R Signaling

Enterolactone has been shown to exert anti-proliferative effects in cancer cells by interfering with key signaling pathways. The following diagram illustrates the inhibitory effect of enterolactone on the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway in prostate cancer cells.[4]

signaling_pathway igf1 IGF-1 igf1r IGF-1R igf1->igf1r pi3k PI3K igf1r->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Migration akt->proliferation enl Enterolactone enl->igf1r enl->akt

Inhibition of IGF-1R signaling.

References

A Comparative Guide to the Analytical Quantification of Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of enterolactone, a key mammalian lignan metabolite of dietary precursors. Enterolactone has garnered significant interest in nutritional and clinical research due to its potential role in the prevention of hormone-dependent cancers and cardiovascular diseases. Accurate and sensitive quantification of enterolactone in biological matrices is crucial for advancing our understanding of its physiological effects. This document outlines the performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), of three prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: A Comparative Overview of Analytical Sensitivity

The selection of an appropriate analytical method for enterolactone quantification is contingent upon the required sensitivity, the nature of the biological matrix, and the specific form of enterolactone to be measured (free, glucuronidated, or sulfated). The following table summarizes the reported LOD and LOQ values for each technique, providing a clear comparison of their analytical performance.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Free EnterolactoneHuman Plasma-86 pM (24.4 pg/mL)[1][2]
Enterolactone GlucuronideHuman Plasma-26 pM (12.2 pg/mL)[1][2]
Enterolactone SulfateHuman Plasma-16 pM (6.1 pg/mL)[1][2]
Total EnterolactonePlasma0.55 nM-[1][3]
GC-MS Total EnterolactonePlasma0.55 nM-[3]
ELISA EnterolactonePlasma, Urine, etc.~70 pg/mL-

Experimental Protocols: Methodologies for Enterolactone Analysis

A detailed understanding of the experimental protocols is essential for replicating results and for selecting the most suitable method for a given research question. This section provides an overview of the key steps involved in enterolactone analysis using LC-MS/MS, GC-MS, and ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of enterolactone and its conjugates.

Sample Preparation:

  • Internal Standard Spiking: To a plasma or urine sample, an internal standard (e.g., ¹³C₃-labeled enterolactone) is added to correct for analytical variability.

  • Enzymatic Hydrolysis (for total enterolactone): For the quantification of total enterolactone, samples are incubated with β-glucuronidase and sulfatase to deconjugate the metabolites.

  • Protein Precipitation: Proteins are precipitated by the addition of an organic solvent such as acetonitrile or methanol.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant is subjected to SPE or LLE for sample clean-up and concentration of the analytes.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

Instrumentation and Analysis:

  • Liquid Chromatography: Separation of enterolactone from other matrix components is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection. Specific precursor-to-product ion transitions for enterolactone and its internal standard are monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of volatile and semi-volatile compounds, including derivatized enterolactone.

Sample Preparation:

  • Internal Standard Spiking: A deuterated internal standard of enterolactone is added to the sample.

  • Enzymatic Hydrolysis: Similar to LC-MS/MS, enzymatic hydrolysis is performed to measure total enterolactone.

  • Extraction: Enterolactone is extracted from the aqueous matrix using an organic solvent (e.g., diethyl ether).

  • Derivatization: The hydroxyl groups of enterolactone are derivatized, typically by silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase its volatility for GC analysis.

  • Reconstitution: The derivatized sample is reconstituted in a suitable solvent for GC-MS injection.

Instrumentation and Analysis:

  • Gas Chromatography: The derivatized enterolactone is separated on a capillary column (e.g., DB-5ms) with a temperature gradient.

  • Mass Spectrometry: Detection is performed using a mass spectrometer, often in selected ion monitoring (SIM) mode, to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized enterolactone.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that offers a simpler and often more cost-effective alternative to chromatographic methods, though it may have limitations in terms of specificity.

Assay Protocol (Competitive ELISA):

  • Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of enterolactone. Samples are diluted as required.

  • Coating: A microplate is pre-coated with an antibody specific to enterolactone.

  • Competitive Binding: The samples and standards are added to the wells, followed by the addition of an enzyme-conjugated enterolactone (tracer). The free enterolactone in the sample competes with the tracer for binding to the antibody.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of enterolactone in the sample.

  • Measurement: The absorbance is read using a microplate reader, and the concentration of enterolactone in the samples is determined by interpolating from the standard curve.

Mandatory Visualization: Experimental Workflow and Signaling Pathways

To visually represent the logical flow of the analytical processes, the following diagrams have been generated using the Graphviz DOT language.

Enterolactone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Biological Sample (Plasma, Urine) InternalStandard Add Internal Standard Sample->InternalStandard ELISA ELISA Sample->ELISA Hydrolysis Enzymatic Hydrolysis (for total ENL) InternalStandard->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS specific Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS GCMS GC-MS Reconstitution->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification ELISA->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis Enterolactone_Formation_Pathway cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption and Circulation Lignans Plant Lignans (e.g., Secoisolariciresinol, Matairesinol) Metabolism Microbial Metabolism Lignans->Metabolism Enterodiol Enterodiol Metabolism->Enterodiol Enterolactone Enterolactone Enterodiol->Enterolactone Absorption Intestinal Absorption Enterolactone->Absorption Circulation Systemic Circulation Absorption->Circulation

References

Comparative Analysis of Enterolactone Calibration Curves: Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of enterolactone is crucial for studies related to gut microbiome metabolism, dietary interventions, and hormone-dependent diseases. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides a comparative analysis of the linearity and range of enterolactone calibration curves obtained using different analytical techniques, supported by experimental data from published studies.

Quantitative Performance Comparison

The performance of an analytical method is defined by several key parameters, including its linear range, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these parameters for enterolactone quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterHPLC-MS/MS Method AHPLC-MS/MS Method BELISA Kit
Linear Range 0.0061 - 12.5 ng/mL[1][2]1.00 - 800 ng/mL[3]15.6 - 2,500 pg/mL[4][5]
Lower Limit of Quantification (LLOQ) 24.4 pg/mL (86 pM)[1][2]Not explicitly stated~70 pg/mL (Sensitivity)[4][5]
Limit of Detection (LOD) Not explicitly stated0.55 nM[3][6]Not explicitly stated
Coefficient of Determination (R²) >0.99[2]Not explicitly stated0.992[5]
Precision (%RSD) <15%[1]2.7% to 9.9%[3]Intra-assay: <7%, Inter-assay: <17%[7]
Accuracy (%) 90 - 106%[1]90.8% to 113.2%[3]Not explicitly stated
Matrix Human Plasma[1]Plasma[3]Plasma, Urine, other biological fluids[4][5]

Note: Units have been harmonized to facilitate comparison where possible. RSD refers to Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results. Below are protocols for establishing enterolactone calibration curves using HPLC-MS/MS and a commercial ELISA kit.

High-Throughput HPLC-MS/MS Method for Enterolactone Quantification

This method is designed for the direct quantification of free enterolactone, as well as its glucuronidated and sulfated forms, in human plasma.

1. Preparation of Standard Solutions:

  • Dissolve enterolactone standard in 100% acetonitrile (ACN) to create a stock solution.

  • Prepare a working solution containing the enterolactone standard at a concentration of 200 ng/mL.

  • Generate a series of calibration standards by serial dilution of the working solution in a solvent mixture of 50/40/10% ACN/Methanol/H₂O to achieve concentrations ranging from 0.0061 to 12.5 ng/mL.[1][2][8]

  • An internal standard (IS) is added to each calibration standard at a final concentration of 10 ng/mL.[1][8]

2. Sample Preparation:

  • Plasma samples are subjected to solid-phase extraction (SPE) for cleanup.[2][8]

  • The elution of the analytes is performed with a solvent mixture of 50/40/10% ACN/MeOH/H₂O.[2][8]

3. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-throughput liquid chromatography system.

  • Column: A phenyl sorbent column is used for optimal resolution and peak shape.[2]

  • Mobile Phase: A gradient elution using a mixture of water and organic solvents (e.g., acetonitrile with 0.1% formic acid).[8]

  • Flow Rate: Optimized for a short run time (e.g., 2.6 minutes for separation).[2]

  • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operated in negative ionization mode.[1][8]

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the deprotonated molecules of enterolactone and the internal standard.[1][8]

4. Data Analysis:

  • A calibration curve is constructed by plotting the analyte/internal standard peak area ratio against the analyte/internal standard concentration ratio.[1][8]

  • A linear regression with a 1/x weighting is typically applied to the calibration curve.[1][8]

Enterolactone ELISA Kit Protocol

This protocol outlines the general steps for quantifying enterolactone using a competitive ELISA kit.

1. Preparation of Standard Solutions:

  • Reconstitute the provided enterolactone standard to create a stock solution (e.g., 20 ng/mL).[5]

  • Perform serial dilutions of the stock solution with the provided ELISA buffer to create a standard curve, typically ranging from 15.6 to 2,000 pg/mL.[4][5]

2. Assay Procedure:

  • Add standards, controls, and samples to the wells of the microplate pre-coated with an antibody.

  • Add a fixed amount of horseradish peroxidase (HRP)-labeled enterolactone to each well.

  • Incubate the plate, typically for 18 hours at 4°C, to allow for competitive binding.[4][5]

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of enterolactone in the sample.[5]

  • Stop the reaction by adding a stop solution.

3. Data Analysis:

  • Measure the absorbance of each well at a specific wavelength (e.g., 405-420 nm).[4][5]

  • Generate a standard curve by plotting the percentage of bound HRP-labeled enterolactone (%B/B₀) against the corresponding standard concentrations on a semi-log scale.[5]

  • A four-parameter logistic curve fit is commonly used to linearize the data.[5]

  • Determine the concentration of enterolactone in the samples by interpolating their %B/B₀ values from the standard curve.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for generating a calibration curve in an analytical experiment.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution of Standard serial_dil Perform Serial Dilutions stock->serial_dil Create multiple concentration points instrument Instrumental Analysis (e.g., LC-MS/MS, ELISA reader) serial_dil->instrument Analyze Standards samples Prepare Unknown Samples samples->instrument Analyze Samples acquire_data Acquire Signal Response instrument->acquire_data plot_curve Plot Response vs. Concentration acquire_data->plot_curve regression Perform Linear/Non-linear Regression plot_curve->regression Determine best fit (e.g., R²) quantify Quantify Unknowns regression->quantify Interpolate sample response

Caption: Workflow for Calibration Curve Generation and Sample Quantification.

References

A Head-to-Head Battle for Enterolactone Analysis: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of the mammalian lignan enterolactone in biological samples. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the methodologies, performance characteristics, and key differences between these two powerful analytical techniques.

Enterolactone, a gut microbial metabolite of dietary lignans, has garnered significant scientific interest for its potential role in human health, including its association with a reduced risk of certain hormone-dependent cancers and cardiovascular diseases. Accurate and reliable quantification of enterolactone in biological matrices such as plasma and serum is crucial for epidemiological studies and clinical research. The two most prominent analytical platforms for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide presents a cross-validation of these methods, highlighting their respective strengths and weaknesses to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Performance Metrics

The choice between LC-MS/MS and GC-MS for enterolactone analysis often hinges on the specific research question, desired throughput, and the need to differentiate between free and conjugated forms of the analyte. The following table summarizes the key quantitative performance parameters for a representative high-throughput LC-MS/MS method and a traditional GC-MS method.

ParameterLC-MS/MS Method (Direct Quantification)GC-MS Method (Total Quantification after Hydrolysis)
Analyte(s) Free Enterolactone, Enterolactone-Glucuronide, Enterolactone-SulfateTotal Enterolactone
Lower Limit of Quantification (LLOQ) Free ENL: 86 pM; ENL-Glucuronide: 26 pM; ENL-Sulfate: 16 pM[1][2]Data not available in a directly comparable format
Linearity Excellent (R² > 0.99)Generally good, but requires derivatization
Intra-Assay Precision (%RSD) 3-6%[3]Typically <15%
Inter-Assay Precision (%RSD) 10-14%[3]Typically <15%
Accuracy (%Recovery) 90-106%[1]Data not available in a directly comparable format
Sample Throughput High (run time of ~2.6 minutes per sample)[1][2]Lower (requires lengthy hydrolysis and derivatization steps)
Sample Preparation Simplified (Solid-Phase Extraction)Multi-step (Enzymatic Hydrolysis, Extraction, Derivatization)

Experimental Workflows: A Tale of Two Methodologies

The fundamental difference between the two techniques lies in their sample preparation and analytical approach. LC-MS/MS allows for the direct measurement of enterolactone and its conjugated metabolites, while GC-MS typically measures the total enterolactone concentration after enzymatic cleavage of these conjugates.

G cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_start Plasma/Serum Sample lc_spe Solid-Phase Extraction (SPE) lc_start->lc_spe Simple Cleanup lc_analysis LC-MS/MS Analysis (Direct Injection) lc_spe->lc_analysis Elution lc_data Quantification of Free ENL, ENL-Glucuronide, & ENL-Sulfate lc_analysis->lc_data Data Acquisition & Processing gc_start Plasma/Serum Sample gc_hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) gc_start->gc_hydrolysis Cleavage of Conjugates gc_extraction Liquid-Liquid or Solid-Phase Extraction gc_hydrolysis->gc_extraction Isolation of Total ENL gc_derivatization Derivatization (e.g., Silylation) gc_extraction->gc_derivatization Increase Volatility gc_analysis GC-MS Analysis gc_derivatization->gc_analysis Injection gc_data Quantification of Total Enterolactone gc_analysis->gc_data Data Acquisition & Processing

References

The Analytical Edge: A Performance Guide to (+/-)-Enterolactone-13c3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precision and accuracy in the quantification of enterolactone, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of (+/-)-Enterolactone-13c3 against other methodologies, supported by experimental data, to inform your analytical decisions.

Stable isotope-labeled internal standards are crucial in mass spectrometry-based quantification to correct for variability during sample preparation and ionization.[1] this compound, a carbon-13 labeled analog of enterolactone, has emerged as a reliable tool for the accurate measurement of this biologically significant mammalian lignan.[2][3] This guide will delve into its performance characteristics, offering a clear perspective on its advantages.

Performance Characteristics of this compound

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte offers significant advantages in quantitative analysis, primarily by compensating for matrix effects and variations in instrument response.[4] Studies have demonstrated the successful application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of enterolactone and its precursor, enterodiol, in biological matrices such as plasma.[2][3]

Comparative Performance Data

The following table summarizes the performance characteristics of an LC-MS/MS method utilizing this compound as an internal standard for the quantification of enterolactone in human plasma. This data highlights the sensitivity and precision achievable with this internal standard.

Performance MetricEnterolactoneEnterodiolReference
Limit of Detection (LOD) 0.55 nM0.15 nM[2][3]
Within-Run Precision (R.S.D.) 3 - 6%3 - 6%[2]
Between-Run Precision (R.S.D.) 10 - 14%10 - 14%[2]

In another high-throughput LC-MS/MS method, the lower limit of quantification (LLOQ) for free enterolactone was reported to be 86 pM, demonstrating excellent sensitivity.[5][6][7]

Comparison with Alternative Internal Standards

While direct comparative studies with other isotopically labeled standards like deuterated enterolactone are not extensively detailed in the reviewed literature, the principle of using a stable isotope-labeled internal standard remains superior to other quantification strategies. The key advantage of using a 13C-labeled standard over a deuterated one is the lower risk of isotopic interference from naturally occurring isotopes of the analyte.[1] Deuterated standards, particularly those with a low number of deuterium atoms, can sometimes suffer from interference from the M+2 isotope of the unlabeled analyte.[1]

Methods that do not employ a stable isotope-labeled internal standard are more susceptible to inaccuracies arising from matrix effects, which can suppress or enhance the ionization of the analyte, leading to unreliable quantification. The use of this compound effectively mitigates these issues, leading to improved trueness and precision.[4]

Experimental Protocols

The successful implementation of this compound as an internal standard relies on a well-defined analytical method. Below are summaries of key experimental protocols described in the literature.

Sample Preparation: Enzymatic Hydrolysis and Extraction

For the analysis of total enterolactone (free and conjugated forms), a hydrolysis step is necessary.

  • Enzyme Treatment: Plasma samples are treated with β-glucuronidase/sulfatase to hydrolyze the glucuronide and sulfate conjugates of enterolactone.[3]

  • Extraction: Following hydrolysis, the enterolignans are extracted from the plasma using an organic solvent such as diethyl ether.[2]

  • Evaporation and Reconstitution: The organic extract is then evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

For the direct quantification of free and conjugated forms, a solid-phase extraction (SPE) clean-up procedure without a hydrolysis step can be employed.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A rapid LC separation is typically followed by detection using a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 or Phenyl column is commonly used for separation.[5]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is often employed.[5]

    • Run Time: Rapid separations with run times as short as 2.6 to 11 minutes can be achieved.[2][5][6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is a common technique for the analysis of enterolactone.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both enterolactone and the 13C3-labeled internal standard are monitored.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate a typical analytical workflow and a key signaling pathway influenced by enterolactone.

Analytical Workflow for Enterolactone Quantification Analytical Workflow for Enterolactone Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_Internal_Standard Add this compound Plasma_Sample->Add_Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Add_Internal_Standard->Enzymatic_Hydrolysis Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Enzymatic_Hydrolysis->Liquid_Liquid_Extraction Evaporation Evaporation Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Quantification Quantification (Peak Area Ratio) LC_MS_MS_Analysis->Quantification Results Results Quantification->Results

Caption: A typical experimental workflow for the quantification of total enterolactone in plasma using this compound as an internal standard.

Enterolactone has been shown to exert biological effects by modulating various signaling pathways. One such pathway is the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling cascade, which is crucial in the context of cancer cell proliferation.[8]

Enterolactone's Effect on IGF-1R Signaling Pathway Enterolactone's Effect on IGF-1R Signaling Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K MAPK_ERK MAPK/ERK IGF1R->MAPK_ERK Enterolactone Enterolactone Enterolactone->IGF1R AKT AKT PI3K->AKT Proliferation_Migration Cell Proliferation & Migration AKT->Proliferation_Migration MAPK_ERK->Proliferation_Migration

Caption: Enterolactone inhibits the IGF-1R signaling pathway, thereby affecting downstream targets like AKT and MAPK/ERK, which are involved in cell proliferation and migration.[8]

References

A Comparative Guide to Enterolactone Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable extraction of enterolactone from biological matrices is a critical first step in a wide range of studies. This guide provides a comprehensive comparison of four prevalent extraction methods: Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). The following sections detail the performance of each method with supporting experimental data, provide in-depth experimental protocols, and offer visual workflows to aid in methodological selection.

Data Presentation: A Comparative Analysis of Extraction Efficiency

The selection of an appropriate extraction method is often a trade-off between recovery, purity, speed, and resource requirements. The following table summarizes the key quantitative performance metrics for the different enterolactone extraction methods based on available experimental data.

Extraction MethodAnalyteMatrixRecovery Rate (%)Precision (RSD %)Key AdvantagesKey Disadvantages
Supported Liquid Extraction (SLE) EnterolactonePlasma96.0%[1][2]Intra-assay: 2.5-5.9%Inter-assay: 2.6-6.9%[1][2]High recovery, high precision, low failure rate, amenable to automation.Can be more expensive than LLE.
Liquid-Liquid Extraction (LLE) EnterolactonePlasmaNot explicitly stated, but a ~4% failure rate has been reported.[1][2]High precision and accuracy when successful.[1][2]Inexpensive, widely used.Prone to emulsion formation, higher failure rate, more labor-intensive.
Solid-Phase Extraction (SPE) Various Organic AcidsUrine90-100% (for many compounds)[3]Not specified for enterolactone.High recovery potential, high selectivity, amenable to automation.Can be more expensive than LLE, requires method development.
Supercritical Fluid Extraction (SFE) IsoflavonesBiological MaterialsHigh accuracy (<5% error)[4][5]High precision (<4-7% RSD)[4][5]"Green" method (uses CO2), high selectivity, fast.High initial equipment cost, requires specialized expertise.

Experimental Protocols: Detailed Methodologies

Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for the key extraction methods discussed.

Supported Liquid Extraction (SLE) Protocol for Enterolactone from Plasma

This protocol is adapted from a validated method for the quantification of plasma enterolignans.[1][2]

1. Sample Pre-treatment (Enzymatic Hydrolysis):

  • To a 250 µL plasma sample, add an internal standard solution.

  • Add β-glucuronidase/sulfatase enzyme solution in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

  • Incubate the mixture at 37°C for at least 1 hour to deconjugate the enterolactone glucuronides and sulfates.

2. Supported Liquid Extraction:

  • Load the hydrolyzed plasma sample onto an SLE cartridge.

  • Allow the sample to absorb onto the solid support for 5-10 minutes.

  • Elute the enterolactone from the cartridge by passing a water-immiscible organic solvent, such as 70:30 diethyl ether:ethyl acetate, through the cartridge.[1]

  • Collect the eluate.

3. Evaporation and Reconstitution:

  • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent suitable for the subsequent analytical method (e.g., mobile phase for LC-MS).

Liquid-Liquid Extraction (LLE) Protocol for Enterolactone from Plasma

This protocol outlines a general procedure for LLE of enterolactone.

1. Sample Pre-treatment (Enzymatic Hydrolysis):

  • Follow the same enzymatic hydrolysis procedure as described for the SLE protocol.

2. Liquid-Liquid Extraction:

  • To the hydrolyzed plasma sample, add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a 5:1 (v/v) solvent-to-sample ratio.[6]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[6]

  • Centrifuge the mixture to separate the aqueous and organic phases.

  • Carefully collect the upper organic layer containing the enterolactone.

  • Repeat the extraction of the aqueous layer with the organic solvent to maximize recovery.

3. Evaporation and Reconstitution:

  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Solid-Phase Extraction (SPE) Protocol for Enterolactone from Urine

This protocol is a general procedure for SPE of organic acids and can be adapted for enterolactone extraction from urine.[3]

1. Sample Pre-treatment:

  • Acidify the urine sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid).

  • Add an internal standard.

2. Solid-Phase Extraction:

  • Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the enterolactone from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness.

  • Reconstitute the extract in a solvent compatible with the analytical instrument.

Supercritical Fluid Extraction (SFE) - General Principles

1. Sample Preparation:

  • The biological sample (e.g., lyophilized plasma or urine) is mixed with a dispersant or placed in an extraction vessel.

2. Extraction:

  • Supercritical carbon dioxide (SC-CO2), often with a polar co-solvent like ethanol or methanol, is passed through the extraction vessel at a specific temperature and pressure. These parameters are optimized to selectively solubilize the target analyte (enterolactone).

3. Collection:

  • The SC-CO2 containing the extracted enterolactone is depressurized, causing the CO2 to return to a gaseous state and the enterolactone to precipitate in a collection vessel.

4. Reconstitution:

  • The collected enterolactone is dissolved in a suitable solvent for analysis.

Mandatory Visualizations: Diagrams of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described extraction methods.

Enterolactone_Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction BiologicalSample Biological Sample (Plasma, Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard EnzymaticHydrolysis Enzymatic Hydrolysis (for conjugated forms) InternalStandard->EnzymaticHydrolysis SLE Supported Liquid Extraction (SLE) EnzymaticHydrolysis->SLE LLE Liquid-Liquid Extraction (LLE) EnzymaticHydrolysis->LLE SPE Solid-Phase Extraction (SPE) EnzymaticHydrolysis->SPE SFE Supercritical Fluid Extraction (SFE) EnzymaticHydrolysis->SFE Evaporation Evaporation SLE->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution SFE->Reconstitution Evaporation->Reconstitution Analysis Analysis (e.g., LC-MS, GC-MS) Reconstitution->Analysis

General workflow for enterolactone extraction from biological samples.

Extraction_Method_Comparison cluster_SLE Supported Liquid Extraction (SLE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_SFE Supercritical Fluid Extraction (SFE) SLE_Load Load Sample onto Solid Support SLE_Absorb Wait for Absorption SLE_Load->SLE_Absorb SLE_Elute Elute with Organic Solvent SLE_Absorb->SLE_Elute LLE_Mix Add Immiscible Solvent & Vortex LLE_Separate Centrifuge to Separate Phases LLE_Mix->LLE_Separate LLE_Collect Collect Organic Layer LLE_Separate->LLE_Collect SPE_Condition Condition Cartridge SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SFE_Load Load Sample into Extraction Vessel SFE_Extract Extract with Supercritical CO2 + Co-solvent SFE_Load->SFE_Extract SFE_Collect Depressurize to Precipitate Analyte SFE_Extract->SFE_Collect

Comparison of the key steps in different enterolactone extraction methods.

References

A Comparative Guide to Evaluating the Isotopic Purity of (+/-)-Enterolactone-13c3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the accurate quantification of analytes is paramount. Stable isotope-labeled internal standards are critical tools in mass spectrometry-based quantification, offering a high degree of precision and accuracy. This guide provides a comparative evaluation of (+/-)-Enterolactone-13c3, a stable isotope-labeled internal standard for the analysis of enterolactone, a mammalian lignan with potential health implications.

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope that has been incorporated into a molecule at a designated position. For an internal standard like this compound, high isotopic purity is crucial to minimize interference from the unlabeled analyte and ensure accurate quantification. This guide compares this compound with its deuterated counterpart, (+/-)-Enterolactone-d4, and outlines the experimental protocols for evaluating their isotopic purity.

Comparison of Stable Isotope-Labeled Enterolactone Standards

The choice of an internal standard can significantly impact the outcome of quantitative studies. Below is a comparison of two common stable isotope-labeled standards for enterolactone.

FeatureThis compound(+/-)-Enterolactone-d4
Isotope Label Carbon-13 (¹³C)Deuterium (²H or D)
Mass Shift +3 Da+4 Da (typical)
Reported Isotopic Purity >99.7%[1]Typically >98% (Varies by manufacturer)
Chemical Identity Chemically identical to the analyteMinor differences in physicochemical properties (e.g., retention time) may occur
Label Stability Highly stable, no risk of back-exchangePotential for H/D back-exchange under certain conditions
Potential for Interference Minimal, as the +3 mass shift is outside the natural isotopic distribution of the analyteLow, but the natural isotopic abundance of the analyte should be considered

Note: Isotopic purity can vary between batches and manufacturers. It is essential to consult the Certificate of Analysis for the specific lot being used.

Experimental Protocols for Isotopic Purity Evaluation

The isotopic purity of labeled enterolactone standards is typically determined using mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are suitable techniques.

1. Sample Preparation

  • Prepare a stock solution of the stable isotope-labeled enterolactone standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a concentration suitable for direct infusion or injection into the mass spectrometer (e.g., 1 µg/mL).

2. Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and clear separation of isotopic peaks.

  • Ionization: Electrospray ionization (ESI) is commonly used for LC-MS, while electron ionization (EI) is typical for GC-MS.

  • Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of both the labeled and any unlabeled enterolactone.

3. Data Analysis

  • Identify the monoisotopic peak of the labeled enterolactone (e.g., m/z 301.1 for [M+H]⁺ of this compound).

  • Identify the peak corresponding to the unlabeled enterolactone (m/z 298.1 for [M+H]⁺).

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)] x 100

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for determining the isotopic purity of a stable isotope-labeled standard.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Standard Labeled Standard Stock_Solution Prepare Stock Solution (1 mg/mL) Standard->Stock_Solution Working_Solution Prepare Working Solution (1 µg/mL) Stock_Solution->Working_Solution MS_Analysis Infuse/Inject into Mass Spectrometer Working_Solution->MS_Analysis Acquire_Spectra Acquire Full Scan Mass Spectra MS_Analysis->Acquire_Spectra Identify_Peaks Identify Labeled and Unlabeled Peaks Acquire_Spectra->Identify_Peaks Calculate_Purity Calculate Isotopic Purity Identify_Peaks->Calculate_Purity Report Report Result Calculate_Purity->Report

Workflow for Isotopic Purity Determination

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the chemical analysis of isotopic purity, a logical diagram can illustrate the decision-making process for selecting an appropriate internal standard.

Standard_Selection_Logic Start Start: Select Internal Standard Purity_Requirement High Isotopic Purity Required (>99%)? Start->Purity_Requirement Label_Stability Potential for H/D Back-Exchange a Concern? Purity_Requirement->Label_Stability Yes Cost_Consideration Is Cost a Major Constraint? Purity_Requirement->Cost_Consideration No Label_Stability->Cost_Consideration No Select_13C3 Select this compound Label_Stability->Select_13C3 Yes Cost_Consideration->Select_13C3 No Select_d4 Select (+/-)-Enterolactone-d4 Cost_Consideration->Select_d4 Yes Verify_Purity Verify Purity from Certificate of Analysis Select_13C3->Verify_Purity Select_d4->Verify_Purity

Decision Logic for Internal Standard Selection

Conclusion

Both this compound and its deuterated analogs are effective internal standards for the quantification of enterolactone. The choice between them depends on the specific requirements of the assay, including the need for the highest possible isotopic purity and concerns about label stability. For applications demanding the utmost accuracy, this compound, with its highly stable label and documented high isotopic purity, is an excellent choice. Deuterated standards offer a cost-effective alternative, provided that their isotopic purity is verified and potential for back-exchange is considered. Independent verification of isotopic purity using the described mass spectrometric methods is a critical step in ensuring the reliability of quantitative results.

References

Safety Operating Guide

Navigating the Disposal of (+/-)-Enterolactone-13c3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (+/-)-Enterolactone-13c3, a stable isotope-labeled compound.

I. Understanding the Compound: Safety and Hazard Profile

Key Hazard Information for (+/-)-Enterolactone:

  • Irritant: Causes skin, eye, and respiratory tract irritation.[1][2]

  • Toxicity: Classified as a D2B toxic material under WHMIS (Workplace Hazardous Materials Information System).[3]

  • Personal Protective Equipment (PPE): When handling the compound, it is crucial to use appropriate PPE, including gloves, safety glasses with side-shields, and a dust mask (such as a NIOSH-approved N95).[3]

Disposal of Stable Isotope-Labeled Compounds:

The carbon-13 isotope in this compound is a stable, non-radioactive isotope. Therefore, no special precautions for radioactivity are necessary. The disposal of compounds containing stable isotopes should follow the same procedures as for the unlabeled material.[4][]

II. Quantitative Data Summary

The following table summarizes key quantitative data for the parent compound, (+/-)-Enterolactone.

PropertyValueSource
CAS Number78473-71-9[1][6]
Molecular FormulaC₁₈H₁₈O₄[6][7]
Molecular Weight298.33 g/mol [6]
Melting Point141-143°C[6]
Boiling Point561.4 ± 25.0 °C at 760 mmHg[6]
Flash Point209.0 ± 16.7 °C[6]
Solubility in DMSO and Dimethyl FormamideApproximately 30 mg/ml[7]

III. Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a chemical waste product and engage a licensed professional waste disposal service.

Experimental Protocol: Chemical Waste Disposal

  • Containerization:

    • Keep the this compound waste in its original container if possible, or in a suitable, clearly labeled, and sealed container.

    • Do not mix with other waste streams.[8]

    • For solid waste, sweep up and shovel, avoiding dust creation, and place in a closed container.[3]

  • Labeling:

    • Clearly label the waste container with the chemical name: "this compound".

    • Include any known hazard symbols (e.g., irritant).

  • Storage:

    • Store the waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for collection by a licensed professional waste disposal company.[3]

    • Provide the waste disposal company with all available safety information, including the SDS for the parent compound, (+/-)-Enterolactone.

  • Contaminated Material Disposal:

    • Dispose of any contaminated materials, such as gloves, weighing papers, or pipette tips, as chemical waste in the same manner as the compound itself.

    • Contaminated packaging should be disposed of as the unused product.[3]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Dust Mask) start->ppe container Place Waste in a Labeled, Sealed Container ppe->container storage Store in Designated Chemical Waste Area container->storage service Contact Licensed Waste Disposal Service storage->service end End: Proper Disposal service->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (+/-)-Enterolactone-13c3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (+/-)-Enterolactone-13c3. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is labeled with a stable, non-radioactive isotope, it should be handled with the same precautions as its parent compound, which is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.

Table 1: Hazard Summary and Recommended Personal Protective Equipment

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritant Gloves: Nitrile or latex gloves should be worn at all times when handling the compound.
Eye Irritant Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
Respiratory Irritant Respiratory Protection: A dust mask (N95 or equivalent) is recommended when handling the solid form to avoid inhalation of airborne particles.

Note: Always work in a well-ventilated area, preferably within a chemical fume hood, when handling the solid compound.

Step-by-Step Handling and Experimental Protocol

2.1. Preparation and Weighing

  • Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn as detailed in Table 1.

  • Weighing:

    • Use a clean spatula to transfer the solid compound from its storage container to a tared weigh boat or vessel.

    • Avoid creating dust. If transferring to a narrow-mouthed container, use a folded piece of paper or a funnel to guide the solid.

    • Do not return any excess chemical to the original container to prevent contamination.

  • Container Sealing: Immediately after dispensing, securely close the lid of the storage container.

2.2. Solution Preparation

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO and dimethylformamide.

  • Dissolving:

    • Add the chosen solvent to the vessel containing the weighed solid.

    • If necessary, gently agitate or vortex the mixture until the solid is completely dissolved.

    • For aqueous buffers, it is recommended to first dissolve the compound in a small amount of an appropriate organic solvent before diluting with the aqueous buffer.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

As this compound is labeled with a stable isotope, its disposal is governed by its chemical properties, not radiological concerns.[1][] It should be treated as chemical waste.

3.1. Waste Segregation

  • Solid Waste: Dispose of any contaminated solid materials (e.g., weigh boats, gloves, paper towels) in a designated solid chemical waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a clearly labeled liquid chemical waste container. Do not pour down the sink.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for chemical waste.

3.2. Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent if in a liquid mixture.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.

  • Disposal Request: When the waste container is full, follow your institution's procedures for chemical waste pickup and disposal through the Environmental Health and Safety (EHS) department.

Workflow Visualization

The following diagram illustrates the standard operational workflow for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Handling Area (Fume Hood) A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Segregate Solid & Liquid Chemical Waste D->E F Label Waste Containers E->F G Request EHS Pickup F->G

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.